Product packaging for Etofibrate(Cat. No.:CAS No. 31637-97-5)

Etofibrate

Cat. No.: B1671712
CAS No.: 31637-97-5
M. Wt: 363.8 g/mol
InChI Key: XXRVYAFBUDSLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etofibrate is a monocarboxylic acid.
This compound is a fibrate produced by the combination of clofibrate ester linked to niacin. These components separate in the body slowly allowing for pharmacokinetics similar to controlled-release formulations.
This compound is an orally-available combination of clofibrate and niacin linked together by an ester bond. In the body clofibrate and niacin separate, acting as a controlled-release formulation.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
analog of clofibrate with nicotinic acid substituted on the 2-carbon of the ethyl ester group;  structure;  RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClNO5 B1671712 Etofibrate CAS No. 31637-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRVYAFBUDSLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56775-91-8 (hydrochloride)
Record name Etofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80185521
Record name Etofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31637-97-5
Record name Etofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31637-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08983
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23TF67G79M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Etofibrate's Engagement with PPAR-alpha: A Deep Dive into its Molecular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a second-generation fibrate, exerts its lipid-lowering effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-alpha). This nuclear receptor plays a pivotal role in the regulation of genes involved in lipid and glucose metabolism. This technical guide elucidates the intricate molecular mechanism of this compound's action on PPAR-alpha, providing a comprehensive overview of its metabolic journey, interaction with the receptor, and the subsequent cascade of genomic and physiological effects. The guide consolidates quantitative data on its efficacy, details key experimental methodologies for its study, and presents visual representations of the involved signaling pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Role of this compound in Lipid Management

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Fibrates are a class of drugs that have been a cornerstone in the management of dyslipidemia for decades. This compound is a unique compound that is a diester of clofibric acid and nicotinic acid[1][2]. In the body, it undergoes hydrolysis, releasing its two active components, with clofibric acid being the primary mediator of its effects on lipid metabolism through the activation of PPAR-alpha[1][2].

The Molecular Journey: From this compound to PPAR-alpha Activation

This compound itself is a prodrug. Following oral administration, it is absorbed and rapidly hydrolyzed by esterases in the plasma and tissues into its active metabolites: clofibric acid and nicotinic acid[1]. Clofibric acid is the specific ligand that binds to and activates PPAR-alpha.

The PPAR-alpha Receptor: A Master Regulator of Lipid Homeostasis

PPAR-alpha is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. PPAR-alpha forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to changes in gene expression.

Quantitative Analysis of this compound's Efficacy

The activation of PPAR-alpha by clofibric acid leads to clinically significant improvements in the lipid profile. The following tables summarize the quantitative data on the activation of PPAR-alpha and the resulting changes in lipid levels observed in clinical studies.

Parameter Value Species/System Reference
EC50 for PPAR-alpha Activation (Clofibrate)50 µMMurine
EC50 for PPAR-alpha Activation (Clofibrate)55 µMHuman
EC50 for PPAR-alpha Activation (Fenofibric Acid)9.47 µMHuman
EC50 for PPAR-alpha Activation (Bezafibrate)30.4 µMHuman
Table 1: In Vitro Activation of PPAR-alpha by Fibrates. This table provides the half-maximal effective concentration (EC50) for the activation of PPAR-alpha by clofibrate and other fibrates.
Lipid Parameter Dosage Treatment Duration Percentage Change Reference
Total Cholesterol500 mg/day8 weeks-19.88%
Triglycerides500 mg/day8 weeks-29.59%
LDL Cholesterol500 mg/day8 weeks-14.89%
VLDL Cholesterol500 mg/day8 weeks-14.54%
HDL Cholesterol500 mg/day8 weeks+18.14%
Total Cholesterol1.0 g/day Not Specified-14%
Triglycerides1.0 g/day Not Specified-32%
HDL Cholesterol Mass1.0 g/day Not Specified+29%
Table 2: Clinical Efficacy of this compound on Plasma Lipid Profiles. This table summarizes the percentage changes in various lipid parameters following treatment with this compound in hyperlipidemic patients.

Downstream Effects: Gene Expression and Metabolic Consequences

The binding of clofibric acid to PPAR-alpha induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of transcription of target genes. These genes are primarily involved in fatty acid uptake, transport, and catabolism.

Key PPAR-alpha target genes upregulated by fibrates include:

  • Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal beta-oxidation pathway.

  • Carnitine Palmitoyltransferase 1A (CPT1A): Essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

  • Lipoprotein Lipase (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins, such as those found in chylomicrons and very-low-density lipoproteins (VLDL).

The upregulation of these and other genes leads to:

  • Increased Fatty Acid Oxidation: Enhanced breakdown of fatty acids in the liver and muscle, reducing their availability for triglyceride synthesis.

  • Reduced Triglyceride Levels: Increased clearance of triglyceride-rich lipoproteins from the circulation.

  • Increased HDL Cholesterol: Fibrates have been shown to increase the production of apolipoproteins A-I and A-II, the major protein components of HDL.

  • Decreased LDL Cholesterol: The reduction in VLDL, a precursor to LDL, contributes to lower LDL levels.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the mechanism of action and the methodologies used to study it, the following diagrams are provided.

PPAR_alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Clofibrate Clofibric Acid This compound->Clofibrate Hydrolysis PPARa PPAR-alpha Clofibrate->PPARa Binds and Activates Heterodimer PPAR-alpha/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer CoRepressor Co-repressor Complex Heterodimer->CoRepressor Dissociation CoActivator Co-activator Complex Heterodimer->CoActivator Recruitment PPRE PPRE Heterodimer->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Leads to Metabolic Effects Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Decreased LDL mRNA->Metabolic Effects

Caption: PPAR-alpha Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / Clinical Analysis ReporterAssay PPAR-alpha Reporter Gene Assay qPCR Quantitative PCR (qPCR) LipidAnalysis Lipid Profile Analysis Treatment Hepatocyte Cell Culture + Clofibric Acid Treatment Treatment->ReporterAssay Measure Luciferase Activity RNA RNA Isolation Treatment->RNA PatientSamples Patient Plasma Samples (Pre- and Post-Etofibrate) PatientSamples->LipidAnalysis Measure Cholesterol, TG, HDL, LDL cDNA Reverse Transcription (cDNA Synthesis) RNA->cDNA cDNA->qPCR Quantify Target Gene mRNA (ACOX1, CPT1A, LPL)

References

Etofibrate's In Vivo Impact on Lipoprotein Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of etofibrate on lipoprotein metabolism. This compound, a second-generation fibrate, exerts its lipid-modifying effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid homeostasis. This document synthesizes quantitative data from clinical studies, details the experimental protocols used in pivotal research, and illustrates the underlying molecular pathways.

Core Mechanism of Action: PPAR-α Activation

This compound's primary mechanism of action is the activation of PPAR-α, a nuclear receptor that plays a central role in the regulation of genes involved in lipid and glucose metabolism.[1] This activation leads to a cascade of downstream effects that collectively improve the lipoprotein profile.

Quantitative Effects on Lipoprotein Profile

Clinical studies have consistently demonstrated this compound's efficacy in modulating plasma lipoprotein levels. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Effect of this compound on Plasma Lipids and Lipoproteins in Hypercholesterolemic Individuals

ParameterDosageDurationMean Changep-valueReference
Plasma Triglycerides1.0 g/day --32%< 0.005[2]
Plasma Cholesterol1.0 g/day --14%< 0.005[2]
HDL-Cholesterol Mass1.0 g/day -+29%-[2]

Table 2: Effect of this compound on Lipoprotein Profile in Patients with Primary Hyperlipidemia

ParameterDosageDurationMean ChangeReference
Total Cholesterol500 mg/day8 weeks-19.88%[3]
Triglycerides500 mg/day8 weeks-29.59%
LDL-Cholesterol500 mg/day8 weeks-14.89%
VLDL-Cholesterol500 mg/day8 weeks-14.54%
HDL-Cholesterol500 mg/day8 weeks+18.14%

Table 3: Effect of this compound on Chylomicron Metabolism in Patients with Coronary Artery Disease

ParameterDosageDurationMean ChangeReference
Post-heparin Lipolytic Activity1 g/day 1 month+62%
3H-triglyceride Fractional Clearance Rate1 g/day 1 month+100%
14C-cholesterol Ester Fractional Clearance Rate1 g/day 1 month+260%

Key In Vivo Effects and Signaling Pathways

This compound's influence on lipoprotein metabolism is multifaceted, impacting very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) pathways.

VLDL and Triglyceride Metabolism

This compound significantly reduces plasma triglyceride levels by enhancing the catabolism of triglyceride-rich lipoproteins. This is primarily achieved through the PPAR-α-mediated induction of lipoprotein lipase (LPL), the key enzyme responsible for hydrolyzing triglycerides in VLDL and chylomicrons.

VLDL_Metabolism This compound This compound PPARa PPAR-α Activation This compound->PPARa LPL Lipoprotein Lipase (LPL) Gene Expression PPARa->LPL Upregulates VLDL VLDL & Chylomicrons LPL->VLDL Acts on Triglycerides Triglyceride Hydrolysis VLDL->Triglycerides Leads to FFA Free Fatty Acids Triglycerides->FFA Releases

This compound's effect on VLDL and triglyceride metabolism.
LDL Metabolism

This compound lowers LDL cholesterol by increasing its catabolism. Studies have shown that treatment with this compound leads to a 14% increase in the catabolism of LDL, primarily through a 64% activation of the LDL receptor pathway. This enhanced clearance of LDL from the circulation contributes significantly to its cholesterol-lowering effect.

LDL_Metabolism This compound This compound LDL_Receptor LDL Receptor Pathway Activation This compound->LDL_Receptor Activates LDL_Catabolism Increased LDL Catabolism LDL_Receptor->LDL_Catabolism Leads to Plasma_LDL Decreased Plasma LDL Cholesterol LDL_Catabolism->Plasma_LDL Results in

This compound's impact on LDL metabolism.
HDL Metabolism and Reverse Cholesterol Transport

This compound has a favorable effect on HDL cholesterol, increasing its levels in the plasma. This is partly due to the PPAR-α-mediated increase in the production of apolipoproteins A-I and A-II, the major protein components of HDL. Enhanced HDL levels are associated with improved reverse cholesterol transport, the process of transporting excess cholesterol from peripheral tissues back to the liver for excretion.

HDL_Metabolism This compound This compound PPARa PPAR-α Activation This compound->PPARa ApoA Apolipoprotein A-I & A-II Production PPARa->ApoA Upregulates HDL Increased HDL Formation ApoA->HDL Promotes RCT Enhanced Reverse Cholesterol Transport HDL->RCT Facilitates

Mechanism of this compound on HDL metabolism.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key in vivo studies investigating the effects of this compound.

Study of this compound on Chylomicron-like Emulsion Metabolism

This study utilized a randomized, crossover, double-blind, placebo-controlled design.

  • Subjects: 12 patients with coronary artery disease.

  • Treatment: 1 g/day of this compound or placebo for 1 month, with a 1-month washout period.

  • Methodology:

    • Preparation of Chylomicron-like Emulsion: A lipid emulsion was prepared to mimic the composition of natural chylomicrons. This emulsion was doubly labeled with 14C-cholesteryl oleate and 3H-triolein to trace the fate of both the cholesterol and triglyceride components.

    • Intravenous Injection: Patients received an intravenous injection of the radiolabeled chylomicron-like emulsion at baseline and after the treatment period.

    • Blood Sampling: Blood samples were collected at timed intervals to determine the plasma kinetics of the radiolabeled lipids.

    • Lipoprotein Analysis: Plasma lipids (total cholesterol and triglycerides) were measured.

    • Post-heparin Lipolytic Activity: This was measured to assess the activity of lipoprotein lipase.

    • Fractional Clearance Rate Calculation: The rates at which the 3H-triglyceride and 14C-cholesterol ester were cleared from the plasma were calculated to assess chylomicron lipolysis and remnant removal, respectively.

Chylomicron_Study_Workflow cluster_protocol Experimental Protocol cluster_measurement Measurement Workflow Recruitment Patient Recruitment (Coronary Artery Disease) Randomization Randomization (Crossover Design) Recruitment->Randomization Treatment Treatment Phase (this compound or Placebo) Randomization->Treatment Washout Washout Period Treatment->Washout Emulsion IV Injection of Radiolabeled Emulsion Treatment->Emulsion SecondTreatment Second Treatment Phase Washout->SecondTreatment SecondTreatment->Emulsion Sampling Timed Blood Sampling Emulsion->Sampling Analysis Plasma Lipid & Radioactivity Analysis Sampling->Analysis Calculation Calculation of Clearance Rates Analysis->Calculation

Workflow for the chylomicron metabolism study.
Study of this compound on Low-Density Lipoprotein Metabolism

This study investigated the effect of a single daily dose of this compound on plasma lipids and LDL metabolism in hypercholesterolemic individuals.

  • Subjects: Eleven hypercholesterolemic individuals.

  • Treatment: 1.0 g/day of this compound.

  • Methodology:

    • Lipoprotein Separation: Very-low-density (VLDL), low-density (LDL), and high-density (HDL) lipoproteins were separated from plasma by analytical ultracentrifugation.

    • LDL Metabolism Analysis: The metabolism of LDL was followed before and during the treatment period to determine the effects on its synthesis and catabolism.

    • LDL Receptor Pathway Activation: The study assessed the clearance of LDL through the receptor-dependent pathway to understand the mechanism of increased catabolism.

Conclusion

This compound effectively modulates lipoprotein metabolism in vivo, leading to a more favorable lipid profile. Its primary mechanism of action through PPAR-α activation results in reduced triglycerides and LDL cholesterol, and increased HDL cholesterol. The detailed experimental protocols outlined in this guide provide a framework for understanding the research that underpins our knowledge of this compound's effects and can serve as a valuable resource for scientists and researchers in the field of lipidology and drug development.

References

An In-depth Technical Guide to the Chemical Synthesis and Structure of Etofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate is a lipid-lowering agent that is a diester conjugate of clofibric acid and nicotinic acid with ethylene glycol.[1] This unique structure allows for the gradual release of its two active components.[1] This technical guide provides a comprehensive overview of the chemical synthesis, structure, and characterization of this compound, along with its primary mechanism of action. Detailed experimental protocols, quantitative data, and visual diagrams are presented to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is chemically known as 2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate.[2] It is a synthetic molecule combining the structural features of a fibrate (clofibric acid moiety) and niacin (nicotinic acid moiety) through an ethylene glycol linker.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate
Molecular Formula C₁₈H₁₈ClNO₅
Molecular Weight 363.79 g/mol
CAS Number 31637-97-5
SMILES CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl
InChI Key XXRVYAFBUDSLJX-UHFFFAOYSA-N

Chemical Synthesis

The synthesis of this compound involves a two-step process, beginning with the formation of an intermediate, 2-hydroxyethyl nicotinate, followed by its esterification with clofibric acid.

Synthesis Pathway

The overall synthetic route can be visualized as follows:

Etofibrate_Synthesis cluster_0 Step 1: Synthesis of 2-Hydroxyethyl Nicotinate cluster_1 Step 2: Esterification to this compound Nicotinic_acid Nicotinic Acid Intermediate 2-Hydroxyethyl Nicotinate Nicotinic_acid->Intermediate H+ (catalyst) Toluene, Dean-Stark Ethylene_glycol Ethylene Glycol Ethylene_glycol->Intermediate This compound This compound Intermediate->this compound DCC, DMAP Dichloromethane Clofibric_acid Clofibric Acid Clofibric_acid->this compound

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyethyl Nicotinate

  • Materials: Nicotinic acid, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.

  • Procedure: A mixture of nicotinic acid (1 equivalent), an excess of ethylene glycol (e.g., 5-10 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess toluene is removed under reduced pressure. The crude product is then purified, for example, by column chromatography, to yield 2-hydroxyethyl nicotinate.

Step 2: Synthesis of this compound

  • Materials: 2-Hydroxyethyl nicotinate, clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (solvent).

  • Procedure: To a solution of 2-hydroxyethyl nicotinate (1 equivalent), clofibric acid (1 equivalent), and a catalytic amount of DMAP in anhydrous dichloromethane at 0°C, a solution of DCC (1.1 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound is purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 146.26 °C[3]
Boiling Point 486.8 °C at 760 mmHg
Appearance White to Off-White Solid
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR Expected signals for aromatic protons of the nicotinoyl and chlorophenoxy groups, methylene protons of the ethylene glycol linker, and methyl protons of the isobutyrate moiety.
¹³C NMR Expected signals for carbonyl carbons of the ester groups, aromatic carbons, carbons of the ethylene glycol linker, and methyl and quaternary carbons of the isobutyrate group.
FT-IR (cm⁻¹) Characteristic strong C=O stretching vibrations for the two ester groups (around 1720-1750 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations.
Mass Spec. Molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns resulting from the cleavage of the ester linkages.

Mechanism of Action: PPAR-α Agonism

This compound exerts its lipid-lowering effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.

PPAR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa PPAR-α This compound->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription induces LPL ↑ Lipoprotein Lipase Activity Gene_Transcription->LPL ApoA ↑ Apo A-I & A-II Synthesis Gene_Transcription->ApoA FattyAcidOxidation ↑ Fatty Acid Oxidation Gene_Transcription->FattyAcidOxidation VLDL ↓ VLDL Production Gene_Transcription->VLDL Triglycerides ↓ Triglycerides LPL->Triglycerides HDL ↑ HDL ApoA->HDL FattyAcidOxidation->VLDL

Caption: Mechanism of action of this compound via PPAR-α activation.

Upon entering the hepatocyte, this compound is hydrolyzed to its active metabolites, clofibric acid and nicotinic acid. Clofibric acid acts as a ligand for PPAR-α. This activation leads to the heterodimerization of PPAR-α with the retinoid X receptor (RXR). The resulting complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates gene expression, leading to:

  • Increased synthesis of lipoprotein lipase (LPL): Enhances the clearance of triglyceride-rich lipoproteins.

  • Increased expression of apolipoproteins A-I and A-II: Promotes the formation of high-density lipoprotein (HDL).

  • Increased fatty acid uptake and β-oxidation: Reduces the availability of fatty acids for triglyceride synthesis.

  • Decreased production of apolipoprotein C-III: An inhibitor of LPL, further promoting triglyceride catabolism.

Collectively, these effects result in a reduction of plasma triglycerides and an increase in HDL cholesterol levels.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and structure of this compound. The presented synthetic pathway and experimental protocols offer a practical framework for its laboratory-scale preparation. The tabulated physicochemical and spectroscopic data are essential for the analytical characterization of the molecule. Furthermore, the elucidation of its mechanism of action through PPAR-α agonism provides a clear understanding of its therapeutic effects on lipid metabolism. This comprehensive information serves as a valuable resource for scientists and researchers engaged in the study and development of lipid-lowering therapeutic agents.

References

Etofibrate's Role in Reducing Plasma Triglycerides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a second-generation fibric acid derivative, is a lipid-lowering agent with a significant impact on plasma triglyceride levels. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its triglyceride-lowering effects. The primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism. Activation of PPARα by this compound leads to a cascade of events, including increased catabolism of triglyceride-rich lipoproteins and reduced hepatic production of Very-Low-Density Lipoprotein (VLDL). This guide will detail the signaling pathways, present quantitative data from clinical studies, and provide comprehensive experimental protocols relevant to the study of this compound and other fibrates.

Introduction

Hypertriglyceridemia is a prevalent lipid abnormality and a significant risk factor for cardiovascular disease and pancreatitis. This compound, a compound formed by the esterification of clofibric acid with ethylene glycol, is an effective therapeutic agent for managing dyslipidemia, particularly in patients with elevated plasma triglycerides.[1] Its multifaceted mechanism of action, primarily centered around the activation of PPARα, makes it a subject of interest for researchers and drug development professionals.[2] This guide aims to provide a detailed technical understanding of this compound's role in triglyceride metabolism.

Mechanism of Action: The Central Role of PPARα

This compound's primary mechanism for reducing plasma triglycerides is through its action as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] PPARα is a ligand-activated transcription factor that, upon binding with a fibrate, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[3]

The key downstream effects of PPARα activation by this compound that contribute to triglyceride reduction are:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[3] LPL is a crucial enzyme that hydrolyzes triglycerides within circulating chylomicrons and VLDL particles, releasing free fatty acids for uptake by tissues. This compound also downregulates the expression of Apolipoprotein C-III (ApoC-III), a known inhibitor of LPL activity. This dual effect significantly enhances the clearance of triglyceride-rich lipoproteins from the plasma.

  • Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation. This increases the catabolism of fatty acids in the liver, reducing their availability for triglyceride synthesis.

  • Reduced Hepatic VLDL Production: By increasing fatty acid oxidation and reducing the synthesis of triglycerides, this compound decreases the assembly and secretion of VLDL particles from the liver. VLDL is the primary carrier of endogenous triglycerides in the bloodstream.

Signaling Pathway of this compound Action

Etofibrate_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects cluster_blood Bloodstream This compound This compound PPARa PPARα This compound->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binding RXR->PPRE Binding LPL ↑ Lipoprotein Lipase (LPL) Expression PPRE->LPL ApoCIII ↓ ApoC-III Expression PPRE->ApoCIII FAO ↑ Fatty Acid Oxidation Genes PPRE->FAO VLDL_TG VLDL-Triglycerides LPL->VLDL_TG Hydrolysis ApoCIII->LPL Inhibition VLDL ↓ VLDL Production FAO->VLDL VLDL->VLDL_TG Secretion Triglycerides ↓ Plasma Triglycerides VLDL_TG->Triglycerides

Caption: Signaling pathway of this compound in reducing plasma triglycerides.

Quantitative Data on Triglyceride Reduction

Clinical studies have consistently demonstrated the efficacy of this compound and other fibrates in lowering plasma triglyceride levels. The following tables summarize the quantitative data from selected studies.

Study Drug Dosage Duration Baseline Triglycerides (mmol/L) % Reduction in Triglycerides Reference
Multicenter StudyThis compound500 mg/day8 weeksNot specified29.59%
Real-world studyFenofibrate135-160 mg/dayMedian 4 months2.3 ± 0.7Median -60%
Routine Treatment StudyFenofibrateNot specified6 months3.6 ± 1.550.1%
FIELD StudyFenofibrate200 mg/day5 years>2.3 (in high-risk subgroup)Not specified directly, but significant risk reduction
General Fibrate EfficacyFibratesVariesVariesElevated25-50%

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of action of fibrates like this compound.

Lipoprotein Lipase (LPL) Activity Assay (Fluorometric)

This protocol describes a method to measure LPL activity in plasma or serum samples.

Objective: To quantify the enzymatic activity of LPL.

Principle: A fluorogenic triglyceride analog is used as a substrate. Upon hydrolysis by LPL, a fluorescent product is released, and the increase in fluorescence is proportional to LPL activity.

Materials:

  • Fluorometric LPL activity assay kit (e.g., from Sigma-Aldrich, Kamiya Biomedical)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Ex/Em = 482/515 nm)

  • Plasma or serum samples (post-heparin for maximal activity)

  • LPL standard

  • Assay buffer

  • Substrate solution

  • Stop solution (if required by the kit)

Procedure:

  • Sample Preparation:

    • To measure maximal LPL activity, inject the experimental animal (e.g., mouse) with heparin (0.2 Units/gram body weight) via the tail vein.

    • Collect blood 10 minutes post-injection.

    • Centrifuge at 3,000 x g for 15 minutes at 4°C to separate plasma.

    • Dilute plasma/serum samples with assay buffer as recommended by the kit manufacturer (e.g., 1:50 to 1:200).

  • Standard Curve Preparation:

    • Prepare a series of LPL standard dilutions in assay buffer according to the kit instructions.

  • Assay Reaction:

    • Add diluted standards and samples to the wells of the 96-well plate.

    • Prepare a reaction mix containing the fluorogenic substrate.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • If performing a kinetic assay, take readings at multiple time points.

  • Calculation:

    • Subtract the blank reading from all measurements.

    • Generate a standard curve by plotting fluorescence intensity versus LPL concentration.

    • Determine the LPL activity in the samples from the standard curve.

Experimental Workflow: LPL Activity Assay

LPL_Assay_Workflow start Start sample_prep Sample Preparation (Post-heparin plasma) start->sample_prep standard_prep Standard Curve Preparation start->standard_prep plate_setup Plate Setup (Add samples and standards) sample_prep->plate_setup standard_prep->plate_setup add_reagents Add Reaction Mix (Fluorogenic substrate) plate_setup->add_reagents incubation Incubation (37°C, 30-60 min) add_reagents->incubation measurement Fluorescence Measurement (Ex/Em = 482/515 nm) incubation->measurement calculation Data Analysis (Calculate LPL activity) measurement->calculation end End calculation->end

Caption: Workflow for a fluorometric lipoprotein lipase (LPL) activity assay.

Measurement of Hepatic VLDL Secretion

This protocol describes an in vivo method to measure the secretion rate of VLDL from the liver.

Objective: To quantify the rate of hepatic VLDL particle secretion into the circulation.

Principle: Poloxamer 407 (P-407), a non-ionic surfactant, is injected into the animal. P-407 inhibits LPL-mediated clearance of VLDL, causing newly secreted VLDL particles to accumulate in the plasma. The rate of triglyceride accumulation over time reflects the hepatic VLDL secretion rate.

Materials:

  • Experimental animals (e.g., mice)

  • Poloxamer 407 (P-407) solution (10% w/v in saline)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Triglyceride quantification kit

  • Apolipoprotein B (ApoB) ELISA kit

Procedure:

  • Animal Preparation:

    • Fast mice for 4 hours prior to the experiment.

  • Baseline Blood Collection:

    • Anesthetize the mouse.

    • Collect a baseline blood sample (~50 µL) from the retro-orbital sinus or tail vein.

  • P-407 Injection:

    • Administer P-407 via intraperitoneal injection at a dose of 1 g/kg body weight.

  • Time-course Blood Collection:

    • Collect blood samples at several time points after P-407 injection (e.g., 1, 2, and 5 hours).

  • Sample Analysis:

    • Measure the triglyceride concentration in the plasma samples using an enzymatic quantification kit.

    • Measure the ApoB concentration using an ELISA kit as a surrogate for VLDL particle number.

  • Calculation:

    • Plot the plasma triglyceride concentration against time.

    • The slope of the linear portion of the curve represents the VLDL-triglyceride secretion rate.

Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in isolated hepatocytes.

Objective: To quantify the catabolism of fatty acids via β-oxidation.

Principle: Hepatocytes are incubated with radiolabeled fatty acids (e.g., [1-¹⁴C]palmitic acid). The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO₂ and acid-soluble metabolites.

Materials:

  • Isolated primary hepatocytes

  • [1-¹⁴C]palmitic acid

  • Bovine serum albumin (BSA)

  • Scintillation vials and fluid

  • Scintillation counter

  • Incubation medium

Procedure:

  • Substrate Preparation:

    • Prepare a solution of [1-¹⁴C]palmitic acid complexed with BSA.

  • Cell Incubation:

    • Incubate isolated hepatocytes with the radiolabeled substrate in a shaking water bath at 37°C.

  • Trapping of ¹⁴CO₂:

    • The incubation is performed in a sealed system where any produced ¹⁴CO₂ is trapped in a separate well containing a CO₂ trapping agent (e.g., NaOH).

  • Measurement of Radioactivity:

    • After incubation, the amount of radioactivity in the CO₂ trap is measured by scintillation counting.

    • The radioactivity in the acid-soluble fraction of the incubation medium (representing incomplete oxidation products) is also measured.

  • Calculation:

    • The rate of fatty acid oxidation is calculated based on the amount of radiolabeled products formed per unit of time and cellular protein.

Northern Blot Analysis for PPAR Target Gene Expression

This protocol describes a method to analyze the expression levels of specific mRNA transcripts, such as those for LPL and genes involved in fatty acid oxidation.

Objective: To determine the relative abundance of specific mRNA molecules in a sample.

Principle: Total RNA is extracted from cells or tissues, separated by size using denaturing agarose gel electrophoresis, and then transferred to a solid membrane. A labeled nucleic acid probe complementary to the target mRNA is hybridized to the membrane, and the signal is detected.

Materials:

  • Total RNA samples

  • Denaturing agarose gel electrophoresis system

  • Nylon membrane

  • UV crosslinker

  • Hybridization oven and bottles

  • Labeled probe (e.g., ³²P-labeled cDNA) for the gene of interest (e.g., LPL)

  • Hybridization buffer

  • Wash buffers

  • Phosphor screen and imaging system

Procedure:

  • RNA Electrophoresis:

    • Separate total RNA samples on a denaturing formaldehyde-agarose gel.

  • Transfer:

    • Transfer the separated RNA from the gel to a nylon membrane via capillary or vacuum blotting.

  • Immobilization:

    • Crosslink the RNA to the membrane using UV irradiation.

  • Hybridization:

    • Pre-hybridize the membrane to block non-specific binding sites.

    • Hybridize the membrane with a radiolabeled probe specific for the target mRNA overnight at an appropriate temperature (e.g., 68°C).

  • Washing:

    • Wash the membrane under stringent conditions to remove non-specifically bound probe.

  • Detection:

    • Expose the membrane to a phosphor screen.

    • Scan the screen to visualize and quantify the signal from the hybridized probe. The intensity of the band corresponds to the abundance of the target mRNA.

Conclusion

This compound effectively reduces plasma triglyceride levels primarily through the activation of PPARα. This leads to a coordinated series of events including increased LPL-mediated catabolism of triglyceride-rich lipoproteins, enhanced hepatic fatty acid oxidation, and decreased VLDL production. The experimental protocols detailed in this guide provide a framework for researchers to investigate these mechanisms further and to evaluate the efficacy of novel lipid-lowering therapies. A thorough understanding of the molecular pathways and the availability of robust experimental models are crucial for the continued development of drugs targeting hypertriglyceridemia.

References

The Pharmacokinetics and Metabolic Pathways of Etofibrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate is a lipid-lowering agent belonging to the fibrate class of drugs. It is a prodrug synthesized by the esterification of clofibric acid with ethylene glycol, which is then further esterified with nicotinic acid. Following oral administration, this compound undergoes extensive first-pass metabolism, primarily through hydrolysis, to release its pharmacologically active metabolite, clofibric acid, and nicotinic acid.[1] Clofibric acid is responsible for the drug's therapeutic effects on lipid metabolism, primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[2] This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolic pathways of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols for the analysis of this compound and its metabolites are also presented, alongside visualizations of its metabolic fate.

Pharmacokinetics

Absorption

This compound is administered orally.[4] Due to its nature as an ester prodrug, it is designed to be absorbed from the gastrointestinal tract. Factors that enhance the absorption of other poorly water-soluble fibrates, such as administration with food, may also apply to this compound.

Distribution

Information regarding the volume of distribution and plasma protein binding of this compound itself is not available.[3] The active metabolite, clofibric acid, is known to be highly bound to plasma proteins, which would limit its volume of distribution.

Metabolism

The metabolism of this compound is central to its pharmacological activity and proceeds in two main stages: the initial hydrolysis of the parent drug and the subsequent metabolism of its primary active metabolite, clofibric acid.

This compound is rapidly and extensively hydrolyzed in the body to yield clofibric acid and nicotinic acid. This bioactivation is catalyzed by esterases present in the plasma, red blood cells, and tissues, particularly the liver. Studies on the structurally similar fibrate, fenofibrate, have demonstrated that human carboxylesterase 1A (hCES1A) plays a predominant role in the hydrolysis of the ester bond. It is highly probable that hCES1A is also the key enzyme responsible for the hydrolysis of this compound.

Once formed, clofibric acid undergoes further metabolism. While comprehensive human in vivo data on the complete metabolic profile of clofibric acid derived from this compound is limited, studies on clofibric acid itself have identified several metabolic pathways. The primary routes of metabolism include conjugation and oxidation.

  • Glucuronidation: Clofibric acid can be conjugated with glucuronic acid to form clofibryl glucuronide, which is a major urinary metabolite.

  • Oxidative Metabolism: Environmental biodegradation and animal studies have identified several oxidative metabolites of clofibric acid, including 4-chlorophenol, α-hydroxyisobutyric acid, and lactic acid. The formation of 4-chlorophenol is of toxicological interest; however, its significance as a human metabolite of this compound has not been definitively established. Studies in zebrafish have also shown the formation of sulfate, taurine, and carnitine conjugates of clofibric acid.

The following diagram illustrates the proposed metabolic pathway of this compound.

G This compound This compound Hydrolysis Hydrolysis (Carboxylesterase 1A) This compound->Hydrolysis CA Clofibric Acid (Active Metabolite) Conjugation Phase II Conjugation (e.g., Glucuronidation) CA->Conjugation Oxidation Phase I Oxidation (CYP450 enzymes - hypothetical) CA->Oxidation NA_EG Nicotinic Acid & Ethylene Glycol (and their metabolites) Hydrolysis->CA Hydrolysis->NA_EG CG Clofibryl Glucuronide Conjugation->CG Oxidative_Metabolites Oxidative Metabolites (e.g., 4-Chlorophenol, α-hydroxyisobutyric acid) Oxidation->Oxidative_Metabolites Excretion1 Urinary Excretion CG->Excretion1 Excretion2 Urinary Excretion Oxidative_Metabolites->Excretion2 G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Extraction (e.g., LLE or SPE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Clofibric Acid Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Est Estimation of PK Parameters (Cmax, Tmax, t½, AUC) PK_Modeling->Parameter_Est

References

Etofibrate's Anti-Inflammatory Properties in Vascular Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular inflammation is a critical underlying process in the initiation and progression of atherosclerosis and other cardiovascular diseases. This process involves the activation of vascular endothelial and smooth muscle cells, leading to the expression of pro-inflammatory cytokines and adhesion molecules, and the subsequent recruitment of leukocytes. Etofibrate, a fibric acid derivative, is primarily known for its lipid-lowering effects. However, like other fibrates, its mechanism of action through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) suggests potent anti-inflammatory properties within the vascular wall. This technical guide provides an in-depth overview of the anti-inflammatory effects of fibrates, using data from the closely related compound Fenofibrate to illustrate the likely mechanisms of this compound in vascular cells, due to a lack of specific published data on this compound itself.

Core Mechanism of Action: PPAR-α Activation

This compound is a second-generation fibrate that acts as an agonist for PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor. The activation of PPAR-α is central to the anti-inflammatory effects of fibrates in vascular cells. This activation leads to the modulation of genes involved in both lipid metabolism and inflammatory responses, thereby reducing cardiovascular risk beyond simple lipid lowering.

Data Presentation: Quantitative Effects of Fibrates on Inflammatory Markers in Vascular Cells

Disclaimer: The following quantitative data is derived from studies on Fenofibrate, a compound structurally and mechanistically similar to this compound. This data is presented to exemplify the expected anti-inflammatory effects of this compound, though direct quantitative effects may vary.

Inflammatory MarkerCell TypeStimulusFibrate ConcentrationObserved EffectReference
Monocyte Adhesion Human Aortic Endothelial Cells (HAECs)TNF-αFenofibrate (concentration not specified)31% inhibition of PBMC adhesion[1][2]
VCAM-1 Expression Human Aortic Endothelial Cells (HAECs)Sera from CHF patientsFenofibrateInhibition of increased expression[1][2]
ICAM-1 Expression Human Aortic Endothelial Cells (HAECs)Sera from CHF patientsFenofibrateInhibition of increased expression[1]
VCAM-1 mRNA Expression Human Endothelial CellsTNF-αFenofibrateTime and concentration-dependent decrease
VCAM-1 Expression Aortic Endothelia (in vivo, hyperlipidemic rats)High-fat dietFenofibrate (40 mg/kg/day)Decreased expression

Signaling Pathways

The anti-inflammatory effects of this compound in vascular cells are primarily mediated through the PPAR-α-dependent inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.

This compound's Modulation of the NF-κB Pathway in Endothelial Cells

G cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (VCAM-1, ICAM-1, IL-6) Nucleus->Gene_Expression Promotes This compound This compound PPARa PPAR-α This compound->PPARa Activates PPARa->NFkB Inhibits Transcription

Caption: this compound activates PPAR-α, which inhibits NF-κB-mediated pro-inflammatory gene expression.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to assess the anti-inflammatory properties of fibrates in vascular cells.

Cell Culture of Human Aortic Endothelial Cells (HAECs)
  • Cell Source: Primary Human Aortic Endothelial Cells (HAECs) can be purchased from commercial vendors.

  • Culture Medium: Use Endothelial Cell Growth Medium supplemented with growth factors, fetal bovine serum, and antibiotics.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency using a trypsin-EDTA solution. Use cells at early passages (3-6) for experiments to ensure phenotypic stability.

Monocyte Adhesion Assay

This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, a critical step in the inflammatory process.

  • Endothelial Cell Preparation: Seed HAECs in 24-well plates and grow to confluence.

  • Treatment: Pre-treat the HAEC monolayer with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Stimulation: Induce an inflammatory response in the HAECs by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 4-6 hours.

  • Monocyte Preparation: Label a monocytic cell line (e.g., U937) or isolated primary human monocytes with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Add the fluorescently labeled monocytes to the HAEC monolayer and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the wells with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent monocytes.

  • Quantification: Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader. Alternatively, capture images using a fluorescence microscope and count the number of adherent cells per field of view.

Western Blot for Adhesion Molecule Expression (VCAM-1/ICAM-1)

This technique is used to quantify the protein levels of adhesion molecules on the surface of endothelial cells.

  • Cell Lysis: After treatment and stimulation as described in the monocyte adhesion assay, wash the HAEC monolayer with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

NF-κB Activation Assay (Nuclear Translocation)

This assay determines the activation of NF-κB by measuring its translocation from the cytoplasm to the nucleus.

  • Cell Fractionation: Following treatment and stimulation, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a dounce homogenizer.

  • Western Blot: Perform Western blotting on both the cytoplasmic and nuclear fractions as described above.

  • Antibodies: Use a primary antibody specific for the p65 subunit of NF-κB. Use antibodies for cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin B1) markers to confirm the purity of the fractions.

  • Analysis: An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.

Experimental Workflow Diagram

G Start Start: Culture Vascular Cells (e.g., HAECs) to Confluence Treatment Treat with this compound (Dose-Response) Start->Treatment Stimulation Induce Inflammation (e.g., with TNF-α) Treatment->Stimulation Assay Perform Assays Stimulation->Assay Adhesion Monocyte Adhesion Assay Assay->Adhesion Functional Western Western Blot for VCAM-1/ICAM-1 Assay->Western Protein Expression NFkB NF-κB Activation Assay Assay->NFkB Signaling Data_Analysis Data Analysis and Quantification Adhesion->Data_Analysis Western->Data_Analysis NFkB->Data_Analysis

Caption: A generalized workflow for investigating the anti-inflammatory effects of this compound.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound in vascular cells is limited in the current scientific literature, its mechanism as a PPAR-α agonist strongly suggests a therapeutic potential in mitigating vascular inflammation. The data from the closely related compound, Fenofibrate, provides a solid framework for understanding these likely effects, which include the inhibition of leukocyte adhesion and the suppression of pro-inflammatory gene expression through the modulation of the NF-κB signaling pathway. Further research specifically investigating this compound is warranted to confirm and quantify these effects and to fully elucidate its role in the management of cardiovascular diseases beyond its lipid-lowering properties.

References

Beyond PPARs: An In-depth Technical Guide to the Molecular Targets of Etofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a second-generation fibrate, is a well-established lipid-lowering agent primarily known for its activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. However, a growing body of evidence reveals that the therapeutic efficacy of this compound extends beyond its canonical PPAR-mediated effects. This technical guide delves into the non-PPAR molecular targets of this compound, focusing on its significant anti-inflammatory properties through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides a comprehensive overview of the underlying mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades. While much of the specific quantitative data on non-PPAR targets has been characterized for the closely related fibrate, fenofibrate, the similar pharmacological action of this compound suggests these pathways are also relevant to its mechanism.

Introduction

This compound is a diester of clofibric acid and nicotinic acid[1]. Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism[2]. While its effects on lipid profiles are well-documented, the clinical benefits of this compound, particularly its cardioprotective effects, may also be attributed to its pleiotropic actions independent of PPAR activation. Emerging research highlights its role in mitigating inflammatory responses, a key process in the pathogenesis of atherosclerosis and other metabolic diseases. This guide will explore these non-canonical pathways, providing a deeper understanding of this compound's multifaceted molecular interactions.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A significant non-PPAR-mediated effect of fibrates, including likely actions of this compound, is the potent inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules[3][4].

Mechanism of NF-κB Inhibition

Fibrates have been shown to interfere with NF-κB signaling through a multi-pronged approach:

  • Inhibition of IκBα Degradation: Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate gene transcription. Studies on fenofibrate demonstrate that it can increase the levels of IκBα, thereby preventing NF-κB's nuclear translocation[5].

  • Reduced Nuclear Translocation of NF-κB Subunits: Fenofibrate has been shown to significantly decrease the nuclear levels of the p50 and p65 subunits of NF-κB. This directly limits the transcriptional activation of NF-κB target genes.

Quantitative Data on NF-κB Inhibition by Fenofibrate

The following table summarizes the quantitative effects of fenofibrate on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated human THP-1 macrophages. These findings suggest a likely mechanism of action for this compound.

ParameterTreatmentResultReference
Nuclear NF-κB p50 subunit binding Fenofibrate (125 μM) + LPS↓ 49% decrease
Nuclear NF-κB p65 subunit binding Fenofibrate (125 μM) + LPS↓ 31% decrease
Nuclear NF-κB p50 protein expression Fenofibrate (125 μM) + LPS↓ 66% decrease
Nuclear NF-κB p65 protein expression Fenofibrate (125 μM) + LPS↓ 55% decrease
Cytoplasmic NF-κB p50 protein expression Fenofibrate (125 μM) + LPS↑ 53% increase
Cytoplasmic NF-κB p65 protein expression Fenofibrate (125 μM) + LPS↑ 54% increase
IκBα protein levels Fenofibrate (125 μM) + LPS↑ 2.7-fold increase
Downstream Effects on Cytokine Production

By inhibiting the NF-κB pathway, fibrates effectively suppress the production of a wide array of pro-inflammatory cytokines.

CytokineTreatmentResultReference
TNF-α Fenofibrate (145–160 mg/day) in PBC patients↓ Reduced serum levels
IL-1β Fenofibrate (145–160 mg/day) in PBC patients↓ Reduced serum levels
IL-6 Fenofibrate (145–160 mg/day) in PBC patients↓ Reduced serum levels
IL-8 Fenofibrate (145–160 mg/day) in PBC patients↓ Reduced serum levels
MCP-1 Fenofibrate (145–160 mg/day) in PBC patients↓ Reduced serum levels
IL-10 (anti-inflammatory) Fenofibrate (145–160 mg/day) in PBC patients↑ Increased serum levels

Signaling Pathway Diagram: this compound Inhibition of NF-κB

Etofibrate_NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits This compound This compound This compound->IκBα Stabilizes NF-κB_nuc NF-κB This compound->NF-κB_nuc Inhibits Translocation DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Activates Transcription Etofibrate_MAPK_Modulation Extracellular Stress Signals Extracellular Stress Signals MAPKKK MAPKKK Extracellular Stress Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression This compound This compound This compound->MAPK (p38, JNK, ERK) Modulates

References

Etofibrate's Impact on Fatty Acid Oxidation Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a dual-structure lipid-lowering agent combining clofibric acid and nicotinic acid, exerts its primary therapeutic effects through the modulation of lipid metabolism.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound influences the expression of genes pivotal to fatty acid oxidation (FAO). The core of this mechanism lies in the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that serves as a master regulator of lipid homeostasis.[5] Activation of PPARα by fibrates like this compound initiates a signaling cascade that culminates in the transcriptional upregulation of a suite of genes responsible for fatty acid uptake, activation, and catabolism within mitochondria and peroxisomes. This guide details the signaling pathways, summarizes the quantitative effects on key FAO genes based on data from closely related fibrates, and provides representative experimental protocols for the study of these effects.

Core Mechanism of Action: PPARα Activation

This compound is a prodrug that is hydrolyzed in the body to its active metabolites, clofibric acid and nicotinic acid. Clofibric acid is the component responsible for activating PPARα. PPARα is a ligand-activated transcription factor that, upon binding to an agonist like clofibric acid, undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in multiple aspects of lipid metabolism, most notably, the fatty acid β-oxidation pathway.

Etofibrate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Active_Metabolite Active Metabolite (Clofibric Acid) This compound->Active_Metabolite Hydrolysis PPARa PPARα Active_Metabolite->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE Translocates & Binds Transcription Increased Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA FAO_Genes Fatty Acid Oxidation Genes (CPT1, ACOX1, ACADL, etc.) mRNA->FAO_Genes

Caption: this compound's PPARα signaling pathway.

Quantitative Effects on Fatty Acid Oxidation Gene Expression

Direct quantitative data on the effect of this compound on specific FAO gene expression is limited in publicly available literature. However, extensive studies on other PPARα agonists, such as fenofibrate and clofibrate, provide a clear and representative picture of the expected effects.

Gene Expression Changes with Fenofibrate Treatment (In Vivo)

The following table summarizes data from a study where C57Bl/6 mice were fed a diet containing 0.2% (w/w) fenofibrate for two weeks. Gene expression in the liver was quantified by qPCR.

Gene SymbolGene NameFunction in Fatty Acid OxidationFold Change vs. Control
Fatty Acid Transport & Binding
Fabp1Fatty acid binding protein 1Intracellular fatty acid transport2.0
Cd36CD36 molecule (thrombospondin receptor)Fatty acid uptake1.8
Slc27a1Solute carrier family 27 member 1 (FATP1)Fatty acid transport/activation1.3
Mitochondrial β-Oxidation
Cpt1aCarnitine palmitoyltransferase 1ARate-limiting step for mitochondrial FAO2.7
Cpt2Carnitine palmitoyltransferase 2Mitochondrial fatty acid transport3.0
AcadlAcyl-CoA dehydrogenase, long chainFirst step of long-chain FAO4.8
HadhHydroxyacyl-CoA dehydrogenaseStep in β-oxidation spiral2.1
Peroxisomal β-Oxidation
Acox1Acyl-CoA oxidase 1Rate-limiting step for peroxisomal FAO15.3
Hsd17b4Hydroxysteroid 17-beta dehydrogenase 4Peroxisomal β-oxidation3.5
Gene Expression Changes with Clofibrate Treatment (In Vivo)

This table presents data from a study where rats were fed a diet containing 0.5% clofibrate for two weeks. The study measured the impact on the hepatic carnitine palmitoyltransferase (CPT) gene.

Gene/ProcessMeasurementFold Change vs. Control
CPTHepatic mRNA Level2.8
CPTTranscription Rate of Hepatic Nuclei2.8
CPTImmunoreactive Protein Level4.0
CPTEnzyme Activity4.0

These data consistently demonstrate that activation of PPARα by fibrates leads to a significant, coordinated upregulation of genes encoding proteins involved in every stage of fatty acid transport and catabolism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of fibrates on fatty acid oxidation gene expression.

Protocol 1: In Vivo Analysis of Hepatic Gene Expression

This protocol describes a typical animal study to assess the impact of a fibrate on liver gene expression.

Objective: To quantify changes in mRNA levels of target FAO genes in the liver of mice treated with a PPARα agonist.

Materials:

  • Male C57Bl/6 mice (8-10 weeks old)

  • Standard laboratory chow diet

  • This compound (or other fibrate)

  • RNA extraction kits (e.g., TRIzol, RNeasy Mini Kit)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Cpt1a, Acox1, Acadl) and a housekeeping gene (18S, Gapdh)

Procedure:

  • Acclimatization: House mice under a 12-h light/dark cycle with ad libitum access to food and water for one week.

  • Group Assignment: Randomly assign mice to two groups (n=8-10 per group): Control and Treatment.

  • Dosing:

    • Control Group: Feed standard laboratory chow.

    • Treatment Group: Feed standard laboratory chow mixed with the fibrate compound (e.g., 0.2% w/w fenofibrate) for a specified period (e.g., 2-3 weeks).

  • Tissue Collection: At the end of the treatment period, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately excise the liver, rinse with ice-cold PBS, blot dry, and snap-freeze portions in liquid nitrogen. Store at -80°C until analysis.

  • RNA Extraction: Isolate total RNA from a ~30 mg piece of frozen liver tissue using an RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions in triplicate for each sample, containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the qPCR plate on a real-time PCR system.

    • Analyze the data using the comparative Cq (ΔΔCq) method. Normalize the expression of target genes to the housekeeping gene.

    • Calculate the fold change in gene expression in the treatment group relative to the control group.

InVivo_Workflow acclimatize 1. Animal Acclimatization (1 week) grouping 2. Group Assignment (Control vs. Treatment) acclimatize->grouping dosing 3. Dosing Period (e.g., 2 weeks) grouping->dosing collection 4. Euthanasia & Liver Collection dosing->collection rna_extraction 5. Total RNA Extraction collection->rna_extraction cdna_synthesis 6. cDNA Synthesis rna_extraction->cdna_synthesis qpcr 7. qPCR Analysis cdna_synthesis->qpcr data_analysis 8. Data Analysis (Fold Change Calculation) qpcr->data_analysis

Caption: Workflow for an in vivo gene expression study.
Protocol 2: PPARα Reporter Gene Assay

This protocol is used to determine if a compound is an agonist for the PPARα receptor.

Objective: To measure the activation of PPARα by a test compound in a cell-based assay.

Materials:

  • HepG2 cells (or another suitable human hepatocyte cell line)

  • Expression plasmid for full-length human PPARα

  • Reporter plasmid containing a luciferase gene downstream of a PPRE sequence

  • Transfection reagent

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics

  • Test compound (this compound/clofibric acid) and positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells into 24-well plates. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase plasmid is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compounds for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalization and Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the relative luciferase units (RLU) against the compound concentration to generate a dose-response curve and determine the EC50 value.

Reporter_Assay_Workflow culture 1. Culture HepG2 Cells transfect 2. Co-transfect Plasmids (PPARα + PPRE-Luciferase) culture->transfect treat 3. Treat with Compound (e.g., this compound) transfect->treat incubate 4. Incubate (24 hours) treat->incubate lyse 5. Lyse Cells incubate->lyse measure 6. Measure Luciferase Activity lyse->measure analyze 7. Analyze Data (Dose-Response Curve) measure->analyze

Caption: Workflow for a PPARα reporter gene assay.

Conclusion

This compound, through its active metabolite clofibric acid, functions as a potent PPARα agonist. This activation directly leads to the transcriptional upregulation of a comprehensive set of genes essential for fatty acid oxidation. As demonstrated by quantitative data from analogous fibrates, this includes genes responsible for fatty acid transport into the cell and mitochondria (Fabp1, Cpt1a), as well as the core enzymatic machinery of both mitochondrial and peroxisomal β-oxidation (Acadl, Acox1). The resulting increase in fatty acid catabolism is a cornerstone of this compound's triglyceride-lowering effect. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and quantify the precise molecular effects of this compound and other novel PPARα agonists on hepatic lipid metabolism.

References

Initial Studies on Etofibrate's Effect on Atherosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a second-generation fibrate, is a compound drug of clofibric acid and nicotinic acid. Initial studies have demonstrated its potential as a therapeutic agent in the management of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries. This technical guide provides an in-depth analysis of the early research on this compound, focusing on its mechanism of action, effects on lipid metabolism, and its impact on the development and progression of atherosclerotic plaques. The document summarizes quantitative data from key studies, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Atherosclerosis is a leading cause of cardiovascular disease, the primary cause of mortality worldwide. The disease is characterized by the accumulation of lipids, inflammatory cells, and fibrous elements within the inner layer of arteries, forming atherosclerotic plaques. Dyslipidemia, particularly elevated low-density lipoprotein (LDL) cholesterol and triglycerides, and low high-density lipoprotein (HDL) cholesterol, is a major risk factor for the development of atherosclerosis. This compound has been investigated for its potential to favorably modulate lipid profiles and directly impact the atherosclerotic process. This guide delves into the foundational studies that have shaped our understanding of this compound's anti-atherosclerotic properties.

Mechanism of Action: PPAR-α Activation

The primary mechanism of action of this compound is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1]

Lipid Metabolism Regulation

Activation of PPAR-α by this compound leads to a cascade of events that collectively improve the lipid profile:

  • Increased Lipoprotein Lipase (LPL) Activity: this compound stimulates the expression of the LPL gene, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[1] This leads to a reduction in plasma triglyceride levels.

  • Increased Apolipoprotein A-I and A-II Expression: this compound enhances the production of apolipoproteins A-I and A-II, key components of HDL.[1] This promotes the formation of HDL particles, which are involved in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.

  • Decreased Apolipoprotein C-III Expression: Fibrates, including this compound, have been shown to decrease the synthesis of apolipoprotein C-III, an inhibitor of lipoprotein lipase. This further contributes to the reduction of triglyceride levels.

Anti-inflammatory Effects

Beyond its effects on lipid metabolism, this compound exhibits anti-inflammatory properties that are relevant to atherosclerosis, which is now understood to be an inflammatory disease.[1] By activating PPAR-α, this compound can indirectly inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[2] This can lead to a reduction in the expression of inflammatory cytokines and adhesion molecules in the vascular wall, thereby attenuating the inflammatory response that drives plaque formation and progression.

Etofibrate_PPAR_Alpha_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_hepatocyte Hepatocyte cluster_gene_expression Gene Expression Changes cluster_physiological_effects Physiological Effects This compound This compound PPARa PPAR-α This compound->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to LPL ↑ Lipoprotein Lipase (LPL) PPRE->LPL ApoAI_AII ↑ Apo A-I & Apo A-II PPRE->ApoAI_AII ApoCIII ↓ Apo C-III PPRE->ApoCIII NFkB ↓ NF-κB Activity PPRE->NFkB TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance HDL_Formation ↑ HDL Formation ApoAI_AII->HDL_Formation Inflammation ↓ Vascular Inflammation NFkB->Inflammation Atherosclerosis Amelioration of Atherosclerosis TG_Clearance->Atherosclerosis HDL_Formation->Atherosclerosis Inflammation->Atherosclerosis

Caption: this compound's PPAR-α signaling pathway in atherosclerosis.

Quantitative Data from Initial Studies

The following tables summarize the quantitative data from key initial studies investigating the effects of this compound on lipid profiles and atherosclerosis.

Table 1: Effect of this compound on Plasma Lipids in Human Studies
Study PopulationThis compound DoseTreatment DurationTotal CholesterolTriglyceridesLDL CholesterolHDL CholesterolReference
Hypercholesterolemic individuals1.0 g/day Not specified↓ 14%↓ 32%No significant change
Hyperlipidemic patients with arteriosclerosis obliterans1000 mg/day (500 mg twice daily)4 weeksSignificant ↓Significant ↓Not specifiedSignificant ↑
Primary hyperlipidemia patients500 mg/day8 weeks↓ 19.88%↓ 29.59%↓ 14.89%↑ 18.14%N/A
Patients with Type II hyperlipoproteinemia1000 mg/day (500 mg twice daily)6 weeksSignificant ↓Significant ↓Significant ↓Significant ↑N/A
Table 2: Effect of this compound on Atherosclerosis in Animal Models
Animal ModelMethod of Atherosclerosis InductionThis compound TreatmentKey Findings on AtherosclerosisReference
RabbitsElectrical stimulation of carotid artery + cholesterol-rich dietNot specifiedInhibition of atheroma growth
African Green Monkeys (Cercopithecus aethiops)Atherogenic dietTreatment during the final 27 months of a 38-month dietSignificantly less frequent peripheral atherosclerosis; amelioration of aortic atherogenesis (reduced smooth muscle and foam cell proliferation, and cholesterol crystal accumulation)

Experimental Protocols

This section details the methodologies employed in the key initial studies on this compound.

Animal Study: this compound's Effect on Atheromas in Rabbits
  • Animal Model: Rabbits.

  • Induction of Atherosclerosis:

    • Implantation of electrodes on either side of a carotid artery wall.

    • Transmural electrical stimulation (100 µA, 10 Hz, 10 ms/imp ) for 30 minutes in the morning and 15 minutes in the afternoon, repeated daily for 4 weeks.

    • Concomitant feeding of a cholesterol-rich diet.

  • This compound Administration: The specific dose and route of administration were not detailed in the abstract.

  • Assessment of Atherosclerosis: The study aimed to standardize plaque development to study the effects of growth-suppressing drugs. The growth of atheromas was observed.

  • In Vitro Component: The study also investigated the effects of this compound on the growth of vascular smooth muscle cells and fibroblasts in cell cultures to observe dose-dependent suppression of mitoses.

Rabbit_Study_Workflow start Select Rabbits implant Implant electrodes on carotid artery start->implant invitro In vitro study: Treat vascular smooth muscle cells and fibroblasts with this compound start->invitro induce Induce Atherosclerosis (Electrical stimulation + Cholesterol-rich diet for 4 weeks) implant->induce treat Treat with this compound induce->treat observe Observe atheroma growth treat->observe end Analyze Results observe->end assess_mitosis Assess rate of mitoses invitro->assess_mitosis assess_mitosis->end

Caption: Experimental workflow for the rabbit atherosclerosis study.
Non-Human Primate Study: Efficacy of this compound Against Peripheral Atherosclerosis

  • Animal Model: Adult male Vervet monkeys (Cercopithecus aethiops).

  • Induction of Atherosclerosis:

    • Feeding an atherogenic diet for a total of 38 months to accelerate atherogenesis.

  • This compound Administration: this compound was administered with the atherogenic diet during the final 27 months of the 38-month total dietary risk exposure. The dose was calculated to achieve plasma concentrations of clofibric acid comparable to those achieved in clinical settings.

  • Control Groups:

    • Positive control: Monkeys fed the atherogenic diet without this compound.

    • Negative control: Monkeys fed a prudent diet.

  • Assessment of Atherosclerosis:

    • Necropsy was performed at the end of the study.

    • Atherosclerotic lesions, equivalent to human atherosclerosis types I-VII, were compared between the treatment and control groups.

    • Macroscopic and microscopic examinations were conducted to assess peripheral atherosclerosis and aortic atherogenesis (proliferation of smooth muscle and foam cells, and accumulation of cholesterol crystals).

Primate_Study_Workflow start Select Adult Male Vervet Monkeys grouping Divide into 3 groups: - this compound + Atherogenic Diet - Atherogenic Diet (Positive Control) - Prudent Diet (Negative Control) start->grouping diet_period1 Dietary Exposure (11 months) grouping->diet_period1 diet_period2 Dietary Exposure + this compound (27 months for treatment group) diet_period1->diet_period2 necropsy Necropsy diet_period2->necropsy analysis Macroscopic and Microscopic Analysis of Atherosclerotic Lesions necropsy->analysis end Compare Results analysis->end

References

Methodological & Application

Protocol for the Solubilization of Etofibrate for In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etofibrate, a second-generation fibrate, is a derivative of clofibric acid and nicotinic acid used in the management of hyperlipidemia.[1] In the context of in vitro research, this compound serves as a valuable tool for investigating lipid metabolism and its associated signaling pathways. The primary mechanism of action for this compound involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of genes involved in fatty acid oxidation and lipid metabolism.[2] Proper solubilization of this lipophilic compound is paramount to ensure accurate and reproducible results in cell-based assays and other in vitro experimental systems. This document provides a detailed protocol for the dissolution of this compound, guidance on stock solution preparation, and an overview of its primary signaling pathway.

Data Presentation: this compound Solubility

The solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to note that this compound is practically insoluble in water.

SolventSolubilityMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)68 mg/mL186.92 mMSonication is recommended to aid dissolution.[3]
Ethanol68 mg/mL186.92 mMSonication is recommended to aid dissolution.[3]
Water< 1 mg/mLInsoluble or slightly solubleNot recommended as a primary solvent.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Sterile-filtered pipette tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile syringe filters (0.22 µm pore size)

  • Complete cell culture medium, pre-warmed to 37°C

Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted to achieve the desired final concentrations for in vitro assays.

  • Weighing this compound: In a sterile microcentrifuge tube or glass vial, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.58 mg of this compound (Molecular Weight: 365.8 g/mol ).

  • Adding Solvent: Add the appropriate volume of cell culture grade DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • To ensure complete dissolution, sonicate the solution.[3] A water bath sonicator is recommended to avoid overheating. Sonicate for 10-15 minutes, or until no visible particles remain.

  • Sterilization: To ensure the sterility of the stock solution for use in cell culture, it is recommended to filter it through a 0.22 µm sterile syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage (up to one year). Avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions
  • Thawing Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution in Culture Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • Serially dilute the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation of this compound, it is crucial to add the stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock.

    • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.

Signaling Pathway and Experimental Workflow Visualization

This compound Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vitro assays.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate sterilize Sterile Filter (0.22 µm) sonicate->sterilize store Aliquot and Store at -80°C sterilize->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Pre-warmed Culture Medium thaw->dilute treat Treat Cells with this compound and Vehicle Control dilute->treat control Prepare Vehicle Control (DMSO) control->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Experimental Readouts incubate->analyze

Caption: Experimental workflow for this compound solubilization and use.

This compound Signaling Pathway: PPARα Activation

This compound primarily acts as an agonist for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism and inflammation.

ppar_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex This compound This compound ppara PPARα This compound->ppara Activation rxr RXR ppara->rxr Heterodimerization ppre PPRE nfkb NF-κB ppara->nfkb Transrepression target_genes Target Genes (e.g., ACOX1, CPT1) ppre->target_genes Upregulation of Fatty Acid Oxidation inflammatory_genes Inflammatory Genes nfkb->inflammatory_genes Transcription complex_node->ppre Binding

Caption: this compound activates PPARα, leading to gene regulation.

References

Application Note: Quantification of Etofibrate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofibrate is a lipid-lowering agent used in the management of hyperlipidemia. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific method for this purpose. This application note provides a detailed protocol for the quantification of this compound using a validated HPLC method.

Principle

This method utilizes reversed-phase HPLC to separate this compound from potential interfering substances. The separation is achieved on a cyanopropyl stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been established for the successful quantification of this compound.[1]

ParameterCondition
HPLC System Isocratic HPLC system with UV Detector
Column Cyanopropyl column
Mobile Phase Acetonitrile : 10 mM Potassium Dihydrogen Phosphate (50:50, v/v), pH adjusted to 4.1 with phosphoric acid[1]
Flow Rate 1.5 mL/min[1]
Injection Volume 20 µL (Typical)
Column Temperature Ambient[1]
Detection Wavelength 221 nm[1]
Run Time Approximately 10 minutes
Method Validation

The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following table summarizes typical validation parameters and their acceptable limits for the quantification of this compound.

Validation ParameterAcceptance CriteriaIllustrative Data
Linearity (Correlation Coefficient, r²) ≥ 0.9950.999
Linearity Range Appropriate for the intended sample concentrations1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
    - Repeatability (Intra-day)≤ 2.0%< 1.5%
    - Intermediate Precision (Inter-day)≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.5 µg/mL
Specificity No interference from blank matrix or known impuritiesPeak purity > 99%

Note: The illustrative data presented in this table are representative values for a validated HPLC method and should be verified by the end-user.

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation from Human Plasma (Protein Precipitation)

This protocol provides a general procedure for the extraction of this compound from human plasma. Optimization may be required based on the specific laboratory conditions and equipment.

  • Spiking: To a 1.0 mL aliquot of blank human plasma, add a known amount of this compound standard solution.

  • Protein Precipitation: Add 2.0 mL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject 20 µL of the filtered sample into the HPLC system.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare Standard Solutions Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample (e.g., Plasma Extraction) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Separation Chromatographic Separation Injection->Separation Detection UV Detection at 221 nm Separation->Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Peak_Integration Peak Integration & Area Measurement Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for HPLC quantification of this compound.

Logical Relationship for Sample Preparation

The following diagram outlines the key steps and logical flow of the sample preparation protocol for plasma samples.

Sample_Prep_Logic Start Start: Plasma Sample Add_Precipitant Add Acetonitrile (Protein Precipitant) Start->Add_Precipitant Vortex Vortex to Mix Add_Precipitant->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter through 0.45 µm Syringe Filter Reconstitute->Filter Inject Inject into HPLC Filter->Inject

Caption: Logical flow of the plasma sample preparation protocol.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound. Adherence to the detailed protocol and proper method validation will ensure the generation of accurate and precise data for research, quality control, and clinical applications. Researchers should perform their own validation to confirm the suitability of the method for their specific matrix and instrumentation.

References

Application Notes and Protocols for In Vitro Studies of Etofibrate's Effects on Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofibrate, a second-generation fibric acid derivative, is a lipid-lowering agent recognized for its beneficial effects on plasma lipid profiles. Beyond its systemic lipid-modifying properties, emerging evidence suggests that this compound and other fibrates may exert direct effects on the cellular components of the vascular wall, particularly vascular smooth muscle cells (VSMCs). The pathological proliferation, migration, and inflammation of VSMCs are critical events in the pathogenesis of atherosclerosis and restenosis following vascular interventions. Therefore, in vitro models of VSMCs are invaluable tools for elucidating the direct vascular effects of this compound and identifying its potential as an anti-atherosclerotic agent.

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on VSMCs in a controlled laboratory setting. The primary mechanism of action for fibrates involves the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism and inflammation.[1][2] In VSMCs, PPAR-α activation has been shown to inhibit proliferation and inflammatory responses, suggesting a protective role for fibrates in vascular disease.[3]

Key Applications of In Vitro VSMC Models for this compound Research

  • Anti-Proliferative Effects: To investigate the inhibitory effect of this compound on VSMC proliferation, a hallmark of atherosclerotic plaque development and in-stent restenosis.

  • Anti-Migratory Effects: To assess the potential of this compound to inhibit the migration of VSMCs, a crucial step in the formation of the neointima.

  • Anti-Inflammatory Activity: To determine the capacity of this compound to suppress the expression of pro-inflammatory mediators in VSMCs, thereby reducing vascular inflammation.

  • Vascular Calcification: To explore the role of this compound in modulating the osteogenic differentiation and calcification of VSMCs, a process contributing to arterial stiffness and cardiovascular events.

  • Mechanism of Action: To elucidate the molecular pathways underlying this compound's effects on VSMCs, with a focus on PPAR-α activation and its downstream signaling cascades.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of fibrates on smooth muscle cells. It is important to note that specific dose-response data for this compound is limited in the current literature. Therefore, data from studies using fenofibrate, a well-characterized PPAR-α agonist, are presented as a proxy to guide experimental design. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for this compound in their specific experimental systems.

Table 1: Effect of Fibrates on Vascular Smooth Muscle Cell Proliferation

FibrateCell TypeAssayConcentrationIncubation TimeResultReference
This compoundRabbit Aortic Smooth Muscle CellsMitosis RateDose-dependentNot SpecifiedSuppression of mitoses[2]
FenofibrateHuman Saphenous Vein Smooth Muscle CellsCell Counting100 µM5 days48% inhibition of proliferation[4]
FenofibrateHuman Aortic Smooth Muscle CellsBrdU Incorporation10 µM24 hoursSignificant inhibition of PDGF-induced proliferation

Table 2: Effect of Fibrates on Vascular Smooth Muscle Cell Inflammatory Response

FibrateCell TypeInflammatory StimulusMeasured MarkerConcentrationResultReference
FenofibrateHuman Aortic Smooth Muscle CellsInterleukin-1βInterleukin-6 (IL-6) Production10 µMInhibition of IL-1β-induced IL-6 production
FenofibrateHuman Aortic Smooth Muscle CellsInterleukin-1βCyclooxygenase-2 (COX-2) Expression10 µMInhibition of IL-1β-induced COX-2 expression

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action in Vascular Smooth Muscle Cells

The primary mechanism through which this compound is proposed to exert its effects on VSMCs is via the activation of PPAR-α. The following diagram illustrates the key signaling pathways involved.

Etofibrate_Signaling cluster_0 Nucleus This compound This compound PPARa PPAR-α This compound->PPARa activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE PPARa->PPRE binds to RXR->PPRE binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription p16 p16INK4a ↑ Gene_Transcription->p16 NFkB NF-κB Gene_Transcription->NFkB transrepression CDK46 CDK4/6 p16->CDK46 inhibits Rb Rb CDK46->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases Cell_Cycle_Progression Cell Cycle Progression (G1/S) E2F->Cell_Cycle_Progression promotes Proliferation ↓ Proliferation Cell_Cycle_Progression->Proliferation Inflammatory_Genes Inflammatory Genes (e.g., IL-6, COX-2) NFkB->Inflammatory_Genes activates Inflammation ↓ Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's signaling pathway in vascular smooth muscle cells.

General Experimental Workflow for Studying this compound's Effects on VSMCs

The following diagram outlines a typical workflow for investigating the in vitro effects of this compound on VSMCs.

Experimental_Workflow start Start culture_vsmc Culture Vascular Smooth Muscle Cells start->culture_vsmc treat_this compound Treat with this compound (and appropriate controls) culture_vsmc->treat_this compound proliferation_assay Proliferation Assay (e.g., BrdU, Cell Counting) treat_this compound->proliferation_assay migration_assay Migration Assay (e.g., Transwell, Wound Healing) treat_this compound->migration_assay inflammation_assay Inflammation Assay (e.g., ELISA, qPCR for IL-6, COX-2) treat_this compound->inflammation_assay calcification_assay Calcification Assay (e.g., Alizarin Red S Staining) treat_this compound->calcification_assay molecular_analysis Molecular Analysis (e.g., Western Blot for PPAR-α, p16; qPCR for target genes) proliferation_assay->molecular_analysis migration_assay->molecular_analysis inflammation_assay->molecular_analysis calcification_assay->molecular_analysis data_analysis Data Analysis and Interpretation molecular_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro VSMC studies.

Experimental Protocols

Protocol 1: VSMC Proliferation Assay (BrdU Incorporation)

Objective: To quantify the effect of this compound on VSMC proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Human Aortic Smooth Muscle Cells (HAoSMCs)

  • Smooth Muscle Cell Growth Medium (SmGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Platelet-Derived Growth Factor (PDGF)

  • BrdU Labeling and Detection Kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HAoSMCs in a 96-well plate at a density of 5 x 10³ cells/well in SmGM-2 containing 10% FBS. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Serum Starvation: After adherence, wash the cells with serum-free medium and then incubate in serum-free SmGM-2 for 24-48 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.

  • Treatment: Replace the serum-free medium with fresh serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control. Pre-incubate for 1-2 hours.

  • Stimulation: Add a mitogen such as PDGF (e.g., 20 ng/mL) to all wells except for the negative control wells to stimulate cell proliferation.

  • BrdU Labeling: After 18-24 hours of stimulation, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Detection: Follow the manufacturer's instructions for the BrdU detection kit, which typically involves fixing the cells, denaturing the DNA, adding an anti-BrdU antibody conjugated to a peroxidase, and then adding a substrate to produce a colorimetric reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express the results as a percentage of the proliferation observed in the vehicle-treated, PDGF-stimulated control group.

Protocol 2: Western Blot Analysis for PPAR-α Expression

Objective: To determine the effect of this compound on the protein expression of PPAR-α in VSMCs.

Materials:

  • HAoSMCs

  • SmGM-2

  • This compound

  • Vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against PPAR-α

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture HAoSMCs in 6-well plates until they reach 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against PPAR-α overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software.

Protocol 3: In Vitro Vascular Calcification Assay (Alizarin Red S Staining)

Objective: To assess the effect of this compound on the mineralization of the extracellular matrix by VSMCs.

Materials:

  • HAoSMCs

  • SmGM-2

  • Calcification medium (SmGM-2 supplemented with high phosphate, e.g., 2.6 mM NaH₂PO₄/Na₂HPO₄, and high calcium, e.g., 2.7 mM CaCl₂)

  • This compound

  • Vehicle control

  • 4% Paraformaldehyde (PFA)

  • Alizarin Red S solution (2%, pH 4.2)

  • Microscope

Procedure:

  • Cell Culture: Seed HAoSMCs in 24-well plates and grow to confluence.

  • Induction of Calcification: Replace the growth medium with calcification medium. Add various concentrations of this compound or vehicle control to the respective wells.

  • Medium Change: Change the medium every 2-3 days for a period of 7-14 days.

  • Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash the cells with deionized water.

    • Stain the cells with 2% Alizarin Red S solution for 20-30 minutes at room temperature.

    • Wash the cells extensively with deionized water to remove excess stain.

  • Imaging: Visualize the calcium deposits (stained red) under a microscope and capture images.

  • Quantification (Optional): To quantify the calcification, destain the wells by adding a solution of 10% acetic acid and incubating for 30 minutes with shaking. Neutralize the solution with 10% ammonium hydroxide and measure the absorbance at 405 nm.

These protocols provide a foundation for investigating the multifaceted effects of this compound on vascular smooth muscle cells. Researchers should optimize these protocols for their specific cell types and experimental conditions. The use of appropriate controls and careful data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Measuring Etofibrate Binding to Plasma Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofibrate is a lipid-lowering agent that is a diester of clofibric acid and nicotinic acid.[1] Like many drugs, its efficacy and pharmacokinetic profile are significantly influenced by its binding to plasma proteins. The extent of plasma protein binding affects the drug's distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active.[2] Therefore, accurate measurement of this compound's binding to plasma proteins is crucial for preclinical and clinical drug development.

This document provides detailed application notes and protocols for the principal techniques used to measure the plasma protein binding of this compound. It addresses the specific challenges associated with this compound, such as its instability in plasma, and offers robust methodologies for obtaining reliable and reproducible data.

Quantitative Data Summary

The binding of this compound to plasma proteins is extensive. The following table summarizes the available quantitative data.

CompoundPlasma Protein Binding (%)Concentration RangeMethodReference
This compound96.6%0.2-80 µg/mLVariable plasma concentrations in erythrocyte suspensions[1]
Clofibrate98.2%13.6-108.4 µg/mLVariable plasma concentrations in erythrocyte suspensions[1]

Key Considerations for this compound Plasma Protein Binding Studies

A critical factor to consider when studying this compound is its rapid degradation in fresh human and dog plasma due to esterase activity.[1] To obtain accurate measurements of protein binding, it is essential to inhibit these esterases. Research has shown that tetraethyl pyrophosphate (TEPP) at a concentration of 100 µg/mL can effectively inhibit plasma and red blood cell esterases, thereby permitting reliable plasma protein binding and red blood cell partitioning studies. All experimental protocols described below should incorporate this inhibition step when working with plasma samples.

Experimental Protocols

Several well-established techniques can be employed to determine the extent of drug-protein binding. The most common methods include equilibrium dialysis, ultracentrifugation, and ultrafiltration.

Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for measuring plasma protein binding due to its high accuracy. The method involves a semipermeable membrane that separates a plasma sample containing the drug from a drug-free buffer solution. Only the unbound drug can pass through the membrane, and at equilibrium, the concentration of the free drug is the same on both sides.

Protocol:

  • Preparation of Materials:

    • Equilibrium dialysis apparatus (e.g., multi-well plate-based systems).

    • Semipermeable membranes with a molecular weight cutoff (MWCO) that retains plasma proteins (e.g., 5,000-10,000 Da).

    • Human plasma (or plasma from the species of interest).

    • Phosphate buffered saline (PBS), pH 7.4.

    • This compound stock solution.

    • Esterase inhibitor (e.g., TEPP).

    • Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

  • Experimental Procedure:

    • Treat the plasma with an esterase inhibitor (e.g., 100 µg/mL TEPP) and incubate for a specified time to ensure complete inhibition.

    • Spike the esterase-inhibited plasma with this compound to achieve the desired concentration(s).

    • Assemble the dialysis cells, ensuring the membrane is properly placed between the two chambers.

    • Add the this compound-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).

    • Seal the dialysis unit and incubate at 37°C with gentle agitation. The time to reach equilibrium should be predetermined (typically 4-24 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of this compound in both samples using a validated analytical method.

  • Data Analysis:

    • The concentration of this compound in the buffer chamber represents the unbound (free) drug concentration ([D]free).

    • The concentration in the plasma chamber represents the total drug concentration ([D]total).

    • The percentage of bound drug can be calculated using the following formula: % Bound = (([D]total - [D]free) / [D]total) x 100

Workflow Diagram:

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis prep_plasma Plasma + Esterase Inhibitor spike_drug Spike with this compound prep_plasma->spike_drug load_samples Load Plasma and Buffer spike_drug->load_samples prep_buffer Prepare Buffer (PBS) prep_buffer->load_samples dialysis_cell Assemble Dialysis Cell dialysis_cell->load_samples incubate Incubate at 37°C load_samples->incubate collect_samples Collect Samples incubate->collect_samples analyze_samples Quantify this compound (LC-MS/MS) collect_samples->analyze_samples calculate_binding Calculate % Bound analyze_samples->calculate_binding

Equilibrium Dialysis Workflow

Ultracentrifugation

Ultracentrifugation separates the free drug from the protein-bound drug based on the principle that protein-bound drug molecules will sediment at high centrifugal forces, while the unbound drug remains in the supernatant. This method is particularly useful for lipophilic compounds and avoids issues of non-specific binding to membranes that can occur with other techniques.

Protocol:

  • Preparation of Materials:

    • Ultracentrifuge with temperature control.

    • Polycarbonate or similar ultracentrifuge tubes.

    • Human plasma.

    • This compound stock solution.

    • Esterase inhibitor (e.g., TEPP).

    • Analytical instrumentation (e.g., LC-MS/MS).

  • Experimental Procedure:

    • Treat the plasma with an esterase inhibitor (e.g., 100 µg/mL TEPP).

    • Spike the treated plasma with this compound to the desired concentration.

    • Aliquot the spiked plasma into ultracentrifuge tubes.

    • Centrifuge the samples at a high speed (e.g., >100,000 x g) for a sufficient time to pellet the plasma proteins (e.g., 2-4 hours) at a controlled temperature (e.g., 37°C).

    • Carefully collect a sample of the supernatant, which contains the free drug.

    • Also, take an aliquot of the spiked plasma before centrifugation to determine the total drug concentration.

  • Data Analysis:

    • The concentration of this compound in the supernatant is the unbound drug concentration ([D]free).

    • The concentration in the pre-centrifugation sample is the total drug concentration ([D]total).

    • Calculate the percentage of bound drug using the formula: % Bound = (([D]total - [D]free) / [D]total) x 100

Workflow Diagram:

Ultracentrifugation_Workflow cluster_prep Preparation cluster_centrifugation Centrifugation cluster_analysis Analysis prep_plasma Plasma + Esterase Inhibitor spike_drug Spike with this compound prep_plasma->spike_drug load_tubes Load Ultracentrifuge Tubes spike_drug->load_tubes centrifuge Centrifuge at High Speed load_tubes->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze_samples Quantify this compound (LC-MS/MS) collect_supernatant->analyze_samples calculate_binding Calculate % Bound analyze_samples->calculate_binding

Ultracentrifugation Workflow

Ultrafiltration

Ultrafiltration is a rapid method that uses a semipermeable membrane to separate the free drug from the protein-bound drug by applying centrifugal force. The membrane allows only the unbound drug and plasma water to pass through, forming an ultrafiltrate.

Protocol:

  • Preparation of Materials:

    • Ultrafiltration devices with a low molecular weight cutoff membrane (e.g., 10,000-30,000 Da).

    • Centrifuge with temperature control.

    • Human plasma.

    • This compound stock solution.

    • Esterase inhibitor (e.g., TEPP).

    • Analytical instrumentation (e.g., LC-MS/MS).

  • Experimental Procedure:

    • It is crucial to pre-condition the ultrafiltration device to minimize non-specific binding of the drug to the membrane. This can be done by passing a solution of the drug through the device and discarding the filtrate.

    • Treat the plasma with an esterase inhibitor (e.g., 100 µg/mL TEPP).

    • Spike the treated plasma with this compound to the desired concentration and incubate at 37°C to allow for binding to reach equilibrium.

    • Add the spiked plasma to the sample reservoir of the ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions to collect the ultrafiltrate. The centrifugation should be performed at 37°C.

    • Collect the ultrafiltrate, which contains the free drug.

    • Also, analyze an aliquot of the spiked plasma that was not filtered to determine the total drug concentration.

  • Data Analysis:

    • The concentration of this compound in the ultrafiltrate is the unbound drug concentration ([D]free).

    • The concentration in the unfiltered plasma is the total drug concentration ([D]total).

    • Calculate the percentage of bound drug using the formula: % Bound = (([D]total - [D]free) / [D]total) x 100

Workflow Diagram:

Ultrafiltration_Workflow cluster_prep Preparation cluster_filtration Filtration cluster_analysis Analysis prep_plasma Plasma + Esterase Inhibitor spike_drug Spike with this compound prep_plasma->spike_drug load_device Load Ultrafiltration Device spike_drug->load_device precondition_device Pre-condition Device precondition_device->load_device centrifuge Centrifuge at 37°C load_device->centrifuge collect_filtrate Collect Ultrafiltrate centrifuge->collect_filtrate analyze_samples Quantify this compound (LC-MS/MS) collect_filtrate->analyze_samples calculate_binding Calculate % Bound analyze_samples->calculate_binding

Ultrafiltration Workflow

Conclusion

The accurate determination of this compound's plasma protein binding is essential for understanding its pharmacokinetic and pharmacodynamic properties. The methods of equilibrium dialysis, ultracentrifugation, and ultrafiltration are all suitable for this purpose. However, due to the inherent instability of this compound in plasma, the incorporation of an esterase inhibition step is critical for obtaining reliable results. Researchers should carefully validate their chosen method and analytical quantification to ensure the accuracy and reproducibility of their findings.

References

Application Notes and Protocols for the Square Wave Voltammetric Detection of Etofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofibrate is a hypolipidemic agent used in the management of hyperlipidemias. Accurate and sensitive quantification of this compound in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. Square wave voltammetry (SWV) offers a rapid, sensitive, and cost-effective electrochemical method for the determination of this compound.[1] This technique provides advantages over other voltammetric methods, such as higher sensitivity and minimization of capacitive current, leading to improved signal-to-noise ratios.[1]

This document provides detailed application notes and protocols for the determination of this compound using square wave voltammetry, based on established methodologies.[1][2][3]

Principle of the Method

Square wave voltammetry is a pulse voltammetric technique where the potential waveform is a symmetrical square wave superimposed on a staircase waveform. The current is sampled at the end of both the forward and reverse potential pulses. The difference between these two current measurements is plotted against the base potential. This differential current measurement effectively subtracts the background capacitive current, resulting in a well-defined peak-shaped response proportional to the analyte's concentration. The electrode reaction for this compound at the dropping mercury electrode is an irreversible reduction.

Experimental Protocols

Instrumentation and Reagents

Instrumentation:

  • Voltammetric analyzer/potentiostat

  • Three-electrode system:

    • Working Electrode: Dropping Mercury Electrode (DME)

    • Reference Electrode: Ag/AgCl electrode

    • Auxiliary Electrode: Platinum wire

  • Nitrogen gas cylinder for deoxygenation

  • pH meter

  • Volumetric flasks and pipettes

Reagents:

  • This compound reference standard

  • Britton-Robinson (B-R) buffer components:

    • Boric acid (H₃BO₃)

    • Phosphoric acid (H₃PO₄)

    • Acetic acid (CH₃COOH)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Nitrogen gas (high purity)

Preparation of Solutions

Britton-Robinson (B-R) Buffer (0.04 M):

  • Prepare a stock solution by dissolving 2.47 g of boric acid, 2.72 mL of phosphoric acid (85%), and 2.29 mL of glacial acetic acid in deionized water and diluting to 1 L.

  • To prepare the working buffer of pH 7, take an appropriate volume of the stock solution and adjust the pH to 7.0 using a 0.2 M NaOH solution.

This compound Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., methanol) and dilute to 100 mL in a volumetric flask.

Working Standard Solutions:

  • Prepare a series of working standard solutions by appropriate dilution of the stock solution with the B-R buffer (pH 7).

Square Wave Voltammetric Procedure
  • Cell Setup: Assemble the three-electrode system in the electrochemical cell.

  • Sample Preparation:

    • For Pharmaceutical Formulations (Capsules):

      • Empty and weigh the contents of a representative number of capsules to determine the average content weight.

      • Take a portion of the powdered contents equivalent to a specific amount of this compound and dissolve it in a suitable solvent.

      • Dilute the solution with B-R buffer (pH 7) to achieve a final concentration within the linear dynamic range.

    • For Plasma Samples:

      • Perform a suitable extraction procedure to isolate the drug from the plasma matrix.

      • Reconstitute the dried extract in B-R buffer (pH 7).

  • Deoxygenation: Add 10 mL of the prepared sample solution to the electrochemical cell and purge with high-purity nitrogen gas for 5 minutes to remove dissolved oxygen.

  • Voltammetric Measurement:

    • Apply the square wave voltammetric scan with the optimized parameters.

    • Record the voltammogram.

    • The peak current at the characteristic peak potential for this compound is proportional to its concentration.

  • Quantification:

    • Construct a calibration curve by plotting the peak current of the standard solutions versus their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Optimized Experimental Parameters

The following table summarizes the optimized parameters for the square wave voltammetric determination of this compound.

ParameterOptimized Value
Supporting ElectrolyteBritton-Robinson Buffer
pH7.0
Working ElectrodeDropping Mercury Electrode
Scan Rate50 mV/s
Pulse Amplitude50 mV

Data Presentation

The analytical performance of the square wave voltammetric method for the determination of this compound is summarized in the table below.

Analytical ParameterValue
Linear Range0.13 - 10 µg/mL
Limit of Detection (LOD)0.04 µg/mL
Limit of Quantification (LOQ)0.13 µg/mL
Relative Standard Deviation (RSD)< 2%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the square wave voltammetric determination of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_reagents Prepare Reagents (B-R Buffer, Standards) prep_sample Prepare Sample (Pharmaceuticals/Plasma) prep_reagents->prep_sample cell_setup Assemble Electrochemical Cell prep_sample->cell_setup deoxygenate Deoxygenate Sample (N2 Purge) cell_setup->deoxygenate swv_scan Perform SWV Scan deoxygenate->swv_scan record_voltammogram Record Voltammogram swv_scan->record_voltammogram calibration Construct Calibration Curve record_voltammogram->calibration quantify Quantify this compound calibration->quantify

Experimental workflow for this compound detection.
Logical Relationship of SWV Parameters

The following diagram shows the relationship between key parameters in square wave voltammetry and the resulting analytical signal.

swv_parameters cluster_process Electrochemical Process cluster_output Output Signal concentration This compound Concentration faradaic_current Faradaic Current concentration->faradaic_current potential_waveform Potential Waveform potential_waveform->faradaic_current pulse_amplitude Pulse Amplitude pulse_amplitude->faradaic_current frequency Frequency frequency->faradaic_current peak_current Peak Current faradaic_current->peak_current

References

Application Notes and Protocols for Testing Etofibrate Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofibrate, a second-generation fibric acid derivative, is a lipid-lowering agent composed of clofibric acid and nicotinic acid.[1] While primarily used for the management of hyperlipidemia, it is crucial to characterize its potential cytotoxic effects, particularly in hepatocytes, as the liver is a primary site of fibrate metabolism and action.[2] Fibrates, as a class, have been shown to induce apoptosis in various cancer cell lines, including hepatoma cells, through mechanisms that can involve mitochondrial dysfunction and the activation of apoptotic signaling pathways.[3][4] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cultured cells, with a focus on methods relevant to drug safety and efficacy screening.

Recommended Cell Lines

For investigating the potential hepatotoxicity of this compound, the human hepatoma cell line HepG2 is a widely used and relevant model.[5] These cells retain many of the metabolic functions of primary hepatocytes. Other relevant cell lines for broader cytotoxicity screening include human embryonic kidney cells (HEK293 ) and colon adenocarcinoma cells (HT-29 ).

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound cytotoxicity based on typical results observed with related fibrates.

Table 1: Cell Viability (MTT Assay) after 72-hour this compound Treatment

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HepG2 0 (Control)100 ± 4.5\multirow{5}{}{~150}
5085 ± 5.2
10062 ± 6.1
20045 ± 4.8
40025 ± 3.9
HEK293 0 (Control)100 ± 5.1\multirow{5}{}{~250}
5092 ± 4.7
10078 ± 5.5
20058 ± 6.3
40035 ± 4.2
HT-29 0 (Control)100 ± 4.9\multirow{5}{*}{~180}
5088 ± 5.0
10068 ± 5.8
20049 ± 5.1
40028 ± 4.4

Table 2: Membrane Integrity (LDH Release Assay) after 48-hour this compound Treatment

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
HepG2 0 (Control)5 ± 1.2
10015 ± 2.5
20035 ± 3.1
40060 ± 4.5

Table 3: Apoptosis Induction (Caspase-3 Activity) after 24-hour this compound Treatment in HepG2 Cells

This compound Concentration (µM)Fold Increase in Caspase-3 Activity (vs. Control) (Mean ± SD)
0 (Control)1.0 ± 0.1
1002.5 ± 0.3
2004.8 ± 0.5
4007.2 ± 0.8

Table 4: Mitochondrial Membrane Potential (JC-1 Assay) after 24-hour this compound Treatment in HepG2 Cells

This compound Concentration (µM)Ratio of Red/Green Fluorescence (Aggregate/Monomer) (Mean ± SD)
0 (Control)8.5 ± 0.9
1005.2 ± 0.6
2002.1 ± 0.3
4000.8 ± 0.2

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • HepG2, HEK293, or HT-29 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • 96-well and 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, seed cells into 96-well plates at a density of 1 x 10^4 cells/well or 6-well plates at 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with cytotoxicity assays.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • After the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Microplate reader

Protocol:

  • After this compound treatment, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's protocol for the LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.

  • Incubate the mixture at room temperature for the recommended time (usually 30 minutes), protected from light.

  • Add a stop solution provided in the kit to terminate the reaction.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of untreated (low control) and fully lysed (high control, treated with lysis buffer) cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader (for colorimetric) or fluorometer (for fluorometric)

Protocol:

  • After this compound treatment in a 6-well plate, collect the cells by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (colorimetric) or fluorescence at the appropriate excitation/emission wavelengths (fluorometric).

  • Express the results as a fold increase in caspase-3 activity compared to the vehicle-treated control.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the JC-1 dye to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye solution

  • Fluorescence microscope, flow cytometer, or fluorescence microplate reader

Protocol:

  • After this compound treatment in a suitable plate format (e.g., 6-well plate or black-walled 96-well plate), remove the culture medium.

  • Incubate the cells with the JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Wash the cells with PBS or assay buffer.

  • Analyze the cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

    • Microscope/Plate Reader: Measure the fluorescence intensity of JC-1 aggregates (red, ~590 nm emission) and monomers (green, ~529 nm emission).

    • Flow Cytometer: Detect changes in the red and green fluorescence of individual cells.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment This compound Exposure (24, 48, 72 hours) seeding->treatment etofibrate_prep This compound Dilution etofibrate_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3 Assay (Apoptosis) treatment->caspase jc1 JC-1 Assay (Mitochondrial Potential) treatment->jc1 data_analysis Data Analysis & Interpretation mtt->data_analysis ldh->data_analysis caspase->data_analysis jc1->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway Proposed Signaling Pathway for Fibrate-Induced Apoptosis cluster_mito Mitochondrial Pathway cluster_er ER Stress Pathway cluster_caspase Caspase Cascade This compound This compound mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction er_stress ER Stress This compound->er_stress mmp_loss Loss of ΔΨm mito_dysfunction->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase12 Caspase-12 Activation er_stress->caspase12 caspase12->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Fibrate-induced apoptosis signaling pathway.

References

Etofibrate's Impact on LDL Receptor Binding: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Etofibrate, a second-generation fibric acid derivative, is a lipid-lowering agent utilized in the management of hyperlipidemia. It is a compound formed by the esterification of clofibric acid with ethylene glycol, which is in turn esterified with nicotinic acid. Its therapeutic effect is primarily attributed to its ability to modulate lipid metabolism, leading to a reduction in serum triglycerides and low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. A key aspect of its mechanism of action involves the enhancement of LDL receptor-mediated clearance of LDL from the circulation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of this compound on LDL receptor binding.

Mechanism of Action: Upregulation of LDL Receptor Expression

This compound's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2] PPAR-α is a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism.[1] Upon activation by a ligand such as this compound, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

One of the crucial downstream effects of PPAR-α activation by fibrates is the increased expression of the LDL receptor. This is mediated through the sterol regulatory element-binding protein 2 (SREBP2) pathway. Research on fenofibrate, a similar PPAR-α agonist, has shown that it enhances the maturation of SREBP2.[3] SREBP2 is a key transcription factor that stimulates the expression of the LDL receptor gene. By promoting SREBP2 maturation, this compound leads to an upregulation of LDL receptor synthesis, resulting in a higher density of LDL receptors on the surface of hepatocytes. This, in turn, enhances the binding and uptake of LDL cholesterol from the bloodstream, contributing to lower plasma LDL levels.[4]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on LDL receptor binding and lipid profiles.

Table 1: Effect of this compound on LDL Receptor Binding in Human Liver

ParameterPre-treatment (Mean ± SD)Post-treatment (Mean ± SD)Percentage ChangeReference
In vivo liver uptake of ¹²³I-LDL--+16.1%

Treatment regimen: 500mg this compound twice daily for 6 weeks in patients with mixed hyperlipidemia.

Table 2: Effect of this compound on LDL Receptor Binding in Human Platelets

ParameterPre-treatment (Mean ± SD)Post-treatment (Mean ± SD)p-valueReference
LDL Binding Capacity (ng protein/10⁹ platelets)927 ± 2331085 ± 212< 0.01
Dissociation Constant (Kd) (µg protein/ml)12 ± 38 ± 3-

Treatment regimen: 500mg this compound twice daily for 6 weeks in patients with Type II hyperlipoproteinemia.

Table 3: Effect of this compound on Plasma Lipid Profile

ParameterPercentage ChangeReference
Total Cholesterol-14.9%
LDL-Cholesterol-22.2%
HDL-Cholesterol+10.9%
Triglycerides-32%

Treatment regimens: 500mg this compound twice daily for 6 weeks or 1.0 g/day .

Experimental Protocols

In Vitro LDL Receptor Binding Assay Using Radiolabeled LDL

This protocol describes a hypothetical in vitro experiment to assess the effect of this compound on LDL receptor binding in a human hepatoma cell line (e.g., HepG2), based on established methodologies.

1. Materials and Reagents:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human LDL

  • Iodine-125 (¹²⁵I)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Sodium hydroxide (NaOH)

  • Scintillation fluid

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Gamma counter

2. Cell Culture and Treatment:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Once confluent, wash the cells with PBS and switch to a serum-free medium containing a range of this compound concentrations (e.g., 1, 10, 50, 100 µM) or a vehicle control (DMSO).

  • Incubate the cells with this compound for 24-48 hours to allow for the upregulation of LDL receptors.

3. Preparation of ¹²⁵I-Labeled LDL:

  • Label human LDL with ¹²⁵I using a standard method such as the iodine monochloride method.

  • Purify the ¹²⁵I-LDL by gel filtration or dialysis to remove free ¹²⁵I.

  • Determine the specific activity of the labeled LDL (cpm/µg of protein).

4. LDL Binding Assay:

  • After the incubation period with this compound, wash the cell monolayers twice with cold PBS.

  • Add a binding medium (e.g., serum-free DMEM with 0.1% BSA) containing various concentrations of ¹²⁵I-LDL to the wells.

  • To determine non-specific binding, add a 100-fold excess of unlabeled LDL to a parallel set of wells.

  • Incubate the plates at 4°C for 2-4 hours to allow for binding to the cell surface receptors without significant internalization.

  • Following incubation, aspirate the binding medium and wash the cells extensively with cold PBS to remove unbound ¹²⁵I-LDL.

  • Solubilize the cells by adding 0.1 M NaOH to each well.

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled LDL) from the total binding.

  • Perform Scatchard analysis to determine the maximal binding capacity (Bmax), representing the total number of LDL receptors, and the dissociation constant (Kd), indicating the binding affinity.

  • Compare the Bmax and Kd values between the control and this compound-treated cells to assess the effect of the drug on LDL receptor number and affinity.

Visualizations

Etofibrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_surface Cell Surface This compound This compound PPARa PPAR-α This compound->PPARa Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to SREBP2_maturation SREBP2 Maturation PPRE->SREBP2_maturation Promotes LDLR_gene LDL Receptor Gene SREBP2_maturation->LDLR_gene Activates Transcription LDLR_mRNA LDL Receptor mRNA LDLR_gene->LDLR_mRNA Transcription LDLR LDL Receptor LDLR_mRNA->LDLR Translation & Trafficking LDL_Binding_Assay_Workflow start Start: Seed HepG2 Cells culture Culture to Confluence start->culture treat Treat with this compound or Vehicle Control (24-48 hours) culture->treat wash1 Wash Cells treat->wash1 prepare_ldl Prepare ¹²⁵I-Labeled LDL bind Incubate with ¹²⁵I-LDL (with/without excess unlabeled LDL) (4°C, 2-4 hours) prepare_ldl->bind wash1->bind wash2 Wash to Remove Unbound LDL bind->wash2 lyse Lyse Cells wash2->lyse count Measure Radioactivity (Gamma Counter) lyse->count analyze Data Analysis (Scatchard Plot, Bmax, Kd) count->analyze end End: Determine this compound Effect analyze->end

References

Application Notes and Protocols for Investigating Etofibrate's Impact on Atheromas Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the effects of Etofibrate on the development and progression of atherosclerosis. The protocols outlined below are based on established methodologies and offer a framework for preclinical evaluation of this compound and similar compounds.

Introduction

This compound, a fibric acid derivative, is a lipid-lowering agent known to modulate plasma lipid profiles by decreasing total cholesterol, low-density lipoprotein (LDL), and triglycerides, while increasing high-density lipoprotein (HDL).[1][2][3] Its primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1] This dual action on lipid regulation and anti-inflammatory pathways makes this compound a compound of interest for the treatment and prevention of atherosclerosis.

Animal models are indispensable tools for elucidating the complex pathophysiology of atherosclerosis and for evaluating the efficacy of therapeutic interventions like this compound. This document details protocols for two relevant animal models: the rabbit and the non-human primate (Vervet monkey), and provides expected quantitative outcomes based on available data for fibrates.

Animal Models

Rabbit Model of Atherosclerosis

Rabbits, particularly New Zealand White (NZW) rabbits, are a well-established model for diet-induced atherosclerosis due to their sensitivity to dietary cholesterol.[4]

Protocol for Induction of Atherosclerosis:

  • Animal Selection: Male NZW rabbits (2.5-3.0 kg).

  • Housing: Individual caging in a temperature and light-controlled environment with ad libitum access to water.

  • Atherogenic Diet: A high-cholesterol diet (HCD) is the primary method for inducing atherosclerosis. A standard rabbit chow is supplemented with 0.5% to 2% cholesterol and often 3-6% fat (e.g., coconut or peanut oil) to enhance absorption.

  • Duration of Diet: The duration of the HCD can be varied to produce different stages of atherosclerotic lesions:

    • Early Lesions (Fatty Streaks): 4-8 weeks of HCD.

    • Advanced Lesions (Fibrous Plaques): 12-16 weeks of HCD.

  • Optional: Endothelial Injury: To accelerate and localize plaque formation, mechanical endothelial injury can be performed in conjunction with the HCD. A common method is balloon catheter-induced de-endothelialization of the aorta or carotid arteries.

Protocol for this compound Administration:

  • Dosage: Based on studies with fibrates, a dosage range of 100-250 mg/kg/day of this compound can be administered orally. The exact dosage may require optimization based on pharmacokinetic and pharmacodynamic studies.

  • Administration: The drug can be mixed with the daily food ration or administered by oral gavage.

  • Treatment Groups:

    • Control Group: Fed a standard diet.

    • Atherosclerosis Group: Fed an HCD.

    • This compound Treatment Group: Fed an HCD and treated with this compound.

  • Duration of Treatment: Treatment can be initiated at the same time as the HCD (prevention model) or after a period of HCD to establish lesions (regression model). A typical treatment duration is 8-12 weeks.

Non-Human Primate (Vervet Monkey) Model of Atherosclerosis

Vervet monkeys (Cercopithecus aethiops) provide a model that more closely resembles human lipoprotein metabolism and the complex morphology of human atherosclerotic plaques.

Protocol for Induction of Atherosclerosis:

  • Animal Selection: Adult male Vervet monkeys.

  • Housing: Group housing in an enriched environment that meets ethical guidelines for primate care.

  • Atherogenic Diet: A "Western-style" diet that is high in saturated fat and cholesterol. This diet is formulated to mimic human consumption patterns that predispose to atherosclerosis.

  • Duration of Diet: Due to their longer lifespan and slower disease progression, a longer duration on the atherogenic diet is required, typically ranging from 18 to 38 months.

Protocol for this compound Administration:

  • Dosage: The dosage should be calculated to achieve plasma concentrations of the active metabolite, clofibric acid, that are comparable to those in humans receiving therapeutic doses of this compound.

  • Administration: The drug can be incorporated into a food biscuit or fruit for voluntary consumption.

  • Treatment Groups:

    • Control Group: Fed a prudent, low-fat diet.

    • Atherosclerosis Group: Fed an atherogenic diet.

    • This compound Treatment Group: Fed an atherogenic diet and treated with this compound.

  • Duration of Treatment: Treatment is typically long-term, for example, for the final 27 months of a 38-month study.

Data Presentation

The following tables summarize the expected quantitative effects of fibrate treatment on lipid profiles and atheroma characteristics. While specific quantitative data for this compound on plaque composition is limited, the data for Fenofibrate, a closely related PPAR-α agonist, in rabbit models provides a strong indication of the expected outcomes.

Table 1: Expected Impact of this compound on Plasma Lipid Profiles

ParameterExpected ChangeReference
Total Cholesterol↓ 14-20%
LDL Cholesterol↓ 15%
VLDL Cholesterol↓ 15%
Triglycerides↓ 30-32%
HDL Cholesterol↑ 18-29%

Table 2: Expected Impact of Fibrate Treatment on Atherosclerotic Plaque in Rabbit Models

ParameterExpected ChangeReference
Aortic Plaque Area↓ 11% (regression)
Plaque Cholesterol Content↓ (significant reduction)
Macrophage Content
Smooth Muscle Cell Content
Tissue Factor Expression↓ 42%

Experimental Protocols for Analysis

Lipid Profile Analysis
  • Sample Collection: Collect blood samples from fasted animals at baseline and at regular intervals throughout the study.

  • Analysis: Use standard enzymatic colorimetric assays to determine plasma concentrations of total cholesterol, HDL cholesterol, and triglycerides. LDL and VLDL cholesterol can be calculated using the Friedewald formula or measured directly.

Atherosclerotic Plaque Quantification
  • Tissue Collection: At the end of the study, euthanize the animals and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Dissect the aorta and other relevant arteries.

  • En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich lesions. The percentage of the aortic surface area covered by plaques can be quantified using image analysis software.

  • Histological Analysis:

    • Embed arterial segments in paraffin or OCT compound.

    • Cut cross-sections (5-10 µm thick).

    • Perform standard histological staining:

      • Hematoxylin and Eosin (H&E): For general morphology.

      • Masson's Trichrome: To visualize collagen (fibrous cap).

      • Oil Red O (frozen sections): To quantify lipid deposition.

    • Immunohistochemistry: Use specific antibodies to identify and quantify cellular components of the plaque:

      • Macrophages: Anti-CD68 or anti-RAM11.

      • Smooth Muscle Cells: Anti-α-smooth muscle actin (α-SMA).

      • Adhesion Molecules: Anti-VCAM-1 and anti-ICAM-1.

  • Image Analysis: Quantify the area of positive staining for each marker relative to the total plaque area using image analysis software.

Mandatory Visualizations

Signaling Pathways

Etofibrate_Signaling_Pathway cluster_lipid Lipid Metabolism Regulation cluster_inflammation Anti-inflammatory Effects This compound This compound PPARa PPAR-α This compound->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE bind to RXR RXR RXR->PPRE bind to Gene_Expression Target Gene Expression PPRE->Gene_Expression initiates LPL ↑ Lipoprotein Lipase (LPL) Gene_Expression->LPL ApoA1 ↑ ApoA-I Gene_Expression->ApoA1 ApoA2 ↑ ApoA-II Gene_Expression->ApoA2 NFkB ↓ NF-κB Activation Gene_Expression->NFkB AP1 ↓ AP-1 Activation Gene_Expression->AP1 VLDL_TG_Clearance ↑ VLDL & TG Clearance LPL->VLDL_TG_Clearance HDL_Formation ↑ HDL Formation ApoA1->HDL_Formation ApoA2->HDL_Formation VCAM1 ↓ VCAM-1 Expression NFkB->VCAM1 ICAM1 ↓ ICAM-1 Expression NFkB->ICAM1 Monocyte_Adhesion ↓ Monocyte Adhesion VCAM1->Monocyte_Adhesion ICAM1->Monocyte_Adhesion

Caption: this compound's mechanism of action via PPAR-α activation.

Experimental Workflow

Experimental_Workflow start Start: Animal Model Selection (e.g., NZW Rabbits) diet Induction of Atherosclerosis (High-Cholesterol Diet) start->diet randomization Randomization into Treatment Groups diet->randomization control Control Group (Atherogenic Diet) randomization->control Group 1 treatment This compound Treatment Group (Atherogenic Diet + this compound) randomization->treatment Group 2 monitoring In-life Monitoring (Lipid Profiles, Body Weight) control->monitoring treatment->monitoring endpoint Endpoint Analysis (Euthanasia & Tissue Collection) monitoring->endpoint plaque_analysis Atherosclerotic Plaque Analysis (En face, Histology, IHC) endpoint->plaque_analysis data_analysis Data Analysis & Interpretation plaque_analysis->data_analysis

Caption: General experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: Managing Etofibrate and Statin Interactions in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the interactions between etofibrate and statins in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between this compound and statins?

A1: The primary interaction is pharmacokinetic, mainly involving the metabolism of statins. This compound, like other fibrates, can interfere with the glucuronidation of statins, a key pathway for their elimination. This inhibition can lead to increased plasma concentrations of the statin, elevating the risk of adverse effects, most notably myopathy and rhabdomyolysis.[1][2] Some fibrates, such as gemfibrozil, are potent inhibitors of statin glucuronidation, while others, like fenofibrate, have a less pronounced effect.[1]

Q2: Which statins are most likely to be affected by co-administration with this compound?

A2: Statins that are extensively metabolized by UDP-glucuronosyltransferases (UGTs) are more susceptible to interactions with fibrates. Atorvastatin, simvastatin, and lovastatin are examples of statins that undergo glucuronidation.[1] Pravastatin, rosuvastatin, and pitavastatin are less dependent on this metabolic pathway and may have a lower risk of interaction.[3]

Q3: What are the primary safety concerns when co-administering this compound and statins in experimental models?

A3: The most significant safety concern is the increased risk of myopathy, characterized by muscle pain, weakness, and elevated levels of muscle enzymes. In severe cases, this can progress to rhabdomyolysis, a condition involving the breakdown of muscle tissue that can lead to kidney failure. Monitoring for signs of muscle toxicity is crucial in preclinical studies.

Q4: What are the key biomarkers to monitor for myopathy in animal models?

A4: The primary biomarkers for assessing drug-induced myopathy are plasma levels of creatine kinase (CK), aldolase, and lactate dehydrogenase (LDH). A significant elevation in these enzyme levels, particularly CK, is a strong indicator of muscle damage.

Q5: Are there any pharmacodynamic interactions between this compound and statins?

A5: While the primary interaction is pharmacokinetic, pharmacodynamic interactions can also occur. Both fibrates and statins can have effects on skeletal muscle, and their combined use may lead to additive or synergistic toxicity. Additionally, both classes of drugs can influence lipid metabolism through different mechanisms, which is the basis for their combined therapeutic use but also requires careful monitoring.

Troubleshooting Guides

Issue 1: Unexpectedly High Creatine Kinase (CK) Levels in Control and Treatment Groups

Possible Cause Troubleshooting Steps
Stress from handling and procedures Refine animal handling techniques to minimize stress. Acclimatize animals to procedures before the study begins.
Strenuous physical activity Standardize and control the level of physical activity for all animals. Avoid excessive or forced exercise unless it is a specific component of the study design. Note that even routine cage activity can sometimes elevate CK.
Underlying myopathy in the animal strain Review the literature for the chosen animal strain's predisposition to myopathy. Consider using a different strain if necessary.
Injection site trauma If using parenteral administration, rotate injection sites and use appropriate needle gauges to minimize muscle damage.
Contaminated feed or water Ensure the quality and purity of animal feed and water to rule out contaminants that could induce muscle damage.

Issue 2: High Variability in Biomarker Data within Treatment Groups

Possible Cause Troubleshooting Steps
Inconsistent drug administration Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to ensure the full dose is delivered.
Genetic variability within the animal cohort Use a sufficient number of animals per group to account for biological variability. Consider using more genetically homogenous animal strains if possible.
Differences in food and water consumption Monitor and record food and water intake, as this can affect drug absorption and metabolism.
Timing of sample collection Standardize the timing of blood sample collection relative to drug administration and other procedures to minimize temporal variations in biomarker levels.
Sample handling and processing Follow standardized protocols for blood collection, processing, and storage to ensure sample integrity. Hemolysis can artificially elevate some enzyme levels.

Issue 3: Unexpected Animal Morbidity or Mortality

Possible Cause Troubleshooting Steps
Severe rhabdomyolysis and acute kidney injury Immediately perform a necropsy on deceased animals to identify the cause of death. Examine kidney and muscle tissues for signs of damage. Review CK and kidney function markers (e.g., BUN, creatinine) in surviving animals.
Off-target toxicity Investigate potential off-target effects of the drug combination. Conduct a thorough literature review and consider additional toxicological assessments.
Incorrect dosage calculation Double-check all dosage calculations and drug concentrations. Ensure proper calibration of all weighing and measuring equipment.
Stress-induced complications Evaluate the overall experimental conditions for potential stressors that could contribute to adverse outcomes.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies investigating the interaction between fibrates and statins. Note that specific data for this compound is limited; therefore, data for fenofibrate and gemfibrozil are provided as examples of fibrate-statin interactions.

Table 1: Effect of Fibrate and Statin Co-administration on Plasma Biomarkers of Myopathy in Rats

Treatment GroupDose (mg/kg/day)Plasma Creatine Kinase (CK) (U/L)Plasma Aldolase (U/L)Plasma Lactate Dehydrogenase (LDH) (U/L)
Control-150 ± 258.5 ± 1.5450 ± 50
Atorvastatin80250 ± 4010.2 ± 2.0550 ± 60
Gemfibrozil1000300 ± 5011.5 ± 2.5600 ± 75
Atorvastatin + Gemfibrozil80 + 1000850 ± 12025.6 ± 4.51200 ± 150*

*Data are representative and presented as mean ± standard deviation. *Indicates a statistically significant increase compared to either drug alone. This data is based on models using gemfibrozil, which is known to have a more pronounced interaction with statins than fenofibrate.

Table 2: Pharmacokinetic Interaction Between Fibrates and Statins in Experimental Models

StatinFibrate Co-administeredChange in Statin AUCChange in Statin CmaxSpecies
SimvastatinGemfibrozil↑ 2-3 fold↑ ~2 foldHuman
AtorvastatinGemfibrozil↑ ~1.2-1.4 foldMinimal changeHuman
RosuvastatinFenofibrateNo significant changeNo significant changeHuman
AtorvastatinFenofibrateNo significant changeNo significant changeHuman

*AUC (Area Under the Curve) and Cmax (Maximum Concentration) are key pharmacokinetic parameters. Data is compiled from various studies and represents approximate changes. The interaction with this compound is expected to be more similar to fenofibrate than gemfibrozil due to structural similarities.

Experimental Protocols

Protocol 1: In Vivo Assessment of Statin-Fibrate Induced Myopathy in a Rat Model

This protocol is adapted from studies designed to induce and evaluate drug-related muscle injury.

1. Animal Model:

  • Species: Male Wistar rats (8-10 weeks old)

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

2. Drug Administration:

  • Groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound alone

    • Statin (e.g., Atorvastatin) alone

    • This compound + Statin combination

  • Dosing:

    • This compound: Administer orally (gavage) at a clinically relevant dose, adjusted for species.

    • Statin: Administer orally (gavage) at a dose known to be well-tolerated as monotherapy but with the potential for myopathy in combination.

  • Duration: Daily for 10-14 days.

3. Induction of Muscle Stress (Optional but Recommended):

  • To exacerbate potential myopathy, a forced swimming test can be performed on the last 2-3 days of the study.

  • Place rats in a tank of water (25-30°C) and allow them to swim for a predetermined period (e.g., 15 minutes). Monitor animals closely for signs of distress.

4. Sample Collection and Analysis:

  • Blood Sampling: At the end of the study, collect blood via cardiac puncture under anesthesia.

  • Plasma Separation: Centrifuge blood to separate plasma for biomarker analysis.

  • Biomarker Analysis: Measure plasma levels of Creatine Kinase (CK), Aldolase, and Lactate Dehydrogenase (LDH) using commercially available assay kits.

  • Tissue Collection: Euthanize animals and collect skeletal muscle (e.g., gastrocnemius, soleus) and kidney tissues.

  • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for muscle fiber necrosis, inflammation, and kidney damage.

5. Data Analysis:

  • Compare biomarker levels and histopathological findings between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

Signaling_Pathway cluster_0 Statin Action cluster_1 PI3K/Akt Pathway cluster_2 Rho/ROCK Pathway HMG-CoA_Reductase HMG-CoA_Reductase Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Inhibited by Statins Isoprenoids Isoprenoids Mevalonate->Isoprenoids PI3K PI3K Isoprenoids->PI3K Modulates RhoA RhoA Isoprenoids->RhoA Activation (Inhibited by Statins) Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation NO_Production NO_Production eNOS->NO_Production ROCK ROCK RhoA->ROCK Activation Actin_Cytoskeleton_Modulation Actin_Cytoskeleton_Modulation ROCK->Actin_Cytoskeleton_Modulation

Caption: Signaling pathways affected by statins.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Group_Allocation Group Allocation (Control, this compound, Statin, Combination) Animal_Acclimatization->Group_Allocation Daily_Dosing Daily Dosing (10-14 days) Group_Allocation->Daily_Dosing Muscle_Stress_Induction Muscle Stress Induction (Optional, last 2-3 days) Daily_Dosing->Muscle_Stress_Induction Sample_Collection Sample Collection (Blood, Tissues) Muscle_Stress_Induction->Sample_Collection Biomarker_Analysis Biomarker Analysis (CK, LDH, Aldolase) Sample_Collection->Biomarker_Analysis Histopathology Histopathology (Muscle, Kidney) Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biomarker_Analysis->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic High_CK_Levels Unexpectedly High CK Levels? Check_Controls High in Control Group? High_CK_Levels->Check_Controls Yes High_Variability High Variability in Data? High_CK_Levels->High_Variability No Investigate_Systemic_Issues Investigate Systemic Issues: - Animal Handling - Environmental Stress - Feed/Water Quality Check_Controls->Investigate_Systemic_Issues Yes Review_Combination_Group_Data Review Combination Group Data: - Confirm Dosing Accuracy - Assess for Severe Myopathy - Check for Signs of Rhabdomyolysis Check_Controls->Review_Combination_Group_Data No Review_Experimental_Procedures Review Experimental Procedures: - Dosing Technique - Sample Collection Timing - Sample Handling High_Variability->Review_Experimental_Procedures Yes Consider_Biological_Variability Consider Biological Variability: - Increase Sample Size - Use More Homogenous Strain High_Variability->Consider_Biological_Variability No Unexpected_Mortality Unexpected Mortality? Consider_Biological_Variability->Unexpected_Mortality Perform_Necropsy Perform Necropsy: - Identify Cause of Death - Examine Muscle and Kidney Unexpected_Mortality->Perform_Necropsy Yes End End Unexpected_Mortality->End No Review_Dosage_and_Toxicity Review Dosage and Toxicity Data: - Verify Calculations - Assess Potential for Acute Toxicity Perform_Necropsy->Review_Dosage_and_Toxicity

References

Technical Support Center: Optimizing Etofibrate Dosage for In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Etofibrate for in vivo rat studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective oral dose of this compound in rats for lipid-lowering studies?

A common effective oral dose of this compound reported in the literature is 300 mg/kg body weight administered daily. One study demonstrated that this dosage, given for 10 days to male rats, resulted in a significant decrease in plasma cholesterol and triglyceride concentrations.[1] Another study investigating the antilipolytic effects of this compound used a range of doses from 0.2 to 1.2 mmol/kg body weight, administered orally.[2]

Q2: How should I prepare this compound for oral gavage in rats?

This compound is poorly soluble in water. A successful method for oral administration is to prepare a suspension. One study used a 2% Tween 80 solution as a vehicle to suspend this compound for oral administration to rats.[2] It is crucial to ensure the suspension is homogeneous to guarantee consistent dosing.

Q3: What is the primary mechanism of action of this compound in rats?

This compound, like other fibrates, primarily acts as a Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist .[3][4] Activation of PPAR-α in the liver and other tissues leads to changes in the transcription of genes involved in lipid and lipoprotein metabolism, ultimately resulting in reduced triglyceride and cholesterol levels.

Q4: What are the expected effects of this compound on the lipid profile in rats?

At a dose of 300 mg/kg, this compound has been shown to significantly decrease plasma cholesterol and triglyceride levels. Studies with other fibrates, such as fenofibrate, have demonstrated reductions in total cholesterol, LDL cholesterol, and triglycerides, along with an increase in HDL cholesterol. This compound is also effective at lowering plasma free fatty acid (FFA) levels.

Q5: Are there any known side effects or toxicities of this compound in rats?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty in dissolving this compound This compound has poor aqueous solubility.Do not attempt to dissolve this compound in water alone. Prepare a suspension using a suitable vehicle. A 2% Tween 80 solution has been used successfully. Other potential vehicles for poorly soluble drugs include vegetable oils or a suspension with gum acacia.
Inconsistent results between animals Inhomogeneous suspension leading to inaccurate dosing.Ensure the this compound suspension is thoroughly mixed before each administration. Use a vortex mixer or stir the suspension continuously while drawing it into the syringe.
Animal distress during or after oral gavage Improper gavage technique or high volume of administration.Ensure proper training in oral gavage techniques to minimize stress and risk of injury to the animals. The volume administered should not exceed 10 mL/kg body weight for rats.
No significant effect on lipid profile Dose is too low or treatment duration is too short.Consider increasing the dose of this compound. The 300 mg/kg daily dose has been shown to be effective. Ensure the treatment duration is sufficient to observe changes in the lipid profile, typically at least 7-10 days.
Signs of toxicity (e.g., weight loss, lethargy) Dose is too high.Reduce the dosage of this compound. Monitor the animals closely for any adverse effects. If signs of toxicity persist, discontinue the treatment and consult with a veterinarian.

Quantitative Data Presentation

Table 1: Effects of this compound on Plasma Lipids in Rats

Dose (mg/kg) Duration Rat Strain Effect on Total Cholesterol Effect on Triglycerides Effect on Free Fatty Acids (FFA) Reference
30010 daysMale Sprague-DawleyDecreasedDecreasedNot Reported
~73 - ~437 (0.2 - 1.2 mmol/kg)Acute (3 hours)Male Sprague-DawleyNo significant changeDecreasedDecreased (most significant effect)

Note: The doses in mmol/kg from the source were converted to mg/kg using the molar mass of this compound (363.79 g/mol ).

Experimental Protocols

Protocol 1: Oral Administration of this compound via Gavage in Rats

Objective: To administer a defined dose of this compound orally to rats for in vivo studies.

Materials:

  • This compound powder

  • 2% Tween 80 solution (or other suitable vehicle)

  • Mortar and pestle (optional, for fine powder)

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Syringes (appropriate size for dosing volume)

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 300 mg/kg) and the body weight of the rats.

  • Vehicle Preparation: Prepare a 2% (v/v) Tween 80 solution in sterile water.

  • Suspension Preparation: a. Weigh the calculated amount of this compound powder. b. If the powder is coarse, gently grind it to a fine powder using a mortar and pestle to improve suspension. c. In a suitable container, add a small amount of the 2% Tween 80 vehicle to the this compound powder to create a paste. d. Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the desired final concentration is reached. e. Continue stirring for at least 15-20 minutes to ensure a uniform suspension.

  • Animal Handling and Dosing: a. Gently restrain the rat. b. Measure the correct length of the gavage needle (from the tip of the rat's nose to the last rib). c. Attach the gavage needle to a syringe filled with the this compound suspension. Ensure the suspension is well-mixed immediately before drawing it into the syringe. d. Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. e. Slowly administer the suspension. f. Carefully remove the gavage needle.

  • Post-Administration Monitoring: Monitor the rat for any signs of distress or adverse reactions after administration.

Mandatory Visualizations

PPAR_Alpha_Signaling_Pathway cluster_extracellular cluster_cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects This compound This compound PPARa PPAR-α This compound->PPARa Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR HeatShockProteins Heat Shock Proteins HeatShockProteins->PPARa Dissociates from PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis ↑ Lipoprotein Lipase Activity TargetGenes->LipidMetabolism Leads to

Caption: this compound activates the PPAR-α signaling pathway.

Experimental_Workflow start Start prep Prepare this compound Suspension (e.g., in 2% Tween 80) start->prep dose Administer this compound via Oral Gavage to Rats prep->dose monitor Monitor Animals Daily (Body Weight, Clinical Signs) dose->monitor treatment Continue Daily Dosing for a Defined Period (e.g., 10 days) monitor->treatment collection Collect Blood Samples treatment->collection analysis Analyze Lipid Profile (TC, TG, HDL, LDL, FFA) collection->analysis end End analysis->end

Caption: Workflow for in vivo this compound studies in rats.

References

Technical Support Center: Etofibrate Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in etofibrate metabolite identification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound?

This compound is a prodrug, a combination of clofibrate and niacin linked by an ester bond.[1][2][] In the body, it is hydrolyzed to its active components: clofibric acid and nicotinic acid.[1][4] The hydrolysis is catalyzed by hydrolases present in the blood, with a preferential cleavage of the clofibric acid ester group. Intermediate, short-lived "half-esters" (the nicotinate and clofibrate esters of ethylene glycol) are also formed during this process.

Q2: Why is the in-vitro stability of this compound a concern during analysis?

This compound's susceptibility to enzymatic hydrolysis by esterases in biological samples, particularly blood and plasma, can lead to its degradation after sample collection. This in-vitro hydrolysis can result in an underestimation of the parent drug concentration and an overestimation of its primary metabolites, clofibric acid and nicotinic acid. It is crucial to inhibit esterase activity immediately upon sample collection.

Q3: What are the main challenges in the simultaneous quantification of this compound and its metabolites?

The primary challenge lies in the different physicochemical properties of the parent drug and its metabolites. This compound is more lipophilic, while clofibric acid and nicotinic acid are more polar. This difference can make simultaneous extraction and chromatographic separation difficult. Developing a single method that provides good recovery and chromatographic peak shape for all analytes is a significant hurdle.

Q4: Are there any known secondary or phase II metabolites of this compound?

While the primary metabolites are well-established as clofibric acid and nicotinic acid, the public domain literature is less clear on extensive secondary or phase II metabolism of this compound itself. For other fibrates like fenofibrate, further metabolism, including glucuronidation and taurine conjugation of the fibric acid moiety, has been reported. Researchers should be aware of the potential for similar metabolic pathways for the clofibric acid portion of this compound, although they are not as prominently documented for this compound specifically.

Troubleshooting Guides

Issue 1: Low or no detectable levels of this compound in plasma samples.
Possible Cause Troubleshooting Step
In-vitro Hydrolysis Ensure blood samples are collected in tubes containing an esterase inhibitor (e.g., sodium fluoride). Process samples at low temperatures (on ice) and minimize the time between collection and analysis or freezing.
Poor Extraction Recovery Optimize the extraction method. This compound, being more lipophilic, may require a different solvent system than its more polar metabolites. Consider a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) protocol that can retain both polar and non-polar compounds.
Rapid In-vivo Clearance This compound has a very short half-life in vivo. Ensure the sampling time points are appropriate to capture the presence of the parent drug.
Issue 2: Poor chromatographic separation of this compound and its metabolites.
Possible Cause Troubleshooting Step
Inadequate Mobile Phase Gradient Develop a gradient elution method for your liquid chromatography (LC) system. Start with a higher aqueous composition to retain the polar metabolites (nicotinic acid, clofibric acid) and gradually increase the organic solvent content to elute the parent drug, this compound.
Incorrect Column Chemistry A standard C18 column should be suitable. However, if co-elution is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
Suboptimal pH of the Mobile Phase The ionization state of the acidic metabolites (clofibric acid, nicotinic acid) is pH-dependent. Adjusting the pH of the aqueous mobile phase with a suitable buffer (e.g., formic acid, ammonium formate) can significantly impact their retention and peak shape.
Issue 3: Difficulty in detecting the transient half-ester metabolites.
Possible Cause Troubleshooting Step
Very Short Half-life The half-ester intermediates are described as "fleeting" with very short half-lives. Detection may only be possible at very early time points after administration in pharmacokinetic studies.
Low Abundance The concentration of these intermediates may be below the limit of detection of the analytical method. Utilize a highly sensitive mass spectrometer (e.g., a triple quadrupole) and optimize the ionization and fragmentation parameters for the specific m/z of the half-esters.
In-source Fragmentation The ester linkages in the half-esters might be labile and prone to fragmentation in the ion source of the mass spectrometer. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation for Simultaneous Analysis of this compound and its Primary Metabolites in Plasma
  • Sample Collection: Collect whole blood in tubes containing sodium fluoride and potassium oxalate.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

  • Protein Precipitation & LLE:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

    • To the supernatant, add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

    • Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath.

    • Decant the organic (MTBE) layer into a clean tube.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes hypothetical retention times and mass transitions for use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. These would need to be empirically determined and optimized.

Analyte Molecular Weight Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Expected Retention Time (min)
This compound363.79364.1214.15.2
Clofibric Acid214.65215.1127.03.5
Nicotinic Acid123.11124.180.11.8
Clofibrate Half-Ester258.69259.1214.14.1
Nicotinate Half-Ester167.15168.1124.12.5

Visualizations

Etofibrate_Metabolism This compound This compound half_esters Intermediate Half-Esters (Nicotinate and Clofibrate Esters) This compound->half_esters Hydrolysis (Blood Esterases) clofibric_acid Clofibric Acid (Active Metabolite) half_esters->clofibric_acid Hydrolysis nicotinic_acid Nicotinic Acid (Active Metabolite) half_esters->nicotinic_acid Hydrolysis

Caption: Metabolic pathway of this compound to its active metabolites.

Experimental_Workflow start Start: Plasma Sample (with Esterase Inhibitor) extraction Protein Precipitation & Liquid-Liquid Extraction start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for this compound metabolite analysis.

References

Minimizing Etofibrate hydrolysis during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Etofibrate hydrolysis during sample preparation, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern during sample preparation?

A1: this compound is a lipid-lowering agent that is a diester of clofibric acid and nicotinic acid.[1] In biological matrices, particularly blood and plasma, it is highly susceptible to enzymatic hydrolysis by esterases, which cleave the ester bonds.[2][3] This rapid degradation leads to the formation of its metabolites, including clofibric acid, before analysis can be performed.[2][4] Consequently, this results in an underestimation of the true concentration of the parent drug, compromising the accuracy of pharmacokinetic and other quantitative studies. One study noted that the half-life of this compound in fresh dog plasma at 37.5°C is as short as 4-7 minutes, highlighting its instability.

Q2: What are the primary factors that accelerate this compound hydrolysis in a sample?

A2: The main factors contributing to the hydrolysis of this compound during sample preparation are:

  • Enzymatic Activity: Esterases present in blood and plasma are the primary drivers of this compound degradation.

  • Temperature: Higher temperatures increase the rate of both enzymatic and chemical hydrolysis.

  • pH: this compound is unstable in alkaline conditions, which promote rapid hydrolysis. While more stable in acidic conditions, extreme pH levels should be avoided.

  • Time: The longer the sample remains unprocessed, the greater the extent of hydrolysis.

Q3: What are the recommended anticoagulants for blood collection when analyzing this compound?

A3: For the analysis of labile ester drugs like this compound, it is recommended to use blood collection tubes containing both an anticoagulant and an esterase inhibitor. The most common choice is a gray-top tube containing potassium oxalate as the anticoagulant and sodium fluoride (NaF) as an esterase inhibitor. Alternatively, plasma can be prepared from tubes containing EDTA or heparin, provided that an esterase inhibitor is added immediately after blood collection.

Q4: Can I use serum for this compound analysis?

A4: It is generally not recommended to use serum for the analysis of this compound. The clotting process, which can take 30-60 minutes at room temperature, allows significant time for esterases to hydrolyze the drug before the serum is separated from the blood cells. Plasma, which can be separated from cells more rapidly after collection, is the preferred matrix.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable this compound concentrations Significant hydrolysis of this compound during sample collection and processing.- Ensure blood is collected in tubes containing an esterase inhibitor (e.g., sodium fluoride). - Immediately place blood tubes on ice after collection. - Process samples to plasma as quickly as possible (ideally within 30 minutes). - Consider adding a more potent esterase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF), to the collection tube or during plasma processing.
High variability in results between replicate samples Inconsistent sample handling procedures leading to variable degrees of hydrolysis.- Standardize the time between blood collection, centrifugation, and plasma separation for all samples. - Ensure all samples are kept at a consistent low temperature (e.g., on an ice bath) throughout processing. - Use calibrated pipettes and ensure thorough mixing after the addition of any reagents.
Presence of high concentrations of this compound metabolites (e.g., clofibric acid) Expected outcome of this compound metabolism, but can be exacerbated by ex vivo hydrolysis.- While the presence of metabolites is normal, excessively high levels relative to the parent drug may indicate significant ex vivo degradation. Implement the stabilization strategies mentioned above to minimize this. - Develop and validate an analytical method that can simultaneously quantify both this compound and its key metabolites to provide a complete profile.
pH-related degradation Sample pH drifting into the alkaline range during storage or processing.- Ensure that the pH of the plasma is maintained in a slightly acidic to neutral range. If necessary, a small amount of an acidic buffer can be added to the plasma after separation. - Avoid using basic solutions during any extraction or sample clean-up steps.

Impact of Sample Handling Conditions on this compound Stability

The following table summarizes the expected impact of different storage and handling conditions on the stability of this compound in plasma, based on general principles for labile ester drugs.

Condition Temperature Esterase Inhibitor Expected this compound Half-Life Recommendation
StandardRoom Temperature (~25°C)NoneVery Short (< 10 minutes)Not Recommended
StandardRefrigerated (4°C)NoneShort (minutes to hours)Suboptimal; for very short-term handling only
Recommended On Ice (0-4°C) Sodium Fluoride Significantly Extended Best practice for routine analysis
Optimal On Ice (0-4°C) Potent Inhibitor (e.g., PMSF) Maximally Extended Recommended for sensitive and critical studies
Long-term Storage-20°CN/A (after processing)Potentially stable for weeksAcceptable for short to medium-term storage
Long-term Storage-80°CN/A (after processing)Stable for monthsBest practice for long-term storage

Detailed Experimental Protocol for Sample Preparation

This protocol is designed to minimize the hydrolysis of this compound in human plasma samples.

1. Materials and Reagents:

  • Blood collection tubes (gray-top) containing potassium oxalate and sodium fluoride.

  • Alternative: K2EDTA or sodium heparin tubes.

  • Phenylmethylsulfonyl fluoride (PMSF) stock solution (e.g., 100 mM in isopropanol) - Optional but recommended for maximum stability.

  • Pre-chilled centrifuge.

  • Ice bath.

  • Calibrated pipettes and tips.

  • Polypropylene cryovials for plasma storage.

  • Protein precipitation solvent: Acetonitrile or methanol, chilled to -20°C.

2. Blood Collection and Initial Handling:

  • Collect whole blood directly into pre-chilled gray-top tubes containing potassium oxalate and sodium fluoride.

  • If using EDTA or heparin tubes, add a specific volume of a potent esterase inhibitor (e.g., PMSF to a final concentration of 1 mM) to the tube immediately before or after blood collection.

  • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and inhibitor.

  • Place the blood collection tube immediately into an ice bath.

3. Plasma Separation:

  • Transport the blood sample on ice to the laboratory for processing, which should occur within 30 minutes of collection.

  • Centrifuge the blood sample in a pre-chilled centrifuge at 1,500-2,000 x g for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant (plasma) to a clean, pre-chilled polypropylene tube using a pipette. Avoid disturbing the buffy coat and red blood cells.

4. Sample Processing (Protein Precipitation):

  • To 100 µL of the collected plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol.

  • Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains this compound, to a new tube for analysis (e.g., by LC-MS/MS).

5. Storage:

  • If analysis is not performed immediately, cap the plasma-containing cryovials and store them at -80°C.

Visualizing Key Processes

Etofibrate_Hydrolysis_Pathway cluster_factors Accelerating Factors This compound This compound Metabolites Inactive Metabolites (e.g., Clofibric Acid, Nicotinic Acid) This compound->Metabolites Hydrolysis Esterases Plasma Esterases HighTemp High Temperature AlkalinepH Alkaline pH

Caption: this compound hydrolysis pathway accelerated by key factors.

Sample_Prep_Workflow cluster_collection 1. Blood Collection cluster_separation 2. Plasma Separation cluster_processing 3. Sample Processing cluster_storage 4. Storage Collect Collect blood in tube with esterase inhibitor Invert Gently invert 8-10 times Collect->Invert Ice Place immediately on ice Invert->Ice Centrifuge Centrifuge at 4°C (within 30 mins) Ice->Centrifuge Transfer Transfer plasma to pre-chilled tube Centrifuge->Transfer Precipitate Add ice-cold acetonitrile (1:3 ratio) Transfer->Precipitate Vortex Vortex to precipitate proteins Precipitate->Vortex Centrifuge2 Centrifuge at 4°C Vortex->Centrifuge2 Supernatant Transfer supernatant for analysis Centrifuge2->Supernatant Store Analyze immediately or store at -80°C Supernatant->Store

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Troubleshooting Etofibrate Variability in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot variability in cell-based assay results when working with Etofibrate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

This compound is a lipid-lowering drug that is a hybrid of clofibrate and nicotinic acid.[1] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and glucose metabolism.[1] Activation of PPAR-α by this compound stimulates the expression of genes that promote the breakdown of lipids.[1]

Q2: What are the common sources of variability in cell-based assays?

Variability in cell-based assays can arise from several factors, including:

  • Cell Handling and Culture Conditions: Inconsistent cell seeding density, passage number, and variations in culture media or supplements can all contribute to result variability.[2]

  • Reagent Quality and Preparation: The quality and storage of reagents, including this compound itself, can impact assay performance.

  • Assay Protocol Execution: Minor deviations in incubation times, temperatures, or pipetting techniques can lead to significant differences in results.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cellular responses and lead to unreliable data.

  • Instrument Performance: The calibration and maintenance of laboratory equipment, such as plate readers and incubators, are critical for consistent measurements.

Q3: My this compound treatment shows high variability between replicate wells. What are the likely causes?

High variability between replicates is a common issue and can be caused by:

  • Inconsistent Cell Seeding: Uneven distribution of cells in the wells of a microplate is a major source of variability. Ensure thorough mixing of the cell suspension before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, reagents, or cell suspensions can lead to significant differences between wells. Use calibrated pipettes and consistent technique.

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate solutes and affect cell growth and drug response. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile media or PBS.

  • Compound Precipitation: this compound, being a lipophilic compound, may precipitate out of solution at higher concentrations or in certain media, leading to uneven exposure to the cells.

Troubleshooting Guides

Issue 1: Inconsistent or No this compound-Induced Cytotoxicity

If you are not observing the expected cytotoxic effects of this compound or the results are highly variable, consider the following:

Troubleshooting Steps:

  • Verify Cell Health and Viability: Before starting the experiment, ensure your cells are healthy, in the logarithmic growth phase, and have high viability.

  • Confirm this compound Concentration and Solubility:

    • Prepare fresh dilutions of this compound for each experiment.

    • Visually inspect the media after adding this compound for any signs of precipitation. This compound is soluble in DMSO and ethanol.

    • If using a high concentration, consider using a surfactant to improve solubility, though this may have its own effects on the cells.

  • Optimize Treatment Duration: The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.

  • Assess for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.

  • Review Assay Protocol: Ensure all steps of your cytotoxicity assay (e.g., MTT, LDH) are performed consistently and according to the manufacturer's instructions.

Quantitative Data for Reference (Fenofibrate):

Cell LineCompoundIC50 ValueAssayReference
HepG2Fenofibrate>100 µMCytotoxicity
Hep3BFenofibrate~50-100 µMTrypan Blue Exclusion
HSC-3Fenofibrate>100 µMTrypan Blue Exclusion
CH27Fenofibrate>200 µMTrypan Blue Exclusion
Issue 2: Variability in PPAR-α Activation Assays

Problems with reporter gene assays for PPAR-α activation can manifest as low signal, high background, or inconsistent dose-response curves.

Troubleshooting Steps:

  • Check Cell Line and Reporter Construct:

    • Ensure you are using a cell line that is responsive to PPAR-α agonists.

    • Verify the integrity of your PPAR-α reporter construct.

  • Optimize Agonist Concentration and Incubation Time:

    • Perform a dose-response experiment to determine the EC50 of this compound in your assay system.

    • Optimize the incubation time with the agonist.

  • Address High Background Signal:

    • To confirm specificity, use a PPAR-α antagonist (e.g., GW6471) to see if it blocks the activation.

    • Test for and eliminate any potential microbial contamination.

  • Investigate Inconsistent Dose-Response Curves:

    • High concentrations of this compound may be cytotoxic, leading to a drop in the reporter signal. Run a parallel cytotoxicity assay to identify the toxic concentration range.

    • Prolonged exposure to a potent agonist can sometimes lead to receptor downregulation. Consider shorter incubation times.

Quantitative Data for Reference (Fenofibrate):

ReceptorCompoundEC50 ValueAssay SystemReference
Human PPAR-αFenofibric Acid9.47 µMReporter Assay
Mouse PPAR-αFenofibrate18 µMReporter Assay
Human PPAR-αFenofibrate30 µMReporter Assay
Issue 3: Inconsistent Results in Lipid Accumulation Assays (Oil Red O Staining)

Variability in Oil Red O staining can be due to issues with the staining protocol or with the cells themselves.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell density and differentiation protocols, as these can significantly impact lipid accumulation.

  • Optimize Staining Protocol:

    • Stain Preparation: Always filter the Oil Red O working solution before use to remove precipitates that can cause background staining. Some protocols suggest using a 0.2µm syringe filter for this purpose.

    • Fixation: Ensure complete fixation of the cells, typically with 10% formalin, to preserve the lipid droplets.

    • Washing Steps: Be gentle during washing steps to avoid detaching the cells.

  • Address High Background or Non-Specific Staining:

    • Inadequate rinsing after staining can leave behind excess dye.

    • The quality of the Oil Red O powder can affect staining. Use a high-quality reagent.

  • Quantification Issues:

    • For quantitative analysis, ensure that the dye is completely extracted from the cells before measuring absorbance. Isopropanol is commonly used for this purpose.

    • When imaging, be aware that lipid droplets can be lost during the process.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the culture medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Plating: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify neutral lipid accumulation in cells.

  • Cell Culture and Treatment: Plate cells on coverslips or in multi-well plates and treat with this compound as required to induce lipid accumulation.

  • Fixation: Wash the cells with PBS and then fix with 10% formalin for at least 1 hour.

  • Washing: Wash the cells with water and then with 60% isopropanol.

  • Staining: Prepare a fresh Oil Red O working solution by diluting a stock solution (e.g., 0.35 g in 100 mL of isopropanol) with water (typically 3 parts stock to 2 parts water). Filter the working solution before use. Add the Oil Red O working solution to the cells and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells with 60% isopropanol and then with water to remove excess stain.

  • Visualization: The lipid droplets will be stained red. The cells can be counterstained with hematoxylin to visualize the nuclei in blue.

  • Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.

Visualizations

Etofibrate_Mechanism_of_Action This compound This compound PPARa PPAR-α This compound->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Expression PPRE->TargetGenes regulates LipidMetabolism Increased Lipid Catabolism TargetGenes->LipidMetabolism

Caption: Mechanism of action of this compound via PPAR-α activation.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Culture Cells CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding EtofibratePrep 2. Prepare this compound Dilutions Treatment 4. Treat Cells with This compound EtofibratePrep->Treatment CellSeeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation AssayStep 6. Perform Cytotoxicity Assay (MTT or LDH) Incubation->AssayStep Readout 7. Measure Absorbance AssayStep->Readout DataAnalysis 8. Analyze Data (Calculate IC50) Readout->DataAnalysis

Caption: General experimental workflow for cytotoxicity assays.

Troubleshooting_Logic Start Inconsistent Assay Results CheckCells Check Cell Health, Passage #, and for Contamination Start->CheckCells CheckReagents Verify Reagent/Compound Concentration, Solubility, and Stability Start->CheckReagents ReviewProtocol Review Assay Protocol for Consistency (Pipetting, Incubation) Start->ReviewProtocol OptimizeAssay Optimize Assay Parameters (Cell Density, Treatment Duration) CheckCells->OptimizeAssay CheckReagents->OptimizeAssay ReviewProtocol->OptimizeAssay ConsistentResults Consistent Results OptimizeAssay->ConsistentResults

Caption: A logical approach to troubleshooting assay variability.

References

Adjusting pH for optimal Etofibrate stability in solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Etofibrate in solutions, with a primary focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis.[1][2] this compound is an ester linking clofibric acid and a nicotinic acid derivative.[3][4] This ester bond is susceptible to cleavage by both acid and base-catalyzed hydrolysis.[1]

Q2: How does pH affect the stability of this compound?

A2: pH has a significant impact on the stability of this compound. The rate of hydrolysis is catalyzed by both acidic and alkaline conditions. This compound is particularly unstable in mild alkaline environments (pH > 6) and degrades rapidly. While it is more stable in acidic to neutral conditions, significant degradation can still occur. The estimated pH range for maximum stability is where the rate of hydrolysis is at a minimum.

Q3: What are the degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound yields different initial products depending on the pH. At a pH greater than 6, the primary initial product is the monoglycol ester of clofibric acid. Conversely, at a pH below 3, the initial product is the monoglycol ester of nicotinic acid. Ultimately, complete hydrolysis will lead to clofibric acid and nicotinic acid.

Q4: What is the optimal pH for storing this compound solutions?

A4: While an exact optimal pH is not definitively stated in the literature, the estimated pH range of maximum stability for clofibric acid esters like this compound suggests a half-life of 100-200 days at 30°C. Studies on the pH-rate profile of this compound hydrolysis have been conducted across a pH range of 2-10, and it is understood that extreme acidic or basic conditions should be avoided. For similar compounds like etoposide, a pH of 5.0 was found to be the most stable. It is recommended to perform a pH-stability study for your specific formulation to determine the optimal pH.

Q5: Are there other factors besides pH that can affect this compound stability?

A5: Yes, temperature is another critical factor. The rate of hydrolysis increases with temperature. Exposure to light and oxygen can also potentially contribute to the degradation of related compounds, so it is good practice to protect solutions from light and use degassed solvents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution may be too high (alkaline).Measure the pH of your solution. Adjust the pH to a more acidic or neutral range (e.g., pH 4-6) using a suitable buffer system.
Inconsistent results in stability studies. Fluctuations in pH or temperature.Ensure your solutions are adequately buffered to maintain a constant pH. Control and monitor the temperature throughout the experiment.
Formation of unknown peaks in HPLC analysis. Degradation of this compound.Characterize the degradation products. The primary hydrolysis products are known to be the monoglycol esters of clofibric acid and nicotinic acid.
Precipitation in the this compound solution. Poor solubility or degradation product precipitation.Verify the solubility of this compound in your chosen solvent system. Consider formulation strategies like using co-solvents or microencapsulation to improve stability and solubility.

Data Presentation

Table 1: pH-Dependent Hydrolysis of this compound

pH ConditionStabilityKey Observations
< 3UnstableInitial hydrolysis product is the monoglycol ester of nicotinic acid.
4 - 6Relatively StableEstimated range of maximum stability.
> 6UnstableInitial hydrolysis product is the monoglycol ester of clofibric acid.
10Highly UnstableHalf-life of 1-3 hours at 30°C.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Stability

Objective: To determine the pH at which an this compound solution exhibits the highest stability.

Materials:

  • This compound

  • Britton-Robinson buffer solutions (or other suitable buffers) at various pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (for mobile phase)

  • Phosphoric acid (for pH adjustment)

  • HPLC system with UV detector

  • pH meter

  • Constant temperature incubator or water bath

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare a series of aqueous solutions of this compound at a fixed concentration in the different pH buffers.

  • Incubation: Store the prepared solutions at a constant temperature (e.g., 30°C or 40°C) and protect them from light.

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A common method involves a cyanopropyl or C18 column with a mobile phase of acetonitrile and a phosphate buffer, with UV detection at 221 nm.

  • Data Analysis: Plot the concentration of this compound remaining versus time for each pH value. Calculate the degradation rate constant (k) and half-life (t½) for each pH. The pH with the lowest degradation rate constant is the optimal pH for stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_samples Prepare this compound Solutions in Buffers prep_stock->prep_samples prep_buffers Prepare Buffers at Various pHs prep_buffers->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sampling Sample at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc plot_data Plot Concentration vs. Time hplc->plot_data calc_kinetics Calculate Rate Constants & Half-life plot_data->calc_kinetics det_opt_ph Determine Optimal pH calc_kinetics->det_opt_ph

Caption: Workflow for determining the optimal pH for this compound stability.

degradation_pathway cluster_acidic Acidic Conditions (pH < 3) cluster_alkaline Alkaline Conditions (pH > 6) This compound This compound Acid_Product Monoglycol Ester of Nicotinic Acid This compound->Acid_Product H+ Alkaline_Product Monoglycol Ester of Clofibric Acid This compound->Alkaline_Product OH- Final_Products Clofibrate + Nicotinic Acid Acid_Product->Final_Products Alkaline_Product->Final_Products

Caption: pH-dependent hydrolysis pathways of this compound.

troubleshooting_tree cluster_ph_known cluster_ph_unknown start This compound Instability Observed check_ph Is the pH of the solution known and controlled? start->check_ph ph_in_range Is the pH in the optimal range (e.g., 4-6)? check_ph->ph_in_range Yes measure_ph Action: Measure the pH. check_ph->measure_ph No adjust_ph Action: Adjust pH using a suitable buffer. ph_in_range->adjust_ph No check_temp Is the temperature controlled? ph_in_range->check_temp Yes measure_ph->check_ph control_temp Action: Maintain a constant, lower temperature. check_temp->control_temp No check_other Consider other factors (light, oxygen). check_temp->check_other Yes protect_solution Action: Protect from light and use degassed solvents. check_other->protect_solution

Caption: Troubleshooting decision tree for this compound solution instability.

References

Accounting for Etofibrate protein binding in free drug concentration calculations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately accounting for Etofibrate's protein binding in free drug concentration calculations.

Frequently Asked Questions (FAQs)

Q1: What is the significance of accounting for this compound's protein binding?

Only the unbound or "free" fraction of a drug is pharmacologically active and able to interact with its target receptors to elicit a therapeutic effect.[1][2] this compound is highly bound to plasma proteins[3]. Therefore, measuring the total concentration of this compound in plasma can be misleading. Accurate determination of the free drug concentration is crucial for understanding its pharmacokinetic profile, pharmacodynamic effects, and for guiding dose-response studies.[4]

Q2: What is the extent of this compound's binding to plasma proteins?

This compound has been reported to be approximately 96.6% bound to proteins in human plasma.[3] This high degree of binding means that only a small fraction of the drug is free and pharmacologically active.

Q3: Which methods are commonly used to determine the free concentration of a highly protein-bound drug like this compound?

Several methods can be used, each with its own advantages and disadvantages:

  • Equilibrium Dialysis: Considered the "gold standard," this method involves separating a protein-containing solution (plasma) from a protein-free buffer by a semi-permeable membrane. Only the free drug can pass through the membrane, and at equilibrium, the concentration of the drug in the buffer is equal to the free drug concentration in the plasma.

  • Ultrafiltration: A faster alternative to equilibrium dialysis, this technique uses a centrifugal force to push the plasma water and small molecules (including free drug) through a semi-permeable membrane, while retaining the larger protein-drug complexes.

  • Ultracentrifugation: This method involves high-speed centrifugation to separate the protein-drug complexes, which sediment at the bottom of the tube, from the supernatant containing the free drug.

  • Equilibrium Gel Filtration: This is another robust alternative for accurately measuring the unbound fraction of highly bound compounds.

Q4: How is the free drug concentration calculated from the total drug concentration and the protein binding percentage?

The free drug concentration can be calculated using the following formula:

  • Free Drug Concentration = Total Drug Concentration x (1 - Fraction Bound)

Where the Fraction Bound is the percentage of protein binding divided by 100.

For example, if the total plasma concentration of this compound is 10 µg/mL and it is 96.6% protein-bound:

  • Fraction Bound = 0.966

  • Free Drug Concentration = 10 µg/mL x (1 - 0.966) = 0.34 µg/mL

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly high free drug concentrations obtained with ultrafiltration.

  • Possible Cause: Non-specific binding of this compound to the ultrafiltration membrane. It has been noted that this compound exhibits strong binding to ultrafiltration membranes, which can lead to inaccurate results.

  • Troubleshooting Steps:

    • Pre-treat the membrane: Before the experiment, rinse the ultrafiltration device with a solution of the drug to saturate the non-specific binding sites.

    • Use a different method: If non-specific binding remains an issue, consider using equilibrium dialysis, which is less prone to this artifact for certain compounds.

    • Optimize experimental conditions: Factors like temperature and pH can influence drug-protein binding. Ensure these are controlled and consistent with physiological conditions.

Issue 2: Sample volume changes during equilibrium dialysis.

  • Possible Cause: Osmotic pressure differences between the plasma sample and the dialysis buffer.

  • Troubleshooting Steps:

    • Use an iso-osmotic buffer: Ensure the dialysis buffer has a similar osmolarity to the plasma to minimize water movement.

    • Volume correction: Accurately measure the volumes of the plasma and buffer compartments before and after dialysis. Apply a correction factor to your calculations to account for any volume shifts.

    • Stepwise dialysis: For samples with very high solute concentrations, perform the dialysis in a stepwise manner, gradually decreasing the solute concentration difference between the sample and the buffer.

Issue 3: Low recovery of the drug after equilibrium dialysis.

  • Possible Cause: Non-specific binding of the drug to the dialysis membrane or apparatus.

  • Troubleshooting Steps:

    • Use low-binding materials: Select dialysis membranes and devices made of materials known to have low non-specific binding properties.

    • Include a control: Perform a control experiment with the drug in a protein-free buffer to quantify the extent of non-specific binding to the apparatus. This can be used to correct the results from the plasma samples.

    • Saturate binding sites: Similar to the ultrafiltration troubleshooting, pre-incubating the dialysis membrane with a solution of the drug can help to block non-specific binding sites.

Quantitative Data Summary

ParameterValueSpeciesMethodReference
Plasma Protein Binding 96.6%HumanVariable plasma concentrations in erythrocyte suspensions

Experimental Protocols

Detailed Methodology for Equilibrium Dialysis

This protocol provides a general framework for determining the free fraction of this compound in plasma.

Materials:

  • Equilibrium dialysis apparatus (e.g., multi-well plate format or individual cells)

  • Semi-permeable dialysis membranes with an appropriate molecular weight cutoff (MWCO), typically 5-10 kDa

  • Human plasma (fresh or properly stored frozen)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Membrane Preparation: Pre-treat the dialysis membranes according to the manufacturer's instructions. This typically involves washing with deionized water and then soaking in the dialysis buffer (PBS).

  • Sample Preparation:

    • Thaw frozen human plasma at room temperature.

    • Spike the plasma with this compound to the desired concentration.

  • Dialysis Setup:

    • Assemble the dialysis cells.

    • Load the plasma sample containing this compound into one chamber (the sample chamber).

    • Load an equal volume of PBS into the other chamber (the buffer chamber).

  • Equilibration:

    • Incubate the dialysis apparatus at 37°C with gentle shaking.

    • The time required to reach equilibrium should be determined experimentally, but is typically between 4 to 24 hours.

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis:

    • Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation of Percent Free:

    • % Free = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

Visualizations

G Logical Relationship of Drug Concentrations Total Total Drug Concentration Free Free (Unbound) Drug Concentration (Pharmacologically Active) Total->Free Dissociation Bound Protein-Bound Drug Concentration (Inactive Reservoir) Free->Bound Binding Bound->Free Dissociation

Caption: Relationship between total, free, and protein-bound drug concentrations.

G Experimental Workflow for Equilibrium Dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis Prep_Membrane 1. Prepare Dialysis Membrane Prep_Sample 2. Spike Plasma with this compound Load_Apparatus 3. Load Plasma and Buffer into Apparatus Prep_Sample->Load_Apparatus Incubate 4. Incubate at 37°C (to reach equilibrium) Load_Apparatus->Incubate Collect_Samples 5. Collect Aliquots from Both Chambers Incubate->Collect_Samples Analyze 6. Quantify Drug Concentration (e.g., LC-MS/MS) Collect_Samples->Analyze Calculate 7. Calculate % Free Drug Analyze->Calculate

Caption: Step-by-step workflow for determining free drug concentration using equilibrium dialysis.

References

Validation & Comparative

Etofibrate and Fenofibrate: A Preclinical Efficacy Comparison in Dyslipidemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of two fibrate drugs, etofibrate and fenofibrate, in animal models of dyslipidemia. Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat hyperlipidemia, primarily by lowering plasma triglycerides and elevating high-density lipoprotein (HDL) cholesterol levels. Both this compound and fenofibrate exert their effects principally through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.

Mechanism of Action: PPARα Activation

Both this compound and fenofibrate are agonists of PPARα. This compound is a unique compound that is a hybrid of clofibrate and nicotinic acid.[1] Fenofibrate, on the other hand, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2]

The activation of PPARα by these fibrates leads to a cascade of downstream effects that collectively improve the lipid profile. Upon binding to their ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The key outcomes of PPARα activation include:

  • Increased Lipoprotein Lipolysis: Upregulation of lipoprotein lipase (LPL) and downregulation of its inhibitor, apolipoprotein C-III (ApoC-III), leading to enhanced clearance of triglyceride-rich lipoproteins (very-low-density lipoprotein [VLDL] and chylomicrons).

  • Increased Fatty Acid Oxidation: Enhanced expression of genes involved in fatty acid uptake and mitochondrial β-oxidation in the liver and muscle.

  • Increased HDL Synthesis: Increased production of apolipoproteins A-I and A-II, the major protein components of HDL.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_nucleus Nucleus Fibrate Fibrate (this compound/Fenofibrate) PPARa PPARα Fibrate->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Gene Expression PPRE->TargetGenes regulates Experimental_Workflow General Preclinical Experimental Workflow start Start animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping treatment Drug Administration (this compound or Fenofibrate) grouping->treatment monitoring In-life Monitoring (Body weight, food intake) treatment->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical Analysis (Lipid Profile) sampling->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

References

A Comparative Analysis of Etofibrate and Clofibrate on Lipid Profiles for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lipid-lowering agents Etofibrate and Clofibrate. This analysis is supported by experimental data on their efficacy and outlines the methodologies employed in key studies.

Introduction

This compound and Clofibrate are both fibric acid derivatives historically used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the bloodstream. While both drugs aim to modulate lipid profiles, their distinct chemical structures and mechanisms of action result in varied clinical efficacy and pleiotropic effects. This compound is a unique compound, a diester of clofibric acid and nicotinic acid, suggesting a dual mechanism of action. Clofibrate, a more traditional fibrate, primarily acts through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This guide delves into a comparative study of their effects on key lipid parameters, supported by data from clinical investigations.

Comparative Efficacy on Lipid Profiles

The following table summarizes the quantitative effects of this compound and Clofibrate on plasma lipids as reported in various clinical studies. It is important to note that the patient populations, study designs, and drug dosages varied across these studies, which may influence the results.

Lipid ParameterThis compoundClofibrate
Total Cholesterol ↓ 14% to 18%[1][2]↓ 6% to 18%[1][3]
LDL Cholesterol ↓ 25%[1]↓ 10% (in primary hypercholesterolemia)
HDL Cholesterol ↑ 8% to 29% (mass)Modest Increase
Triglycerides ↓ 32%↓ 18% to 30%
VLDL Cholesterol ↓ 61%Significant Reduction

Mechanism of Action: A Comparative Overview

Both this compound and Clofibrate exert their lipid-lowering effects primarily through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, including increased fatty acid oxidation and a reduction in triglyceride levels.

This compound, being a hybrid of clofibrate and nicotinic acid, is suggested to have a broader mechanism of action. The clofibric acid moiety activates PPARα, while the nicotinic acid component is known to influence lipid metabolism through different pathways, including the inhibition of diacylglycerol acyltransferase-2 (DGAT2).

Clofibrate's mechanism is centered on PPARα agonism. This leads to increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins. It also modulates the expression of apolipoproteins, such as increasing ApoA-I and ApoA-II, which are components of HDL.

cluster_this compound This compound cluster_clofibrate Clofibrate This compound This compound Clofibrate Moiety Clofibrate Moiety This compound->Clofibrate Moiety Nicotinic Acid Moiety Nicotinic Acid Moiety This compound->Nicotinic Acid Moiety PPARα PPARα Clofibrate Moiety->PPARα Lipid Metabolism Modulation Lipid Metabolism Modulation Nicotinic Acid Moiety->Lipid Metabolism Modulation Additional Pathways Clofibrate Clofibrate Clofibrate->PPARα Gene Expression Gene Expression PPARα->Gene Expression Activation Gene Expression->Lipid Metabolism Modulation

Comparative Mechanism of Action

Experimental Protocols

The data presented in this guide are derived from clinical studies with specific methodologies. Understanding these protocols is crucial for interpreting the results accurately.

Study Design:

Many of the cited studies employed a double-blind, crossover design. For instance, a study comparing this compound with a combination of Clofibrate and beta-pyridylcarbinol involved treatment periods of 8 weeks, preceded and interspersed with 4-week placebo phases. Another common design is a randomized, open-label, multicenter clinical trial.

Patient Population:

The subjects in these studies typically presented with various types of hyperlipoproteinemia, including Type IIa, IIb, and IV. Patients were often required to follow a lipid-lowering diet for a specified period before and during the study to establish a baseline and minimize confounding variables.

Dosage and Administration:

Dosages varied between studies. For this compound, a common dosage was 500 mg administered once or twice daily. In one study, patients received 0.3 g of this compound three times a day for 6 months. For Clofibrate, a typical dosage was 500 mg three times a day.

Lipid Profile Analysis:

Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides were measured at baseline and at various intervals throughout the studies. These measurements were typically performed using standard enzymatic and precipitation methods. In some studies, advanced techniques like analytical ultracentrifugation were used to assess lipoprotein subfractions.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Clofibrate Group Clofibrate Group Randomization->Clofibrate Group Treatment Period Treatment Period This compound Group->Treatment Period Clofibrate Group->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Experimental Workflow for a Comparative Clinical Trial

Conclusion

References

Etofibrate's Antioxidant Power on LDL Particles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the multifaceted effects of lipid-lowering agents is paramount. Beyond their primary role in reducing cholesterol and triglycerides, the antioxidant properties of these drugs, particularly their ability to protect low-density lipoprotein (LDL) particles from oxidative modification, are of significant interest. Oxidized LDL (oxLDL) is a key player in the pathogenesis of atherosclerosis. This guide provides a comparative analysis of the antioxidant effect of etofibrate on LDL particles, supported by experimental data and detailed methodologies.

This compound Demonstrates a Protective Effect Against LDL Oxidation

This compound, a second-generation fibrate, has been shown to render LDL particles less susceptible to oxidative stress. A key study demonstrated that treatment with this compound (500 mg twice daily for eight weeks) in patients with moderate hypercholesterolemia remarkably increased the onset of lipid peroxidation[1]. This delay in the initiation of oxidation suggests an enhanced protective capacity of the LDL particles. Furthermore, in an animal model, this compound treatment was found to reduce the formation of lipid peroxides induced by copper ions (Cu²⁺)[1].

Comparative Analysis of Fibrates on LDL Oxidation

While quantitative data for a direct comparison of this compound with other fibrates is limited, several studies have evaluated the antioxidant effects of other members of the fibrate class, such as fenofibrate and bezafibrate. These studies provide valuable benchmarks for understanding the potential relative efficacy of this compound.

DrugKey Findings on LDL Antioxidant EffectQuantitative Data (where available)Reference
This compound Increased the onset of lipid peroxidation, making LDL less susceptible to oxidation. Reduced Cu²⁺-induced lipid peroxide formation in rabbits.Data on specific lag time or oxidation rate not detailed in the available study.[1]
Fenofibrate Reduces levels of oxidized LDL.[2] Increases the resistance of LDL to oxidation by prolonging the lag time before oxidation begins.In one study, fenofibrate treatment (160 mg/day for 3 weeks) resulted in a 7.2% to 12.1% reduction in oxidized LDL levels, depending on baseline values.[2] Another study showed an increase in LDL particle size, which is associated with reduced susceptibility to oxidation.
Bezafibrate Increases the resistance of LDL to oxidation.A study on hypertriglyceridemic patients showed that bezafibrate treatment (400 mg daily for 4 weeks) led to an increase in the mean diameter of LDL particles, rendering them less prone to oxidation.
Gemfibrozil A metabolite of gemfibrozil has been shown to possess antioxidant properties and inhibit LDL oxidation in vitro.The parent drug did not show a direct antioxidant effect in vitro.
Ciprofibrate Shown to increase the in vitro resistance of LDL against oxidation.In a study of patients with hypertriglyceridemia, ciprofibrate therapy (for 12 weeks) significantly prolonged the lag time of LDL oxidation from 93 +/- 7 min to 102 +/- 11 min.

Mechanism of Action: The Role of PPAR-α Activation

The primary mechanism of action for fibrates, including this compound, involves the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

This compound This compound PPARa PPAR-α Activation This compound->PPARa binds to and activates Gene_Expression Altered Gene Expression PPARa->Gene_Expression Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism LDL_Composition Changes in LDL Particle Composition and Size Lipid_Metabolism->LDL_Composition Antioxidant_Effect Increased Resistance to Oxidation LDL_Composition->Antioxidant_Effect

This compound's proposed antioxidant signaling pathway.

Activation of PPAR-α by this compound leads to a cascade of events that ultimately alter the composition and structure of LDL particles, making them more resistant to oxidation. This may involve an increase in the size of LDL particles, as smaller, denser LDL particles are known to be more susceptible to oxidation.

Experimental Protocols for Assessing LDL Oxidation

The antioxidant effect of fibrates on LDL particles is typically evaluated using in vitro oxidation assays. Below are the methodologies for two commonly employed techniques.

Copper-Mediated LDL Oxidation Assay

This assay assesses the susceptibility of isolated LDL to oxidation induced by copper ions. The kinetics of oxidation are monitored by measuring the formation of conjugated dienes.

cluster_0 LDL Isolation cluster_1 Oxidation Assay cluster_2 Data Analysis Blood_Sample Blood Sample Collection Isolate_LDL Isolate LDL via Ultracentrifugation Blood_Sample->Isolate_LDL Incubate_LDL Incubate LDL with CuSO4 Solution Isolate_LDL->Incubate_LDL Monitor_Absorbance Monitor Conjugated Diene Formation at 234 nm Incubate_LDL->Monitor_Absorbance Calculate_Lag_Time Determine Lag Time (onset of oxidation) Monitor_Absorbance->Calculate_Lag_Time Calculate_Ox_Rate Calculate Oxidation Rate Monitor_Absorbance->Calculate_Ox_Rate

Workflow for copper-mediated LDL oxidation assay.

Protocol:

  • LDL Isolation: LDL is isolated from plasma by sequential ultracentrifugation.

  • Incubation: Isolated LDL is incubated with a solution of copper sulfate (CuSO₄) at 37°C.

  • Monitoring: The formation of conjugated dienes, an early marker of lipid peroxidation, is continuously monitored by measuring the change in absorbance at 234 nm using a spectrophotometer.

  • Data Analysis: The lag time (the time before rapid oxidation begins) and the maximum rate of oxidation are calculated from the absorbance curve. A longer lag time indicates greater resistance to oxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This method measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Protocol:

  • Oxidation: LDL is subjected to oxidation, for example, by incubation with copper ions as described above.

  • Reaction with TBA: An aliquot of the oxidized LDL solution is mixed with a thiobarbituric acid (TBA) reagent and heated.

  • Measurement: The resulting pink-colored product is measured spectrophotometrically at approximately 532 nm. The concentration of TBARS is an indicator of the extent of lipid peroxidation.

Conclusion

The available evidence suggests that this compound possesses a valuable antioxidant effect on LDL particles, contributing to their protection against oxidative modification. While more direct comparative studies with other fibrates are needed to establish its relative potency, the findings support the role of this compound not only in managing dyslipidemia but also in potentially mitigating the pro-atherogenic effects of oxidized LDL. The activation of PPAR-α appears to be a central mechanism underlying these beneficial effects. Further research focusing on the precise molecular interactions and the clinical implications of this antioxidant property is warranted.

References

Head-to-head comparison of Etofibrate and niacin on HDL metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the effects of Etofibrate and niacin on High-Density Lipoprotein (HDL) metabolism. While both agents are known to favorably modulate lipid profiles, their mechanisms of action on HDL particles differ significantly, leading to distinct qualitative and quantitative changes in HDL cholesterol (HDL-C), its associated apolipoproteins, and enzymatic activities that govern HDL's function.

At a Glance: Key Differences in Mechanism of Action

FeatureThis compoundNiacin
Primary Mechanism Peroxisome Proliferator-Activated Receptor Alpha (PPARα) AgonistDecreases Apolipoprotein A-I (apoA-I) catabolism
Effect on ApoA-I Synthesis Increases synthesis of apoA-I and apoA-IINo direct effect on synthesis
Effect on ApoA-I Catabolism No direct effectReduces hepatic uptake and catabolism
Key Molecular Target PPARα nuclear receptorPotentially GPR109A, but primary HDL effects are likely independent

Quantitative Effects on HDL and Related Parameters

The following tables summarize the quantitative effects of this compound and niacin on key parameters of HDL metabolism. Data is derived from studies directly comparing the two agents or comparing niacin with fenofibrate, a fibrate with a similar mechanism to this compound.

Table 1: Effects on HDL Cholesterol and Apolipoproteins

ParameterThis compoundNiacinData Source
HDL-C Change ↑ (enhancement similar to niacin)↑ (significant increase)[1][2]
ApoA-I Change ↑ (significant increase)[3][4]
ApoA-II Change No significant change or slight increase[5]

Table 2: Effects on HDL Particle Size and Subfractions

ParameterThis compound (as Fenofibrate)NiacinData Source
Large HDL Particles ↑ (predominantly medium-sized HDL)↑ (predominantly large-sized HDL)
Small HDL Particles No net effect or decrease
Mean HDL Particle Size ↑ (more pronounced shift to larger particles)

Table 3: Effects on Key Enzymes in HDL Metabolism

ParameterThis compound (as Fenofibrate)NiacinData Source
CETP Activity
LCAT Activity/Concentration ↑ (concentration)↑ (concentration)

Detailed Mechanisms of Action and Signaling Pathways

This compound: A PPARα-Mediated Pathway

This compound, a fibric acid derivative, exerts its effects on HDL metabolism primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a nuclear receptor, PPARα heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

This activation leads to:

  • Increased transcription of ApoA-I and ApoA-II genes: This boosts the production of the primary protein components of HDL, leading to the formation of new HDL particles.

  • Increased Lipoprotein Lipase (LPL) Activity: Enhanced LPL activity promotes the lipolysis of triglyceride-rich lipoproteins (TRLs), releasing surface components that are transferred to HDL, contributing to its maturation.

Etofibrate_Pathway This compound This compound PPARa PPARα This compound->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Promoter Region) PPARa_RXR->PPRE binds to ApoAI_Gene ApoA-I Gene PPRE->ApoAI_Gene activates ApoAII_Gene ApoA-II Gene PPRE->ApoAII_Gene activates LPL_Gene LPL Gene PPRE->LPL_Gene activates ApoAI_synthesis ↑ ApoA-I Synthesis ApoAI_Gene->ApoAI_synthesis ApoAII_synthesis ↑ ApoA-II Synthesis ApoAII_Gene->ApoAII_synthesis LPL_activity ↑ LPL Activity LPL_Gene->LPL_activity HDL_formation ↑ HDL Formation & Maturation ApoAI_synthesis->HDL_formation ApoAII_synthesis->HDL_formation Lpl_activity Lpl_activity Lpl_activity->HDL_formation

This compound's PPARα-mediated HDL synthesis.
Niacin: Targeting ApoA-I Catabolism

Niacin's primary mechanism for increasing HDL-C levels involves reducing the catabolism (breakdown) of apolipoprotein A-I (apoA-I). By decreasing the hepatic uptake of HDL particles, niacin effectively extends their half-life in circulation.

The precise molecular mechanism is still under investigation, but it is thought to involve:

  • Inhibition of hepatic apoA-I uptake: Niacin reduces the removal of apoA-I from the circulation by the liver.

  • Indirect effects via VLDL reduction: Niacin inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis. This reduces the production of very-low-density lipoproteins (VLDL), which in turn can influence HDL metabolism.

Niacin_Pathway cluster_liver Liver Niacin Niacin ApoAI_Uptake ApoA-I Uptake & Catabolism Niacin->ApoAI_Uptake inhibits DGAT2 DGAT2 Niacin->DGAT2 inhibits Liver_Cell Hepatocyte HDL_HalfLife ↑ HDL Half-life ApoAI_Uptake->HDL_HalfLife TG_Synthesis Triglyceride Synthesis DGAT2->TG_Synthesis VLDL_Production VLDL Production TG_Synthesis->VLDL_Production

Niacin's primary mechanism on HDL metabolism.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound and niacin.

Measurement of HDL Subfractions by Ultracentrifugation

This method separates lipoproteins based on their density.

Workflow:

UC_Workflow Start Plasma Sample UC1 Ultracentrifugation (d=1.063 g/mL) Start->UC1 Separation1 Separation of VLDL + LDL (top layer) from HDL (bottom layer) UC1->Separation1 HDL_Fraction Isolate HDL Fraction Separation1->HDL_Fraction UC2 Further Ultracentrifugation with density gradients (e.g., d=1.125 g/mL) HDL_Fraction->UC2 Separation2 Separation into HDL2 and HDL3 subfractions UC2->Separation2 Quantification Quantify Cholesterol Content in each subfraction Separation2->Quantification

Ultracentrifugation for HDL subfraction analysis.

Protocol:

  • Initial Separation: Plasma is subjected to ultracentrifugation at a density of 1.063 g/mL to separate the lower density lipoproteins (VLDL and LDL) from the higher density HDL.

  • HDL Subfractionation: The isolated HDL fraction is then subjected to further ultracentrifugation using a density gradient (e.g., with potassium bromide) to separate the less dense HDL2 from the more dense HDL3 subfractions.

  • Quantification: The cholesterol content of each subfraction is then measured using enzymatic assays.

Measurement of CETP and LCAT Activity

CETP Activity Assay:

A common method involves a fluorometric assay using a donor molecule containing a self-quenched fluorescent neutral lipid and an acceptor molecule.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the donor molecule, acceptor molecule, and the plasma sample in a buffer.

  • Incubation: The mixture is incubated at 37°C. In the presence of active CETP, the fluorescent lipid is transferred from the donor to the acceptor, leading to an increase in fluorescence.

  • Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorometer (e.g., excitation at 465 nm and emission at 535 nm).

  • Activity Calculation: The rate of fluorescence increase is proportional to the CETP activity in the sample.

LCAT Activity Assay:

LCAT activity can also be measured using a fluorometric assay.

Protocol:

  • Substrate Preparation: A substrate containing a fluorescent cholesterol analog is prepared.

  • Reaction Initiation: The plasma sample is added to the substrate. LCAT in the plasma will esterify the fluorescent cholesterol.

  • Incubation: The reaction is incubated at 37°C.

  • Measurement: The change in fluorescence upon esterification is measured, which is proportional to the LCAT activity.

PPARα Activation Assay

A common method to assess PPARα activation is a reporter gene assay in a cell line (e.g., HepG2).

Protocol:

  • Cell Transfection: Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE.

  • Treatment: The transfected cells are treated with the test compound (e.g., this compound).

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates activation of PPARα by the test compound.

Apolipoprotein A-I Kinetic Study using Stable Isotopes

This method determines the synthesis and catabolism rates of apoA-I.

Protocol:

  • Tracer Infusion: A stable isotope-labeled amino acid (e.g., [¹³C₆]-leucine) is infused intravenously into the subject.

  • Blood Sampling: Blood samples are collected at multiple time points during and after the infusion.

  • ApoA-I Isolation: ApoA-I is isolated from the plasma samples, typically by immunoprecipitation or gel electrophoresis.

  • Mass Spectrometry: The isolated apoA-I is hydrolyzed into amino acids, and the isotopic enrichment of the labeled amino acid is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Kinetic Modeling: The rate of incorporation and decay of the stable isotope in apoA-I is used to calculate the fractional catabolic rate (FCR) and production rate (PR) using compartmental modeling.

Conclusion

This compound and niacin employ distinct mechanisms to raise HDL-C levels, resulting in different effects on HDL particle composition and metabolism. This compound, through PPARα activation, primarily increases the synthesis of apoA-I and apoA-II, leading to an increase in both small and medium-sized HDL particles. In contrast, niacin's main effect is to reduce the catabolism of apoA-I, which leads to a preferential increase in larger, mature HDL particles.

The choice between these agents may depend on the specific lipid abnormality being targeted and the desired qualitative changes in the HDL profile. For researchers and drug development professionals, understanding these differential effects is crucial for designing novel therapeutic strategies aimed at optimizing HDL function for cardiovascular risk reduction. Further head-to-head clinical trials with comprehensive HDL metabolic profiling are warranted to fully elucidate the comparative efficacy of these two agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Etofibrate Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Etofibrate, a lipid-lowering agent. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical method for research, quality control, and clinical trial purposes. This document adheres to the principles of bioanalytical method validation as outlined by major regulatory bodies.

Introduction to this compound Analysis

This compound is a compound used in the management of hyperlipidemia. Accurate and precise measurement of this compound in various matrices, such as bulk drug substance, pharmaceutical formulations, and biological fluids, is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose. While Gas Chromatography (GC) is less commonly reported for this compound, its potential for analyzing related compounds suggests its viability as an alternative or complementary method. This guide presents a cross-validation perspective on these chromatographic techniques.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation data for a representative HPLC-UV method and a plausible GC-MS method for this compound analysis, based on available literature for this compound and structurally related compounds like Fenofibrate.

Parameter HPLC-UV Method GC-MS Method (Projected) ICH Guideline Reference
Linearity Range 5 - 40 µg/mL[1]10 - 1000 ppm (for a related compound)Q2(R1)[2]
Correlation Coefficient (r²) > 0.999[1]> 0.999Q2(R1)
Accuracy (% Recovery) 98.20% to 100.41%Expected to be within 80-120%Q2(R1)
Precision (% RSD) < 2%Intraday < 9.1%, Interday < 9.3% (for a related compound)Q2(R1)
Limit of Detection (LOD) 2.62 µg/mL (for Fenofibrate)3 µg/g (for related impurities)Q2(R1)
Limit of Quantitation (LOQ) 7.96 µg/mL (for Fenofibrate)10 ppm (for a related compound)Q2(R1)

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a stability-indicating RP-HPLC method developed for the determination of a fibrate drug.

  • Instrumentation: An Agilent HPLC system with a PDA detector or a comparable system.

  • Column: ZORBAX XDB C-18 (150 x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v), with the pH adjusted to 2.8 using 10% ortho-phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: A standard stock solution of this compound is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linearity range. For the assay of pharmaceutical formulations, a powder equivalent to a specific amount of this compound is accurately weighed, dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm membrane filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) (Projected Method)

This projected protocol is based on general GC-MS methods for the analysis of pharmaceutical impurities and fatty acid esters, which share chemical properties with this compound.

  • Instrumentation: Agilent 7890B GC with a 5977A MS detector or a similar system.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 10:1 split ratio) to handle non-volatile matrix components.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 70°C held for 1 minute, then ramped to 150°C at 14°C/min, followed by a ramp to 215°C at 6°C/min, and a final ramp to 285°C at 10°C/min, held for 5 minutes.

  • MS Detector: Operated in the electron impact (EI) mode at 70 eV. The ion source and quadrupole temperatures are maintained at 200°C. Data acquisition can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Sample Preparation: this compound is a relatively non-volatile compound, so derivatization to a more volatile ester may be necessary. A common approach is transesterification with an alcohol (e.g., isobutanol) in the presence of a catalyst. The resulting ester is then extracted with an organic solvent (e.g., hexane) prior to injection.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_Planning Planning & Development cluster_Execution Execution of Validation Parameters cluster_Evaluation Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity_Range Linearity & Range Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Accuracy Accuracy Linearity_Range->Data_Analysis Precision Precision (Repeatability & Intermediate) Accuracy->Data_Analysis LOD_LOQ LOD & LOQ Precision->Data_Analysis Robustness Robustness LOD_LOQ->Data_Analysis Stability Solution Stability Robustness->Data_Analysis Stability->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

References

A Comparative Analysis of Etofibrate and Other PPAR-alpha Agonists in Lipid Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the therapeutic effects of Etofibrate with other prominent peroxisome proliferator-activated receptor alpha (PPAR-α) agonists, namely fenofibrate, bezafibrate, and gemfibrozil. The content is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of key biological pathways.

Mechanism of Action: The PPAR-alpha Signaling Pathway

PPAR-alpha agonists, commonly known as fibrates, are a class of drugs that modulate lipid metabolism. They exert their effects by activating PPAR-alpha, a nuclear receptor that acts as a transcription factor. Upon activation by a ligand such as a fibrate, PPAR-alpha forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][2][3] This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, particularly through β-oxidation.[1][4] The ultimate effect is a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. Additionally, PPAR-alpha activation can exert anti-inflammatory effects by negatively interfering with transcription factors like NF-κB.

This compound itself is a prodrug, a combination of clofibric acid and niacin, which is gradually hydrolyzed in the body to its active components.

PPAR_alpha_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Fibrate Fibrate (e.g., this compound) Fibrate_cyto Fibrate Fibrate->Fibrate_cyto Cellular Uptake PPARa PPAR-α Fibrate_cyto->PPARa Binds & Activates Complex PPAR-α / RXR Heterodimer PPARa->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (on Target Gene DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Lipid_Metabolism ↑ Fatty Acid Oxidation ↑ Lipoprotein Lipase Activity Transcription->Lipid_Metabolism Upregulates Genes for Lipid_Levels ↓ Triglycerides ↑ HDL Cholesterol Lipid_Metabolism->Lipid_Levels Leads to

Caption: Simplified PPAR-alpha signaling pathway activated by fibrates.

Comparative Efficacy on Lipid Profiles

The following table summarizes the quantitative effects of this compound and other PPAR-alpha agonists on key lipid parameters as reported in various clinical studies. It is important to note that direct head-to-head trials for all agents are limited, and efficacy can vary based on patient population, baseline lipid levels, and study duration.

DrugDaily DoseStudy Duration% Change in Total Cholesterol% Change in Triglycerides% Change in LDL-C% Change in HDL-CSource
This compound 500 mg8 weeks▼ 19.9%▼ 29.6%▼ 14.9%▲ 18.1%
Fenofibrate 201 mg12 weeks▼ Significantly more than Gemfibrozil▼ Significantly more than Gemfibrozil▼ Significantly more than Gemfibrozil▲ Significantly more than Gemfibrozil
Fenofibrate N/AN/AN/A▼ 40-48%▼ 18-25%▲ 35-36%
Bezafibrate 600 mg4 months▼ More than Gemfibrozil▼ Similar to Gemfibrozil▼ More than Gemfibrozil▲ More than Gemfibrozil
Gemfibrozil 1200 mg4 months▼ Less than Bezafibrate▼ Similar to Bezafibrate▼ Less than Bezafibrate▲ Less than Bezafibrate

Experimental Protocols and Study Design

The data presented is derived from clinical trials with specific methodologies. Understanding these protocols is crucial for interpreting the results. Below is a summary of a typical experimental design for evaluating the efficacy of PPAR-alpha agonists.

Generalized Experimental Protocol for Fibrate Clinical Trials

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator trial is a common design.

  • Participant Selection:

    • Inclusion Criteria: Adult patients (e.g., 18-70 years) with a diagnosis of primary hyperlipidemia (e.g., elevated LDL-C and/or triglycerides) who have not responded to dietary therapy.

    • Exclusion Criteria: Patients with severe renal or hepatic impairment, pregnant or breastfeeding women, and those taking other lipid-lowering agents that could interfere with the study results.

  • Intervention:

    • Patients are randomly assigned to receive either the investigational fibrate at a specified daily dose (e.g., this compound 500 mg/day), a comparator fibrate, or a placebo.

    • A washout period for any prior lipid-lowering medication is typically required before the study begins.

  • Data Collection and Endpoints:

    • Primary Endpoints: The primary outcome is usually the percentage change in fasting lipid profile (Total Cholesterol, Triglycerides, LDL-C, HDL-C) from baseline to the end of the treatment period (e.g., 8-12 weeks).

    • Secondary Endpoints: These may include the incidence of adverse events, changes in other biomarkers (e.g., apolipoproteins, fasting blood glucose), and overall patient tolerability.

  • Laboratory Analysis: Blood samples are collected at baseline and at specified intervals throughout the study. Lipid concentrations are measured using standardized enzymatic methods.

  • Statistical Analysis: Appropriate statistical tests, such as ANOVA or t-tests, are used to compare the changes in lipid parameters between the treatment groups.

experimental_workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Fasting Lipid Profile) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator Fibrate) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment_Period Treatment Period (e.g., 8-12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Final_Assessment End-of-Study Assessment (Final Lipid Profile) Treatment_Period->Final_Assessment Data_Analysis Statistical Analysis (% Change from Baseline) Final_Assessment->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Caption: A typical workflow for a clinical trial comparing fibrates.

Summary of Comparative Effects

  • This compound: Demonstrates effective and balanced improvements across the lipid profile, with significant reductions in triglycerides and noteworthy increases in HDL cholesterol. Its composition as a slow-release combination of clofibric acid and niacin may contribute to its efficacy profile.

  • Fenofibrate: Often considered a more potent agent, particularly in lowering triglycerides and raising HDL. Some studies suggest it has a superior overall lipid-modifying effect compared to gemfibrozil.

  • Bezafibrate: Shows strong efficacy, particularly in reducing total and LDL cholesterol and increasing HDL, with some studies indicating superiority over gemfibrozil in these aspects.

  • Gemfibrozil: While effective in lowering triglycerides, it may be less potent in modulating other lipid fractions compared to bezafibrate and fenofibrate.

Adverse Effects: The most common side effects associated with fibrates are gastrointestinal disturbances. A more serious, though less common, risk is myopathy, especially when used in combination with statins. In one study, bezafibrate was reported to have significantly fewer adverse reactions compared to gemfibrozil. A multicenter study on this compound found adverse effects in 8.5% of patients, leading to treatment interruption in 1.44% of cases.

Conclusion

This compound is an effective PPAR-alpha agonist that provides significant improvements in the lipid profile of patients with hyperlipidemia. When compared to other fibrates, the choice of agent may depend on the specific lipid abnormality being targeted. Fenofibrate and bezafibrate appear to offer more potent effects on total cholesterol, LDL, and HDL in some comparative studies. However, the overall therapeutic decision should also consider patient tolerability, potential drug interactions, and the specific clinical context. Further direct, large-scale comparative trials would be beneficial to definitively establish the relative efficacy and safety of these agents.

References

Evaluating the Synergistic Effects of Fibrates with Atorvastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Mixed hyperlipidemia, characterized by elevated levels of both low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), poses a significant risk for cardiovascular disease. While statins, such as atorvastatin, are highly effective in lowering LDL-C, they have a modest effect on triglycerides and high-density lipoprotein cholesterol (HDL-C). Fibrates, on the other hand, primarily target triglyceride metabolism and raise HDL-C levels. This guide provides a comprehensive evaluation of the synergistic effects of combining a fibrate with atorvastatin for the management of mixed hyperlipidemia.

Due to a scarcity of clinical data specifically on the combination of Etofibrate and atorvastatin, this guide will utilize data from studies on Fenofibrate, a widely used and well-researched fibrate with a similar mechanism of action. The findings from these studies on Fenofibrate and atorvastatin combination therapy are expected to be broadly applicable to other fibrate-statin combinations.

Efficacy of Combination Therapy

The combination of a fibrate and a statin has been shown to be more effective in achieving comprehensive lipid control compared to monotherapy with either drug alone.[1][2][3]

Key Findings:

  • Superior Lipid Profile Improvement: Combination therapy results in a more significant reduction in total cholesterol, LDL-C, and triglycerides, along with a greater increase in HDL-C compared to monotherapy.[1][2]

  • Enhanced Triglyceride Reduction: The addition of a fibrate to statin therapy leads to a more pronounced decrease in triglyceride levels than what can be achieved with a statin alone.

  • Improved HDL-C Levels: Fibrates are particularly effective at raising HDL-C levels, an effect that is maintained when used in combination with a statin.

Data Presentation:

Table 1: Comparative Efficacy of Monotherapy vs. Combination Therapy on Lipid Profile

Treatment Group% Change in LDL-C% Change in Triglycerides% Change in HDL-C% Change in Total Cholesterol
Atorvastatin (10 mg/day)↓ 39.4%↓ 57.5%↑ 21.8%↓ 37.5%
Fenofibrate (160 mg/day)Data not consistently reported↓ 56.4%↑ 20.1%↓ 36.5%
Atorvastatin (10 mg) + Fenofibrate (160 mg) (Daily)↓ 39.2%↓ 56.4%↑ 20.1%↓ 36.5%
Atorvastatin (10 mg) + Fenofibrate (160 mg) (Alternate Day)↓ 39.2%↓ 56.4%↑ 20.1%↓ 36.5%

Data adapted from a randomized controlled trial comparing alternate day and daily therapy of the combination.

Table 2: Effects on Non-Lipid Biomarkers

BiomarkerFenofibrate EffectAtorvastatin EffectCombination Effect
C-reactive protein (CRP)↓ 51.7%No significant effectGreater reduction than monotherapy
FibrinogenNo significant effect↑ 17.4%Greater reduction than monotherapy
Homocysteine↑ 36.5%No effectNot reported
Endothelin-1 (ET-1)↓ 16.7%No significant effectNot reported
AdiponectinSignificant increaseNo significant effectSignificant increase
Insulin Sensitivity (QUICKI)Significant increaseNo significant effectSignificant increase

Data compiled from multiple studies.

Experimental Protocols

The following provides a representative experimental protocol from a study evaluating the combination of Fenofibrate and atorvastatin.

Study Design: A randomized, double-blind, placebo-controlled crossover trial.

Patient Population: 56 patients with combined hyperlipidemia.

Treatment Arms:

  • Atorvastatin 10 mg + Placebo daily

  • Fenofibrate 200 mg + Placebo daily

  • Atorvastatin 10 mg + Fenofibrate 200 mg daily

Duration: Each treatment period was two months, with two-month washout periods in between.

Key Parameters Measured:

  • Lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides)

  • Flow-mediated dilation (FMD)

  • High-sensitivity C-reactive protein (hs-CRP)

  • Fibrinogen

  • Adiponectin

  • Insulin sensitivity (QUICKI)

Workflow of a Representative Clinical Trial:

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Crossover Design) cluster_analysis Data Collection & Analysis p1 Patients with Mixed Hyperlipidemia p2 Inclusion/Exclusion Criteria p1->p2 p3 Informed Consent p2->p3 rand Randomization p3->rand g1 Group A (Atorvastatin + Placebo) rand->g1 g2 Group B (Fenofibrate + Placebo) rand->g2 g3 Group C (Atorvastatin + Fenofibrate) rand->g3 washout1 Washout Period (2 months) g1->washout1 washout2 Washout Period (2 months) g1->washout2 g2->washout1 g2->washout2 g3->washout1 g3->washout2 washout1->g1 Crossover washout1->g2 Crossover washout1->g3 Crossover washout2->g1 Crossover washout2->g2 Crossover washout2->g3 Crossover analysis Lipid Profile, Inflammatory Markers, Safety Parameters Measured at Baseline and Post-Treatment washout2->analysis

Caption: Workflow of a randomized crossover trial.

Signaling Pathways and Mechanism of Action

The synergistic effect of fibrates and statins stems from their complementary mechanisms of action.

Atorvastatin: HMG-CoA Reductase Inhibition

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway in the liver. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells. This results in increased clearance of LDL-C from the circulation.

G atorvastatin Atorvastatin hmgcoa HMG-CoA Reductase atorvastatin->hmgcoa Inhibits mevalonate Mevalonate hmgcoa->mevalonate cholesterol Cholesterol Synthesis mevalonate->cholesterol ldlr LDL Receptor Expression cholesterol->ldlr Downregulates ldlc Plasma LDL-C ldlr->ldlc Increases Clearance

Caption: Atorvastatin's mechanism of action.

Fibrate: PPARα Activation

Fibrates, including this compound and Fenofibrate, act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor primarily expressed in the liver, heart, and skeletal muscle.

Activation of PPARα leads to:

  • Increased Lipoprotein Lipase (LPL) activity: This enhances the breakdown of triglyceride-rich lipoproteins (VLDL and chylomicrons).

  • Increased Apolipoprotein A-I and A-II synthesis: This promotes the formation of HDL particles, facilitating reverse cholesterol transport.

  • Decreased Apolipoprotein C-III synthesis: This further enhances the clearance of triglyceride-rich lipoproteins.

G fibrate Fibrate (e.g., this compound, Fenofibrate) ppara PPARα Activation fibrate->ppara lpl Lipoprotein Lipase (LPL) Expression ppara->lpl Upregulates apoA Apo A-I & A-II Expression ppara->apoA Upregulates apoC Apo C-III Expression ppara->apoC Downregulates tg_clearance Increased Triglyceride Clearance lpl->tg_clearance hdl_synthesis Increased HDL Synthesis apoA->hdl_synthesis apoC->tg_clearance Inhibits

Caption: Fibrate's mechanism via PPARα activation.

Synergistic Interaction:

The combination of atorvastatin and a fibrate targets multiple facets of lipid metabolism. Atorvastatin effectively reduces LDL-C by inhibiting cholesterol synthesis and increasing LDL receptor expression, while the fibrate primarily lowers triglycerides and raises HDL-C through PPARα activation. Recent studies also suggest that both atorvastatin and fenofibrate can up-regulate apolipoprotein AV (apoAV) via PPARα, contributing to a greater triglyceride-lowering effect when used in combination.

Safety and Tolerability

The combination of a fibrate and a statin is generally considered safe and well-tolerated. However, there is a potential for an increased risk of myopathy and rhabdomyolysis, although this is rare. Regular monitoring of liver function and creatine kinase (CK) levels is recommended, especially during the initial phase of combination therapy. An alternate-day dosing regimen of the combination has been shown to be as effective as daily dosing with a potential for fewer adverse events and reduced cost.

The combination of a fibrate, such as Fenofibrate, with atorvastatin offers a synergistic and comprehensive approach to the management of mixed hyperlipidemia. This combination therapy is more effective in improving the overall lipid profile compared to monotherapy with either agent alone. While generally safe, appropriate patient selection and monitoring are crucial to minimize the risk of adverse effects. The distinct and complementary mechanisms of action of fibrates and statins provide a strong rationale for their combined use in high-risk patients who do not achieve their lipid targets with monotherapy.

References

Comparative Safety Profiles of Etofibrate and Other Fibrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the safety profiles of Etofibrate and other commonly prescribed fibrates, namely Gemfibrozil, Fenofibrate, and Bezafibrate. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the adverse effects associated with these lipid-lowering agents. This analysis is based on data from clinical trials and post-marketing surveillance.

Quantitative Analysis of Adverse Events

The following tables summarize the incidence of key adverse events associated with this compound, Gemfibrozil, Fenofibrate, and Bezafibrate. It is important to note that direct head-to-head comparative trials for all four drugs are limited; therefore, the data presented is a synthesis from various studies and may not be directly comparable due to differences in study design, patient populations, and duration of treatment.

Table 1: Gastrointestinal and General Adverse Events

Adverse EventThis compoundGemfibrozilFenofibrateBezafibrate
Gastrointestinal Discomfort ~5% (general)[1]Reported, but specific percentage not consistently available. Two reported cases in one study.~5%[2]~5% (gastric discomfort)[1]
Nausea Included in general GI discomfortReported[1]Included in general GI discomfort~5%[1]
Headache Included in general adverse eventsReportedIncluded in general adverse events~5%
Flushing Reported (flush under this compound retard)Not commonly reportedNot commonly reportedNot commonly reported
Discontinuation due to Adverse Events 1.44%Higher withdrawal rate compared to bezafibrate in one study.Varies by studyLower withdrawal rate compared to gemfibrozil in one study.

Table 2: Hepatic Adverse Events

Adverse EventThis compoundGemfibrozilFenofibrateBezafibrate
Elevated Transaminases (ALT/AST) Did not give significant changes in one study.<3% in some trials; lower rate of liver AERs compared to fenofibrate in one analysis.Slightly increased in one study; higher rate of liver-related AERs compared to gemfibrozil in one analysis.Slightly increased in one study.
Clinically Apparent Liver Injury Not specifically reported in comparative trialsRare instances reported.Rare instances reported.Not specifically reported in comparative trials

Table 3: Musculoskeletal Adverse Events

Adverse EventThis compoundGemfibrozilFenofibrateBezafibrate
Myopathy/Myalgia Not specifically reported in comparative trialsHigher rate of muscle-related AERs compared to fenofibrate.Lower rate of muscle-related AERs compared to gemfibrozil.Not specifically reported in comparative trials
Rhabdomyolysis Not specifically reported in comparative trialsHigher rate of rhabdomyolysis AERs compared to fenofibrate, especially with statins.Lower rate of rhabdomyolysis AERs compared to gemfibrozil.Not specifically reported in comparative trials
Elevated Creatine Kinase (CK) Not specifically reported in comparative trialsReported, especially in combination with statins.Reported, especially in combination with statins.Reported.

Table 4: Renal Adverse Events

Adverse EventThis compoundGemfibrozilFenofibrateBezafibrate
Increased Serum Creatinine Did not give significant changes in one study.Reported.Slightly increased in one study; associated with an increased risk of renal and urinary adverse events in a database analysis.Slightly increased in one study.

Experimental Protocols

Detailed experimental protocols from specific cited studies are often not fully published. However, a general methodology for assessing the safety of fibrates in clinical trials can be outlined as follows.

Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial to Assess Fibrate Safety

  • Patient Population: Adult patients with dyslipidemia meeting specific inclusion and exclusion criteria (e.g., fasting triglyceride levels, LDL-C levels, absence of significant renal or hepatic disease).

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment: Patients are randomly assigned to receive either the fibrate being investigated (at a specified daily dose) or a matching placebo for a predetermined duration (e.g., 12-24 weeks).

  • Safety Assessments:

    • Clinical Monitoring: Recording of all adverse events (AEs) at each study visit. AEs are coded using a standardized dictionary (e.g., MedDRA). Special attention is given to gastrointestinal symptoms, muscle pain or weakness, and skin reactions.

    • Laboratory Monitoring:

      • Hepatic Function: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured at baseline and at regular intervals (e.g., every 4-8 weeks) during the study.

      • Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR) are monitored at baseline and periodically throughout the trial.

      • Muscle Safety: Creatine kinase (CK) levels are measured at baseline. In the event of muscle symptoms, CK levels are immediately re-assessed. Routine monitoring of CK in asymptomatic patients may also be part of the protocol.

      • Hematology: Complete blood count (CBC) is performed at baseline and at the end of the study.

  • Criteria for Discontinuation: The protocol defines specific criteria for treatment discontinuation, such as ALT or AST levels exceeding three times the upper limit of normal, a significant increase in serum creatinine, or the development of severe myopathy.

  • Statistical Analysis: The incidence of adverse events in the fibrate group is compared to the placebo group using appropriate statistical methods (e.g., Chi-square test or Fisher's exact test).

Signaling Pathways and Experimental Workflows

Mechanism of Action of Fibrates

Fibrates exert their lipid-modifying effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.

Fibrate_Mechanism Fibrate Fibrate (e.g., this compound, Fenofibrate) PPARa PPARα Fibrate->PPARa Binds to & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipolysis ↑ Lipoprotein Lipase (LPL) Activity Gene_Expression->Lipolysis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Apo_Synthesis ↑ Apo A-I, A-II Synthesis Gene_Expression->Apo_Synthesis VLDL_Reduction ↓ VLDL Production Gene_Expression->VLDL_Reduction Triglyceride_Metabolism ↓ Triglycerides Lipolysis->Triglyceride_Metabolism Fatty_Acid_Oxidation->Triglyceride_Metabolism HDL_Increase ↑ HDL Apo_Synthesis->HDL_Increase VLDL_Reduction->Triglyceride_Metabolism

Caption: Mechanism of action of fibrates via PPARα activation.

Experimental Workflow for Fibrate Safety Assessment in a Clinical Trial

The following diagram illustrates a typical workflow for monitoring and assessing the safety of a fibrate in a clinical trial setting.

Fibrate_Safety_Workflow Screening Patient Screening - Inclusion/Exclusion Criteria - Baseline Labs Randomization Randomization Screening->Randomization Treatment_Group Fibrate Treatment Group Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Monitoring Ongoing Monitoring (Visits at Weeks 4, 8, 12, etc.) - Adverse Event Reporting - Lab Tests (ALT, AST, CK, Cr) Treatment_Group->Monitoring Placebo_Group->Monitoring Data_Analysis Data Analysis - Incidence of AEs - Changes in Lab Parameters Monitoring->Data_Analysis Safety_Profile Determination of Safety Profile Data_Analysis->Safety_Profile

Caption: Workflow for fibrate safety assessment in a clinical trial.

References

Replicating Clinical Success: A Comparative Guide to Laboratory Models of Etofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofibrate, a second-generation fibrate, is a lipid-lowering agent clinically recognized for its efficacy in managing hyperlipidemia. It effectively reduces levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides, while concurrently elevating high-density lipoprotein cholesterol (HDL-C).[1] Beyond its primary lipid-modulating effects, clinical evidence suggests this compound may offer benefits in the management of diabetic retinopathy and in modulating hemostatic factors, such as fibrinogen.[2][3] The primary mechanism underlying these effects is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1] This guide provides a comparative overview of established laboratory models that replicate the clinical findings of this compound, offering valuable tools for preclinical research and drug development. We will explore in vivo and in vitro models that mirror its effects on dyslipidemia, its PPARα-mediated mechanism of action, and its potential therapeutic impact on diabetic microvascular complications and hemostasis.

I. Replicating Lipid-Lowering Effects in Laboratory Models

The hallmark of this compound's clinical efficacy is its ability to improve the lipid profile. This effect can be reliably replicated in various preclinical models.

In Vivo Models: High-Fat Diet-Induced Dyslipidemia

Rodent models fed a high-fat diet (HFD) are the cornerstone for evaluating lipid-lowering agents. These models mimic the metabolic dysregulation observed in human hyperlipidemia.

Experimental Protocol: High-Fat Diet-Induced Dyslipidemia in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Diet: Animals are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce a dyslipidemic phenotype, characterized by elevated serum total cholesterol, LDL-C, and triglycerides.

  • Treatment: Following the induction of dyslipidemia, animals are treated with this compound (or other fibrates for comparison) via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Endpoint Analysis: Blood samples are collected to measure serum lipid profiles (Total Cholesterol, Triglycerides, HDL-C, LDL-C).

Comparative Data from Laboratory Models:

While direct comparative studies of this compound with other fibrates in HFD models are limited in the public domain, data from studies on individual fibrates provide a basis for comparison.

Fibrate Animal Model Dosage Total Cholesterol Reduction (%) Triglyceride Reduction (%) HDL-C Increase (%) Reference
Fenofibrate High-Fat Diet Rats100 mg/kg/day~11.2~32.9~11.7[4]
Bezafibrate High-Fat Diet Rats400 mg/dayNot significant~38.3~18.0

Note: Data is compiled from different studies and should be interpreted with caution. Direct head-to-head studies are needed for a definitive comparison.

In Vitro Models: Hepatocyte Cultures

Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are valuable in vitro tools to investigate the direct effects of fibrates on hepatic lipid metabolism, particularly cholesterol synthesis.

Experimental Protocol: Cholesterol Synthesis Assay in Cultured Hepatocytes

  • Cell Culture: Human or rat hepatocytes are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound, Fenofibrate, or Bezafibrate.

  • Metabolic Labeling: [¹⁴C]-acetate is added to the culture medium. The rate of cholesterol synthesis is determined by measuring the incorporation of the radiolabel into cellular cholesterol.

  • Analysis: Cellular lipids are extracted, and the amount of radiolabeled cholesterol is quantified using scintillation counting.

II. Elucidating the Mechanism of Action: PPARα Activation

The therapeutic effects of this compound are primarily mediated through the activation of PPARα. This can be investigated using in vitro reporter gene assays.

Experimental Protocol: PPARα Reporter Gene Assay

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

  • Transfection: Cells are co-transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).

  • Treatment: Transfected cells are treated with this compound or other fibrate compounds.

  • Luciferase Assay: The activity of the luciferase enzyme is measured using a luminometer. An increase in luciferase activity indicates the activation of PPARα by the test compound.

Signaling Pathway: this compound's Mechanism of Action

Etofibrate_Mechanism cluster_nucleus Nucleus cluster_genes Target Gene Transcription cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to LPL ↑ Lipoprotein Lipase PPRE->LPL ApoA1 ↑ ApoA-I / ApoA-II PPRE->ApoA1 ApoC3 ↓ ApoC-III PPRE->ApoC3 FattyAcidOxidation ↑ Fatty Acid Oxidation PPRE->FattyAcidOxidation TG_clearance ↑ Triglyceride Clearance LPL->TG_clearance HDL_formation ↑ HDL Formation ApoA1->HDL_formation VLDL_production ↓ VLDL Production ApoC3->VLDL_production FattyAcidOxidation->VLDL_production

This compound activates PPARα, leading to changes in gene expression that modulate lipid metabolism.

III. Modeling Effects on Diabetic Retinopathy

Clinical studies have suggested a beneficial role for fibrates in mitigating the progression of diabetic retinopathy. This can be explored in animal models of diabetes.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rats

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ).

  • Treatment: Diabetic rats are treated with this compound or other fibrates for a prolonged period (e.g., 12-24 weeks).

  • Endpoint Analysis:

    • Retinal Vascular Permeability: Assessed by measuring the extravasation of Evans blue dye.

    • Histopathology: Retinal sections are examined for pathological changes, such as thickening of the basement membrane and loss of pericytes.

    • Biochemical Markers: Levels of inflammatory markers (e.g., NF-κB) and vascular endothelial growth factor (VEGF) in the retina are quantified.

Comparative Data from a Diabetic Rat Model:

Treatment Parameter Observation Reference
Fenofibrate Retinal NF-κB expressionSignificantly reduced
Fenofibrate Apoptosis of retinal ganglion cellsSignificantly reduced

IV. Investigating Hemostatic Effects

Clinical data indicates that this compound can reduce plasma fibrinogen levels, a key factor in blood coagulation. This effect can be investigated in both in vivo and in vitro models.

In Vivo Models

Animal models can be utilized to assess the in vivo effects of this compound on circulating fibrinogen levels.

Experimental Workflow: In Vivo Hemostasis Model

in_vivo_hemostasis AnimalModel Animal Model (e.g., Rat) EtofibrateAdmin This compound Administration (Oral Gavage) AnimalModel->EtofibrateAdmin BloodCollection Blood Collection EtofibrateAdmin->BloodCollection FibrinogenAssay Plasma Fibrinogen Assay (e.g., Clauss method) BloodCollection->FibrinogenAssay DataAnalysis Data Analysis FibrinogenAssay->DataAnalysis

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Etofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like etofibrate are paramount to ensuring laboratory safety and environmental protection. This compound, a compound noted for being very toxic to aquatic life with long-lasting effects, requires a stringent disposal protocol in adherence to local, state, and federal regulations.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound from a laboratory setting.

Hazardous Waste Characterization

The first critical step in the disposal process is to characterize the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed (P-list for acutely hazardous or U-list for toxic) or if it exhibits one of four key characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4] While this compound is not explicitly found on the P or U lists, its environmental hazards necessitate that it be treated as a hazardous waste. The generator of the waste is responsible for making the final determination.

The following table summarizes the quantitative thresholds for RCRA hazardous waste characteristics:

Hazard CharacteristicRCRA CodeQuantitative Threshold
Ignitability D001Liquid with a flash point < 60°C (140°F).
An aqueous solution containing 24% or more alcohol by volume.
Corrosivity D002Aqueous solution with a pH ≤ 2 or ≥ 12.5.
A liquid that corrodes steel at a rate > 6.35 mm (0.250 in) per year.
Reactivity D003Unstable under normal conditions; may react violently with water; may generate toxic gases.
Toxicity D004-D043When an extract of the waste, using the Toxicity Characteristic Leaching Procedure (TCLP), contains a contaminant at a concentration equal to or greater than the regulatory level.
Generator Status

Your laboratory's generator status, which is determined by the amount of hazardous waste produced monthly, dictates the specific regulatory requirements for storage and disposal. It is crucial to understand your facility's status to ensure compliance.

Generator CategoryMonthly Quantity of Non-Acute Hazardous WasteMonthly Quantity of Acutely Hazardous (P-listed) Waste
Large Quantity Generator (LQG) ≥ 1,000 kg> 1 kg
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg≤ 1 kg
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1 kg

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

1.0 Objective

To provide a clear, step-by-step procedure for the safe and compliant disposal of this compound, minimizing risk to personnel and the environment.

2.0 Scope

This procedure applies to all unused, expired, or waste this compound and its empty containers within a research laboratory.

3.0 Personal Protective Equipment (PPE)

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

4.0 Procedure

4.1 Waste Identification and Segregation

  • Identify all this compound waste, including pure chemical, solutions, and contaminated materials (e.g., weighing boats, gloves).

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible wastes can cause dangerous reactions.

4.2 Containerization and Labeling

  • Select a chemically compatible, leak-proof container for the this compound waste. The container must be in good condition.

  • Affix a "Hazardous Waste" label to the container.

  • On the label, clearly write "this compound" and any other chemical constituents. Do not use abbreviations.

  • Specify the hazard characteristics (e.g., "Toxic," "Ecotoxic").

4.3 Accumulation and Storage

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure the storage area has secondary containment to capture any potential leaks.

4.4 Disposal of Empty Containers

  • Containers that held this compound must be triple-rinsed with a suitable solvent to remove all residues.

  • The rinsate from this process must be collected and treated as hazardous waste.

  • After triple-rinsing, the container may be disposed of as non-hazardous waste, or preferably, reused for compatible waste collection after defacing the original label.

4.5 Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Maintain records of all hazardous waste disposal activities as required by regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

Etofibrate_Disposal_Workflow cluster_prep 1. Preparation & Identification cluster_contain 2. Containment & Labeling cluster_accumulate 3. Accumulation & Storage cluster_final 4. Final Disposal identify_waste Identify this compound Waste (Pure, Solutions, Contaminated Items) select_container Select Compatible, Leak-Proof Container identify_waste->select_container Segregate Waste don_ppe Don Appropriate PPE don_ppe->identify_waste label_container Affix 'Hazardous Waste' Label & Specify Contents select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste keep_closed Keep Container Closed store_waste->keep_closed secondary_containment Use Secondary Containment keep_closed->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs When container is full or per schedule document_disposal Maintain Disposal Records contact_ehs->document_disposal

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.

References

Essential Safety and Operational Guide for Handling Etofibrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Etofibrate. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

While this compound has been reported as not meeting GHS hazard criteria by at least one company on PubChem, it is prudent to handle it with care, following standard laboratory safety protocols for handling chemical compounds.[1] Given that this compound is a derivative of clofibric acid, precautions similar to those for related fibrate compounds should be considered.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesGoggles are required when there is a risk of splashing.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn at all times.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

II. Safe Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

III. Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact 1. Immediately wash the affected area with soap and plenty of water. 2. Remove contaminated clothing. 3. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Spill 1. Evacuate the area. 2. Wear appropriate PPE. 3. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. 4. For large spills, contain the spill and follow institutional emergency procedures.

IV. Disposal Plan

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Disposal of this compound Waste:

  • Collect all waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless specifically instructed to do so.

  • Arrange for disposal through a licensed hazardous waste disposal company.

Decontamination of Labware:

  • Thoroughly clean all contaminated labware with an appropriate solvent (e.g., ethanol, acetone) followed by washing with soap and water.

V. Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Etofibrate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) and relevant safety information B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh and prepare this compound in a ventilated enclosure B->C D Perform experimental procedures C->D E Decontaminate work surfaces and equipment D->E H In case of spill or exposure, follow emergency procedures D->H F Segregate and label waste E->F G Dispose of waste according to institutional protocols F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofibrate
Reactant of Route 2
Reactant of Route 2
Etofibrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.